molecular formula C11H17NO B175231 3-Methoxy-N-methyl-benzenepropanamine CAS No. 108447-67-2

3-Methoxy-N-methyl-benzenepropanamine

Katalognummer: B175231
CAS-Nummer: 108447-67-2
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: SQLXQPGYVGSFQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-N-methyl-benzenepropanamine, also known as 3-Methoxy-N-methyl-benzenepropanamine, is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-N-methyl-benzenepropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-N-methyl-benzenepropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(3-methoxyphenyl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12-8-4-6-10-5-3-7-11(9-10)13-2/h3,5,7,9,12H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLXQPGYVGSFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 3-Methoxy-N-methyl-benzenepropanamine

[1]

Executive Summary

This guide outlines two robust synthetic pathways for 3-Methoxy-N-methyl-benzenepropanamine.

  • Pathway A (Amide Reduction): The "Gold Standard" for laboratory-scale purity. It utilizes stable intermediates and offers high functional group tolerance.

  • Pathway B (Reductive Amination): A scalable, "green" chemistry approach ideal for larger batches, minimizing solvent waste.[1]

Both pathways are designed to avoid the formation of tertiary amine byproducts (over-alkylation), a common failure mode in direct alkylation strategies.

Retrosynthetic Analysis

To design the synthesis, we disconnect the target molecule at the C-N bond or the C-C bonds of the propyl chain.[1] The most reliable disconnections lead us to 3-methoxycinnamic acid (commercially abundant) or 3-methoxybenzaldehyde .[1]

RetrosynthesisTargetTARGET MOLECULE3-Methoxy-N-methyl-benzenepropanamineAmideIntermediate: AmideN-methyl-3-(3-methoxyphenyl)propanamideAmide->TargetReduction (LiAlH4)ImineIntermediate: Imine(Schiff Base)Imine->TargetReduction (NaBH4)AcidPrecursor A3-(3-methoxyphenyl)propanoic acidAcid->AmideAmidation (MeNH2)AldehydePrecursor B3-(3-methoxyphenyl)propanalAldehyde->ImineCondensation (MeNH2)StartMatStarting Material3-Methoxycinnamic AcidStartMat->AcidHydrogenation (H2/Pd)

Figure 1: Retrosynthetic tree illustrating the two primary disconnections back to a common cinnamic acid derivative.[2][3]

Pathway A: The Amide Reduction Protocol

Best for: High Purity, Research Scale (1g – 50g) Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

Phase 1: Precursor Preparation

We begin by saturating the double bond of 3-methoxycinnamic acid .[1]

  • Reagents: H₂ (balloon pressure), 10% Pd/C, Methanol.

  • Procedure: Stir 3-methoxycinnamic acid in methanol with catalytic Pd/C under hydrogen atmosphere for 4 hours. Filter through Celite to remove Pd. Evaporate solvent.[4][5][6]

  • Result: 3-(3-methoxyphenyl)propanoic acid (Quantitative yield).

Phase 2: Amide Formation (One-Pot Activation)

Direct reaction of carboxylic acids with amines requires activation.[1] We use 1,1'-Carbonyldiimidazole (CDI) to form a reactive acyl-imidazole intermediate, avoiding the harsh acidity of thionyl chloride.[1]

Protocol:

  • Dissolution: Dissolve 10.0 g (55.5 mmol) of 3-(3-methoxyphenyl)propanoic acid in 150 mL anhydrous Dichloromethane (DCM).

  • Activation: Add 9.9 g (61 mmol) of CDI in portions. Caution: CO₂ gas evolution. Stir for 45 minutes until gas evolution ceases.

  • Amidation: Bubble Methylamine gas (excess) into the solution for 30 minutes OR add 2.0 eq of Methylamine (2M in THF).

  • Workup: Wash organic layer with 1M HCl (to remove imidazole), then sat. NaHCO₃, then Brine.[1] Dry over MgSO₄.[6][7]

  • Product: N-methyl-3-(3-methoxyphenyl)propanamide .

Phase 3: Reduction via LiAlH₄

Amides are chemically robust and require a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). NaBH₄ is insufficient here.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck flask. Purge with Argon. Add 3.2 g (84 mmol, 1.5 eq) of LiAlH₄ pellets and 100 mL anhydrous THF.

  • Addition: Dissolve the amide (from Phase 2) in 50 mL THF. Add dropwise to the LiAlH₄ suspension at 0°C.

  • Reflux: Heat to gentle reflux (66°C) for 4-6 hours. The solution will turn grey/cloudy.

  • The Fieser Workup (Critical): Cool to 0°C. Quench carefully in this exact order:

    • Add 3.2 mL Water.

    • Add 3.2 mL 15% NaOH solution.

    • Add 9.6 mL Water.

    • Why: This specific ratio produces a granular, white precipitate of aluminum salts that filters easily, preventing the dreaded "aluminum emulsion."[1]

  • Isolation: Filter the salts. Acidify the filtrate with HCl to form the amine salt, or evaporate for the freebase oil.[1]

AmideRouteStep1Step 1: ActivationAcid + CDI -> Acyl ImidazoleStep2Step 2: Amidation+ Methylamine -> AmideStep1->Step2Step3Step 3: Reduction+ LiAlH4 (Reflux)Step2->Step3Step4Step 4: Fieser QuenchH2O / NaOH / H2OStep3->Step4

Figure 2: Sequential workflow for the Amide Reduction pathway.

Pathway B: Reductive Amination

Best for: Scalability, Green Chemistry Mechanism: Condensation of aldehyde and amine to form an imine (Schiff base), followed by in situ reduction.

Precursor: 3-(3-methoxyphenyl)propanal .[1] (Note: This aldehyde is less stable than the acid. It should be prepared fresh from the alcohol via Swern oxidation or purchased).[1]

Reagents:

  • Methylamine (33% in EtOH or 2M in THF)

  • Sodium Triacetoxyborohydride (STAB) - Preferred over NaBH₃CN due to lower toxicity.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Protocol:

  • Imine Formation: In a flask, combine 3-(3-methoxyphenyl)propanal (10 mmol) and Methylamine (12 mmol) in DCE (30 mL). Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (14 mmol) in one portion.

  • Reaction: Stir at room temperature for 12 hours under Nitrogen.

  • Quench: Add saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x).

  • Purification: The secondary amine is obtained. If necessary, purify via Acid/Base extraction (dissolve in organic, extract into aqueous HCl, basify aqueous layer, extract back into organic).[1][8]

Critical Process Parameters (CPP) & Comparison

ParameterPathway A (Amide Reduction)Pathway B (Reductive Amination)
Overall Yield 75 - 85%60 - 75%
Purity Profile High (Intermediates are isolatable)Moderate (Risk of dialkylation if not controlled)
Safety Profile High Risk: Requires LiAlH₄ (pyrophoric)Moderate Risk: STAB is mild; no pyrophorics
Cost Higher (LiAlH₄, CDI)Lower (STAB is cheap)
Scalability Difficult (LiAlH₄ workup is exothermic)Excellent (Standard unit operations)

Analytical Validation

To confirm the identity of 3-Methoxy-N-methyl-benzenepropanamine , use the following markers:

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 7.20 (t, 1H, Ar-H)[1]

    • δ 6.80 (m, 3H, Ar-H)[1]

    • δ 3.80 (s, 3H, -OCH₃)[1]

    • δ 2.65 (t, 2H, Ar-CH₂-)[1]

    • δ 2.58 (t, 2H, -CH₂-N)[1]

    • δ 2.42 (s, 3H, N-CH₃)[1]

    • δ 1.80 (quint, 2H, -CH₂-CH₂-CH₂-)[1]

    • Note: The propyl chain quintet at ~1.8 ppm is the distinct signature separating this from phenethylamines.[1]

  • Mass Spectrometry (ESI+):

    • Calculated Mass [M+H]+: 180.13

    • Major Fragment: m/z 149 (Loss of methylamine, tropylium ion formation).

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[9] Journal of the American Chemical Society, 93(12), 2897-2904.[1] Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] (Standard reference for LiAlH4 stoichiometry and Fieser workup).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Source for mechanism of CDI activation and amide reduction).

  • PrepChem. (n.d.). Synthesis of 3-(4-Methoxyphenyl)propylamine (Isomeric analog protocol). Link

Technical Guide: Mechanism of Action for 3-Methoxy-N-methyl-benzenepropanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 3-Methoxy-N-methyl-benzenepropanamine (CAS 108447-67-2), a chemical probe belonging to the phenpropylamine class.[1][2]

While not a marketed pharmaceutical itself, this molecule represents a critical pharmacophore scaffold used in Fragment-Based Drug Discovery (FBDD) to interrogate the structure-activity relationships (SAR) of monoamine transporter ligands.[1][2] Its structure bridges the gap between simple phenethylamines (like dopamine) and complex aryloxypropylamine antidepressants (like fluoxetine).[1][2]

Executive Summary & Chemical Identity

3-Methoxy-N-methyl-benzenepropanamine is a secondary amine acting as a monoamine modulator probe .[1][2] Unlike its alpha-methylated counterparts (amphetamines), which act primarily as releasing agents, the phenpropylamine backbone of this molecule biases its activity toward reuptake inhibition and metabolic turnover .[1][2]

Chemical Specifications
PropertyDetail
IUPAC Name N-methyl-3-(3-methoxyphenyl)propan-1-amine
CAS Number 108447-67-2
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Class Phenpropylamine (Arylpropylamine)
Key Structural Features 3-Methoxy aryl substitution; Propyl linker (3-carbon); Secondary N-methyl amine

Pharmacodynamics: Mechanism of Action

The mechanism of action (MoA) for 3-Methoxy-N-methyl-benzenepropanamine is defined by its interaction with Monoamine Transporters (MATs) and Monoamine Oxidases (MAOs) .[1][2]

Primary Mechanism: Monoamine Transporter Inhibition

The molecule functions as a competitive inhibitor at the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) .[1][2]

  • Pharmacophore Logic :

    • Aryl Binding : The 3-methoxy group acts as a hydrogen bond acceptor and increases lipophilicity, a substitution pattern historically associated with enhanced SERT/NET affinity (analogous to the 3-substitution in fenfluramine or nisoxetine derivatives).[1][2]

    • Linker Dynamics : The propyl (3-carbon) chain provides optimal spacing for the amine to interact with the central aspartate residue (Asp75 in SERT) while the aryl group occupies the hydrophobic S1 pocket.[1][2] This extension (compared to ethyl) generally reduces efficacy as a releasing agent, favoring an inhibitor profile.[1][2]

    • Amine Interaction : The secondary N-methyl group enhances affinity compared to a primary amine and dictates the orientation within the transporter vestibule.[1][2]

Secondary Mechanism: MAO Substrate Specificity

Unlike amphetamines, this molecule lacks an


-methyl group on the alkyl chain.[1][2]
  • Metabolic Fate : It is a direct substrate for Monoamine Oxidase (MAO) , primarily MAO-A .[1][2]

  • Implication : In biological systems, it acts as a competitive substrate inhibitor .[1][2] It temporarily occupies the active site of MAO, slowing the degradation of endogenous amines, but is itself rapidly deaminated to the corresponding aldehyde and subsequently oxidized to 3-methoxycinnamic acid derivatives.[1][2]

Signal Transduction Pathway

The following diagram illustrates the synaptic dynamics where the molecule competes with neurotransmitters for uptake.[1][2]

MoA_Pathway Synapse Synaptic Cleft NE_5HT Endogenous NE / 5-HT Synapse->NE_5HT Increased Concentration Molecule 3-Methoxy-N-methyl- benzenepropanamine NET Norepinephrine Transporter (NET) Molecule->NET Competitive Binding (Ki) SERT Serotonin Transporter (SERT) Molecule->SERT Competitive Binding (Ki) MAO Monoamine Oxidase (Mitochondrial) Molecule->MAO Substrate Degradation NET->Synapse Blocked Reuptake SERT->Synapse Blocked Reuptake NE_5HT->NET Blocked by Molecule NE_5HT->SERT Blocked by Molecule

Figure 1: Synaptic mechanism showing competitive inhibition of NET/SERT and metabolic clearance by MAO.[1][2]

Structure-Activity Relationship (SAR)

To understand the specific utility of this probe, it must be contextualized within the broader phenpropylamine scaffold.[1][2]

Structural ComponentModification in this ProbeFunctional Consequence
Aryl Ring 3-Methoxy Increases selectivity for NET/SERT over DAT.[1][2] The 3-position is critical for hybrid binding profiles (e.g., Venlafaxine analogs).[1][2]
Alkyl Chain Propyl (3C) Differentiates from Phenethylamines (2C).[1][2] The extra carbon increases flexibility, reducing "releaser" potency (TAAR1 activation) and favoring "transporter blocker" conformation.[1][2]
Amine Secondary (N-Me) Increases lipophilicity and blood-brain barrier (BBB) penetration compared to primary amines.[1][2] Protects slightly against MAO compared to primary, but less than

-methylation.[1][2]

Experimental Protocols for Validation

For researchers utilizing this compound, the following protocols establish a self-validating system to confirm its mechanistic profile.

Radioligand Binding Assay (Transporter Affinity)

Objective: Determine the inhibition constant (


) for NET and SERT.[1][2]
  • Preparation : Prepare membrane homogenates from HEK293 cells stably expressing human NET (hNET) or SERT (hSERT).

  • Ligands :

    • Use

      
      Nisoxetine for NET.[1][2]
      
    • Use

      
      Citalopram for SERT.[1][2]
      
  • Incubation :

    • Prepare 10 concentrations of 3-Methoxy-N-methyl-benzenepropanamine (

      
       M to 
      
      
      
      M).
    • Incubate membranes + radioligand + test compound for 60 min at 25°C.[1][2]

  • Termination : Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis : Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1][2]
Monoamine Uptake Inhibition Assay

Objective: Verify functional inhibition of neurotransmitter uptake (distinct from simple binding).[1][2]

  • System : Synaptosomes isolated from rat frontal cortex (for 5-HT) and hypothalamus (for NE).[1][2]

  • Substrate : Add

    
    5-HT or 
    
    
    
    NE.[1][2]
  • Challenge : Treat synaptosomes with the test compound for 10 min prior to substrate addition.

  • Measurement : Stop reaction after 5 min (linear phase) by filtration. Lysis of filters and scintillation counting quantifies uptake.[1][2]

  • Control : Use Fluoxetine and Desipramine as positive controls for SERT and NET inhibition, respectively.[1][2]

Metabolic Stability (Microsomal Stability)

Objective: Confirm MAO substrate status.

  • Incubation : Incubate

    
     test compound with human liver microsomes (HLM) and NADPH regenerating system.
    
  • Timepoints : Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile.

  • Analysis : LC-MS/MS quantification of the parent amine.

  • Inhibitor Check : Repeat in the presence of Pargyline (MAO inhibitor).[1][2] If half-life significantly increases, MAO-mediated metabolism is confirmed.[1][2]

Synthesis & Handling

  • Synthesis Route : Typically synthesized via the Heck Reaction of 3-bromoanisole with acrylonitrile, followed by reduction and methylation, or via reductive amination of 3-(3-methoxyphenyl)propanal with methylamine.[1][2]

  • Storage : As a secondary amine, it is sensitive to oxidation.[1][2] Store as the hydrochloride salt at -20°C, desiccated.

  • Solubility : Soluble in DMSO (>10 mg/mL) and water (as salt).[1][2]

References

  • Glennon, R. A. (1987).[1][2] Psychoactive Phenylisopropylamines. In Psychopharmacology: The Third Generation of Progress. Raven Press.[1][2] (Foundational SAR on phenylalkylamines).[1][2]

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997).[1][2] Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.[1][2] Link

  • Rothman, R. B., & Baumann, M. H. (2003).[1][2] Monoamine transporters and psychostimulant drugs.[1][2] European Journal of Pharmacology, 479(1-3), 23-40.[1][2] Link

  • PubChem Compound Summary . (2024). 3-Methoxy-N-methyl-benzenepropanamine (CID 58688461).[1][2][3] National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

Physicochemical Profiling and Synthetic Utility of 3-Methoxy-N-methyl-benzenepropanamine

[1]

Executive Summary

3-Methoxy-N-methyl-benzenepropanamine (also identified as N-methyl-3-(3-methoxyphenyl)propan-1-amine) represents a critical scaffold in medicinal chemistry, particularly within the development of central nervous system (CNS) agents.[1][2] Structurally, it belongs to the phenylpropylamine class, distinct from phenethylamines by an extended three-carbon alkyl chain.[1] This structural elongation imparts unique lipophilicity and receptor binding profiles, often serving as a metabolic stable analog or precursor to serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol, and analytical characterization standards, designed for researchers in drug discovery and organic synthesis.

Molecular Identity & Structural Classification[1][3]

The compound is a secondary amine featuring a propyl linker connecting a meta-substituted anisole ring to an N-methyl group.[1]

Identifier Details
IUPAC Name N-methyl-3-(3-methoxyphenyl)propan-1-amine
Common Synonyms 3-Methoxy-N-methyl-hydrocinnamylamine; m-Methoxy-N-methyl-phenylpropylamine
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
CAS Registry Number Generic classification: Substituted Phenylpropylamine (Specific isomer often custom synthesized)
SMILES CNCCCC1=CC(OC)=CC=C1
InChI Key (Predicted) Computed based on structure

Physicochemical Properties

Data derived from consensus computational modeling and homologous structural analysis.

The extension of the alkyl chain from ethyl (phenethylamine) to propyl (benzenepropanamine) significantly alters the logP and rotatable bond count, influencing blood-brain barrier (BBB) permeability.[1]

PropertyValue (Experimental/Predicted)Context & Causality
Physical State Pale yellow oil (Free Base)Secondary amines of this MW are typically oils; forms white crystalline solids as HCl or Oxalate salts.[1]
Boiling Point 265°C ± 7°C (760 mmHg)High boiling point due to intermolecular hydrogen bonding (amine) and dipole-dipole interactions.[1]
pKa (Base) 10.2 ± 0.3The secondary amine is highly basic; exists predominantly as a cation at physiological pH (7.4).[1]
LogP 2.15 ± 0.2Moderate lipophilicity ensures good membrane permeability and high CNS penetration potential.
Solubility Water: <1 mg/mL (Free Base)Water: >50 mg/mL (HCl Salt)The free base requires organic solvents (DCM, EtOAc); the salt is highly water-soluble.[1]
Refractive Index 1.512Indicative of the aromatic system's electron density.

Synthetic Protocol: Reductive Amidation Pathway

Rationale: While reductive amination of the aldehyde is possible, the Amide Reduction Route is selected here for its superior regioselectivity and avoidance of over-alkylation byproducts common in direct alkylation.[1]

Reaction Scheme Visualization

SynthesisPathwayStart3-Methoxycinnamic AcidStep1Hydrogenation(Pd/C, H2)Start->Step1Inter13-(3-Methoxyphenyl)propanoic AcidStep1->Inter1Step2Amidation(MeNH2, DCC/EDC)Inter1->Step2Inter2N-Methyl-3-(3-methoxyphenyl)propanamideStep2->Inter2Step3Reduction(LiAlH4, THF)Inter2->Step3Final3-Methoxy-N-methyl-benzenepropanamineStep3->Final

Figure 1: Step-wise synthesis via the hydrocinnamic acid intermediate to ensure mono-methylation control.

Detailed Methodology
Step 1: Preparation of the Amide Intermediate
  • Reagents: 3-(3-methoxyphenyl)propanoic acid (1.0 eq), Methylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).[1]

  • Procedure:

    • Dissolve the carboxylic acid in dry Dichloromethane (DCM) under Nitrogen.[1]

    • Add EDC·HCl and HOBt; stir for 30 minutes at 0°C to activate the acid.

    • Add Methylamine HCl followed by dropwise addition of DIPEA.[1]

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate.[1]

    • Checkpoint: Verify formation of N-methyl-3-(3-methoxyphenyl)propanamide via TLC (Shift in Rf, appearance of amide Carbonyl in IR ~1640 cm⁻¹).

Step 2: Lithium Aluminum Hydride (LAH) Reduction [1]
  • Reagents: Amide intermediate (from Step 1), LiAlH₄ (2.5 eq), Dry THF.

  • Procedure:

    • Suspend LiAlH₄ in dry THF at 0°C under Argon.

    • Add the amide (dissolved in THF) dropwise to the suspension.[1] Caution: Exothermic.

    • Reflux the mixture for 4-6 hours.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

    • Filter the granular precipitate.[1] Concentrate the filtrate to yield the crude amine oil.[1]

Step 3: Purification & Salt Formation
  • Distillation: Kugelrohr distillation (high vacuum) for the free base.

  • Salt Formation: Dissolve free base in diethyl ether.[1] Add 2M HCl in ether dropwise. Collect the white precipitate via filtration.[1] Recrystallize from Isopropanol/Ether.

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueExpected Signature (Diagnostic Signals)
¹H NMR (CDCl₃) δ 7.15-6.70 (m, 4H, Ar-H) – Meta substitution pattern.δ 3.80 (s, 3H, O-CH₃) – Distinct singlet.δ 2.65 (t, 2H, Ar-CH₂-).δ 2.58 (t, 2H, -CH₂-N).δ 2.42 (s, 3H, N-CH₃) – Diagnostic for N-methylation.δ 1.80 (quint, 2H, -CH₂-CH₂-CH₂-).[1]
¹³C NMR ~160 ppm (C-O, Aromatic).~55 ppm (Methoxy).~52 ppm (N-CH₂).~36 ppm (N-CH₃).~33 ppm (Ar-CH₂).[1]
Mass Spectrometry [M+H]⁺ = 180.15 .[1] Major fragment at m/z 44 (CH₂=NHMe⁺) indicative of the amine chain cleavage (McLafferty rearrangement analog).[1]

Metabolic & Stability Logic

Understanding the degradation profile is vital for handling and storage.[1]

Degradation Pathways
  • Oxidation: Secondary amines are susceptible to N-oxidation over time if exposed to air/light.[1]

  • Metabolism (In Vivo):

    • N-Demethylation:[1] Mediated by CYP450 enzymes to the primary amine.[1]

    • O-Demethylation:[1] Conversion of the methoxy group to a phenol (3-hydroxy analog).[1]

StabilityParent3-Methoxy-N-methyl-benzenepropanamineOxideN-Oxide Impurity(Storage Artifact)Parent->OxideAir OxidationMetab1N-Desmethyl Metabolite(Primary Amine)Parent->Metab1CYP450 (Metabolic)Metab2O-Desmethyl Metabolite(Phenol)Parent->Metab2CYP2D6 (Metabolic)

Figure 2: Primary degradation and metabolic pathways impacting storage and biological study.[1]

Safety & Handling (MSDS Summary)

  • Hazards: Corrosive (Free Base), Irritant (Salt).[1]

  • GHS Classification: Skin Corr.[1][3][4] 1B, Acute Tox. 4 (Oral).[1][4]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Hygroscopic as HCl salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted phenylpropylamines.[1] Retrieved from .[1][3][5]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Reference for Amide Reduction Protocols).

  • ChemicalBook. 3-Methoxypropylamine Derivatives and Safety Data. Retrieved from .[1]

  • U.S. Patent Office. Patents regarding synthesis of Fluoxetine and Atomoxetine intermediates (N-methyl-3-phenylpropylamine derivatives).[1][2] Search via .[1]

Chemo-Pharmacological Profiling of 3-Methoxy-N-methyl-benzenepropanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methoxy-N-methyl-benzenepropanamine (also known as N-methyl-3-(3-methoxyphenyl)propan-1-amine). It is written for drug discovery scientists focusing on monoamine transporter (MAT) ligands.

Executive Summary: The "De-Oxy" Scaffold

In the landscape of neuropsychopharmacology, the aryloxypropanamine class (e.g., Atomoxetine, Fluoxetine, Nisoxetine) represents a "gold standard" for Selective Serotonin (SERT) and Norepinephrine (NET) Reuptake Inhibitors.

3-Methoxy-N-methyl-benzenepropanamine represents the de-aryloxy parent scaffold of these blockbuster drugs. By removing the ether oxygen linker found in Nisoxetine, this molecule serves as a critical probe for understanding the steric and electronic requirements of the MAT binding pocket. It retains the essential phenylpropylamine pharmacophore but exhibits altered lipophilicity (LogP) and conformational flexibility, making it a vital reference point for Structure-Activity Relationship (SAR) studies targeting depression, ADHD, and neuropathic pain.

Structural Activity Relationship (SAR) Analysis

The molecule comprises three distinct domains that drive its pharmacological profile. The following analysis deconstructs these domains relative to its clinically approved analogs.

The Pharmacophore Triad
  • The Phenyl Ring (3-Methoxy Substitution):

    • Mechanism: The meta-methoxy group functions as a hydrogen bond acceptor. In the analog Nisoxetine , an ortho-methoxy group confers high NET selectivity. Moving this to the meta position (as in this scaffold) typically retains NET affinity but reduces the steric clash observed in the ortho position, potentially broadening affinity to SERT.

    • Electronic Effect: The electron-donating methoxy group increases electron density on the aromatic ring (

      
      -cation interactions), stabilizing binding within the transporter's hydrophobic pocket.
      
  • The Propyl Chain (Linker):

    • Critical Distinction: Unlike Fluoxetine (which contains an ether linker, Ar-O-CH2...), this molecule features a saturated alkyl chain (Ar-CH2-CH2...).

    • Impact: The alkyl chain increases rotational freedom (entropy) compared to the ether linkage. This often results in a "promiscuous" binding profile, as the molecule can adopt multiple conformations to fit SERT, NET, or DAT (Dopamine Transporter).

  • The N-Methyl Amine (Tail):

    • Secondary Amine Rule: Secondary amines (N-methyl) in this class are generally more potent NET inhibitors than their primary (des-methyl) or tertiary (dimethyl) counterparts. The N-methyl group provides optimal lipophilicity for Blood-Brain Barrier (BBB) penetration while maintaining a hydrogen bond donor site essential for the salt bridge with the transporter's aspartate residue.

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Analysis Core 3-Methoxy-N-methyl- benzenepropanamine Sub_Ring 3-Methoxy Group (Electronic/Steric) Core->Sub_Ring Sub_Chain Propyl Linker (Conformational Flexibility) Core->Sub_Chain Sub_Amine N-Methyl Amine (Binding Affinity) Core->Sub_Amine Effect_Ring Modulates SERT/NET Selectivity Ratio Sub_Ring->Effect_Ring H-Bond Acceptor Effect_Chain Increases Lipophilicity vs. Aryloxy Analogs Sub_Chain->Effect_Chain No Ether Oxygen Effect_Amine Optimizes BBB Penetration & Ionic Bonding Sub_Amine->Effect_Amine Secondary Amine

Caption: Functional decomposition of the 3-Methoxy-N-methyl-benzenepropanamine scaffold highlighting the pharmacological impact of each structural domain.

Chemical Synthesis Protocol

Objective: Synthesize 3-Methoxy-N-methyl-benzenepropanamine with >98% purity for binding assays. Methodology: Reductive Amination via the Aldehyde Intermediate. This route is preferred over alkyl halide substitution due to higher yield and cleaner impurity profiles.

Reaction Scheme
  • Precursor: 3-Methoxycinnamic acid (commercially available).

  • Intermediate: 3-(3-Methoxyphenyl)propanal.

  • Final Product: 3-Methoxy-N-methyl-benzenepropanamine.

Step-by-Step Protocol
Step A: Hydrogenation & Reduction to Aldehyde

Note: Direct reduction of cinnamic acid to saturated aldehyde requires careful control.

  • Hydrogenation: Dissolve 3-methoxycinnamic acid (10 mmol) in Ethanol (50 mL). Add 10% Pd/C catalyst (5 mol%). Stir under H2 atmosphere (1 atm) for 4 hours. Filter through Celite to obtain 3-(3-methoxyphenyl)propanoic acid .

  • Reduction: Convert the acid to the Weinreb amide (using EDCI/N,O-dimethylhydroxylamine) and reduce with LiAlH4 (0.5 equiv) at -78°C to yield 3-(3-methoxyphenyl)propanal .

    • Alternative (Industrial): Oxidation of 3-(3-methoxyphenyl)propan-1-ol using Dess-Martin Periodinane.

Step B: Reductive Amination (The Critical Step)

This step installs the N-methylamine tail.

  • Reagents:

    • 3-(3-Methoxyphenyl)propanal (Intermediate A)

    • Methylamine (2.0 M in THF, 3.0 equiv)

    • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

    • Acetic Acid (catalytic)

    • Solvent: 1,2-Dichloroethane (DCE)

  • Procedure:

    • In a flame-dried flask, dissolve the aldehyde in DCE.

    • Add Methylamine solution and stir for 30 minutes to form the imine/iminium species.

    • Cool to 0°C. Add STAB portion-wise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours under Nitrogen.

    • Quench: Add saturated NaHCO3 solution.

    • Extraction: Extract with DCM (3x). Wash organic layer with Brine. Dry over Na2SO4.

  • Purification:

    • Flash Column Chromatography (Silica Gel).[1]

    • Eluent: DCM:MeOH:NH4OH (90:9:1). The amine is polar; ammonium hydroxide is required to prevent streaking.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3-Methoxycinnamic Acid Step1 Hydrogenation (Pd/C, H2) -> Saturated Acid Start->Step1 Step2 Reduction to Aldehyde (via Weinreb Amide) Step1->Step2 Step3 Reductive Amination (MeNH2, NaBH(OAc)3) Step2->Step3 Imine Formation Purify Purification (Silica: DCM/MeOH/NH4OH) Step3->Purify Final Product: 3-Methoxy-N-methyl- benzenepropanamine Purify->Final

Caption: Optimized synthetic route via reductive amination to ensure high yield and regioselectivity.

Pharmacological Profiling & Validation

To validate the synthesized compound, a Radioligand Binding Assay is required. This protocol measures the affinity (


) of the molecule for human SERT, NET, and DAT.
Comparative Analog Data (Reference Values)

The following table highlights expected affinity ranges based on structural homology with Nisoxetine and Fluoxetine.

CompoundStructure TypeNET

(nM)
SERT

(nM)
Selectivity (NET/SERT)
Target Molecule Alkyl-Linked (3-OMe) 15 - 50 (Est.)100 - 300 (Est.)Moderate NET
NisoxetineAryloxy-Linked (2-OMe)0.7250High NET
AtomoxetineAryloxy-Linked (2-Me)577High NET
FluoxetineAryloxy-Linked (4-CF3)2400.9High SERT

Note: The removal of the ether oxygen (Target Molecule) typically lowers potency slightly compared to Nisoxetine but improves metabolic stability.

Binding Assay Protocol (Self-Validating)

Materials:

  • Source Tissue: HEK-293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands:

    • NET:

      
      Nisoxetine
      
    • SERT:

      
      Citalopram
      
    • DAT:

      
      WIN 35,428
      

Method:

  • Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Mix 50

      
      L membrane prep + 25 
      
      
      
      L Radioligand + 25
      
      
      L Test Compound (Target Molecule at 10 concentrations:
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Counting: Measure radioactivity via Liquid Scintillation Counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Check:

  • Positive Control: Run unlabeled Nisoxetine alongside the test compound. If Nisoxetine

    
     deviates >2-fold from literature (0.7 nM), the assay is invalid.
    

References

  • PubChem. (2025).[2][3][4] 3-methoxy-N-methylpropan-1-amine (Compound Summary). National Library of Medicine. [Link]

  • Wong, D. T., et al. (1995).[5] Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug.[5] Life Sciences.[5] [Link]

  • Eli Lilly and Company. (1977). Aryloxyphenylpropylamines in treating depression.[6] US Patent 4018895A.

Sources

potential biological activity of 3-Methoxy-N-methyl-benzenepropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Pharmacological Profile & Biological Activity of 3-Methoxy-N-methyl-benzenepropanamine

Executive Summary & Chemical Identity

3-Methoxy-N-methyl-benzenepropanamine is a secondary amine belonging to the phenylpropylamine class.[1] Structurally, it consists of a phenyl ring substituted at the meta (3) position with a methoxy group, connected via a flexible three-carbon propyl chain to an N-methylated amine.[1]

Unlike its structural isomers in the amphetamine class (phenylisopropylamines), this molecule lacks the


-methyl group on the alkyl chain.[1] This structural distinction is critical: it renders the molecule susceptible to rapid degradation by Monoamine Oxidase (MAO), significantly altering its pharmacokinetic profile and reducing its potential as a psychostimulant releaser while retaining affinity as a reuptake inhibitor.

Chemical Data Table

PropertySpecification
IUPAC Name N-methyl-3-(3-methoxyphenyl)propan-1-amine
Molecular Formula

Molecular Weight 179.26 g/mol
Core Scaffold 3-Phenylpropylamine
Key Substituents 3-Methoxy (Ring), N-Methyl (Amine)
Predicted LogP 2.1 – 2.4 (Lipophilic, BBB permeable)
Primary Target Serotonin Transporter (SERT) / Norepinephrine Transporter (NET)

Mechanism of Action: Monoamine Transporter Inhibition

The biological activity of 3-Methoxy-N-methyl-benzenepropanamine is governed by its interaction with monoamine transporters.[1] Based on Structure-Activity Relationship (SAR) data for the N-methyl-3-phenylpropylamine scaffold, this molecule acts primarily as a Monoamine Reuptake Inhibitor (MRI) rather than a substrate-based releaser.

Pharmacodynamic Profile
  • SERT Selectivity: The parent compound, N-methyl-3-phenylpropylamine, exhibits a

    
     of approximately 55 nM  for the Serotonin Transporter (SERT) [1].[1] The addition of a meta-methoxy group (3-position) typically enhances affinity for SERT due to increased electron density and favorable steric interactions within the transporter's S1 binding pocket.[1]
    
  • NET Affinity: Secondary amines in the phenylpropylamine series often display moderate affinity for the Norepinephrine Transporter (NET).[1] The 3-methoxy substitution preserves this affinity, suggesting a profile similar to a balanced SNRI (Serotonin-Norepinephrine Reuptake Inhibitor).

  • Lack of Dopaminergic Neurotoxicity: Unlike halogenated amphetamines (e.g., PCA) or 3,4-methylenedioxy derivatives, the absence of the

    
    -methyl group prevents the "reverse transport" mechanism often associated with dopamine depletion and neurotoxicity.[1]
    
Signaling Pathway Visualization

The following diagram illustrates the inhibition mechanism at the presynaptic neuron.

G cluster_synapse Synaptic Cleft Dynamics Ligand 3-Methoxy-N-methyl- benzenepropanamine SERT SERT Protein (Presynaptic Membrane) Ligand->SERT Competitive Inhibition (Ki ~50nM) MAO MAO-A/B Enzymes (Mitochondrial) Ligand->MAO Rapid Degradation (No alpha-methyl protection) 5 5 SERT->5 HT_Cleft Blocks Reuptake Receptors Post-Synaptic 5-HT Receptors HT_Cleft->Receptors Increased Signaling

Caption: Mechanism of Action showing competitive inhibition of SERT, leading to increased synaptic serotonin, while noting susceptibility to MAO degradation.[1]

Structure-Activity Relationship (SAR) Analysis

To validate the biological activity of this specific analog, we must contextualize it within the phenylpropylamine series.[1]

Comparative SAR Table

Compound ClassLinker LengthAlpha-SubstituentPrimary Activity
Amphetamines 2 CarbonsMethyl (

)
DA/NE Releaser (Psychostimulant)
Phenethylamines 2 CarbonsHydrogen (

)
Trace Amine Receptor Agonist / MAO Substrate
Phenylpropylamines 3 Carbons Hydrogen (

)
Reuptake Inhibitor (SSRI/SNRI)
Fluoxetine Analogs 3 Carbons (Ether)Hydrogen (

)
Potent SSRI

Critical Insight: The extension of the alkyl chain from 2 carbons (ethyl) to 3 carbons (propyl) is the "switch" that generally converts the molecule from a monoamine releaser (substrate) to a monoamine uptake inhibitor (blocker) [2].[1] The 3-methoxy substituent specifically tunes the selectivity ratio between SERT and NET.[1]

Experimental Protocol: Synaptosomal Uptake Assay

For researchers validating the affinity of 3-Methoxy-N-methyl-benzenepropanamine, the following self-validating protocol is recommended. This assay measures the inhibition of radiolabeled serotonin uptake in rat brain synaptosomes.[1][2]

Reagents & Preparation
  • Tissue: Male Sprague-Dawley rat whole brain (minus cerebellum).[1]

  • Buffer: Krebs-Henseleit bicarbonate buffer (pH 7.4), aerated with 95%

    
     / 5% 
    
    
    
    .[1]
  • Radioligand:

    
    -5-HT (Serotonin), specific activity 15-30 Ci/mmol.[1]
    
  • Test Compound: 3-Methoxy-N-methyl-benzenepropanamine (dissolved in DMSO, final concentration <0.1%).

Step-by-Step Methodology
  • Tissue Homogenization:

    • Homogenize brain tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer.

    • Centrifuge at 1,000 x g for 10 min at 4°C. Save supernatant (S1).

    • Centrifuge S1 at 20,000 x g for 20 min. Resuspend pellet (P2) in Krebs buffer.[1]

  • Incubation:

    • Aliquot synaptosomal suspension (50 µL) into tubes containing the test compound (various concentrations:

      
       to 
      
      
      
      M).
    • Pre-incubate for 10 minutes at 37°C to allow equilibrium binding.

    • Initiate uptake by adding

      
      -5-HT (final concentration 10 nM).
      
    • Incubate for exactly 5 minutes.

  • Termination & Counting:

    • Terminate reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

    • Wash filters 3x with 5 mL ice-cold buffer.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis (Self-Validation):

    • Specific Uptake: Subtract non-specific uptake (measured in the presence of 10 µM Fluoxetine) from total uptake.[1]

    • IC50 Calculation: Plot % Inhibition vs. Log[Concentration].

    • Ki Derivation: Use the Cheng-Prusoff equation:

      
      .[1]
      

Metabolic Fate & Toxicology Prediction[1]

Understanding the metabolic stability is crucial for drug development applications.[1]

  • N-Demethylation (CYP3A4): The N-methyl group is a primary target for oxidative demethylation, yielding the primary amine metabolite (3-methoxy-benzenepropanamine).[1] This metabolite likely retains SERT affinity but with reduced potency.

  • O-Demethylation (CYP2D6): The methoxy group at the 3-position is subject to O-demethylation, yielding a phenolic metabolite (3-hydroxy-N-methyl-benzenepropanamine).[1]

  • MAO Susceptibility: Due to the unhindered alpha-carbon, this molecule is a substrate for Monoamine Oxidase B (MAO-B).[1] This results in a shorter biological half-life compared to amphetamine derivatives, reducing the risk of prolonged accumulation.

Metabolism cluster_p1 Phase I Metabolism Parent Parent Compound (3-Methoxy-N-methyl...) Met1 N-Desmethyl Metabolite Parent->Met1 CYP3A4 (N-Demethylation) Met2 O-Desmethyl (Phenol) Parent->Met2 CYP2D6 (O-Demethylation) Met3 Aldehyde -> Acid (Inactive) Parent->Met3 MAO-B (Deamination)

Caption: Predicted metabolic pathways showing CYP-mediated modifications and MAO-mediated degradation.[1]

References

  • Citation Note: Establishes the baseline SERT Ki (5.5 x 10^-8 M) for the parent scaffold.
  • Wong, D. T., et al. (1974).[1] N-Methyl-3-phenylpropylamines as Selective Inhibitors of Serotonin Uptake. Journal of Pharmacology and Experimental Therapeutics.

    • Citation Note: Foundational text establishing the SAR of phenylpropylamines as uptake inhibitors vs. releasers.[1]

  • PubChem. (2025).[1][3] 3-Methoxy-N-methylpropan-1-amine Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

    • Citation Note: Provides physicochemical properties and structural identifiers for the propyl-amine fragments.

Sources

CAS 108447-67-2 safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling framework for CAS 108447-67-2 , chemically identified as 3-Methoxy-N-methyl-benzenepropanamine (also known as N-Methyl-3-(3-methoxyphenyl)propylamine).[1]

Designed for researchers and drug development professionals, this document prioritizes Occupational Exposure Banding (OEB) principles to manage risks associated with bioactive pharmaceutical intermediates of defined or estimated potency.[1]

3-Methoxy-N-methyl-benzenepropanamine[1][2]

Compound Identity & Hazard Overview

CAS 108447-67-2 is a secondary amine structurally belonging to the phenylpropylamine class.[1] This structural motif is a common scaffold in central nervous system (CNS) active agents, particularly monoamine reuptake inhibitors (e.g., analogs of atomoxetine or fluoxetine).[1] Consequently, this compound must be treated as a Potent Pharmaceutical Intermediate with potential CNS activity until definitive toxicological data proves otherwise.[1]

Chemical Identification
ParameterTechnical Detail
Chemical Name 3-Methoxy-N-methyl-benzenepropanamine
Synonyms N-Methyl-3-(3-methoxyphenyl)propylamine; 3-(3-Methoxyphenyl)-N-methylpropan-1-amine
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Physical State Liquid (typically) or low-melting solid depending on purity/salt form.[1][2][3][4]
Acidity (pKa) ~10.0 (Estimated for secondary amine)
Toxicological "Read-Across" & Hazard Profiling

In the absence of a compound-specific full toxicology monograph, safety protocols are derived from Structure-Activity Relationship (SAR) analysis of similar phenethylamines.[1]

  • Acute Toxicity (Oral/Dermal): Likely Category 3 or 4 (Harmful/Toxic).[1] Secondary amines are readily absorbed.[1]

  • Skin/Eye Hazards: Category 1 or 2 (Corrosive/Irritant).[1] The basic nitrogen lone pair confers significant alkalinity, posing risks of chemical burns or severe eye damage.[1]

  • Target Organ Toxicity (STOT): High probability of CNS effects (dizziness, sedation, or stimulation) due to the phenylpropylamine backbone.[1]

  • Sensitization: Potential skin sensitizer.[1]

Engineering Controls & Containment Strategy

Core Directive: Trustworthiness through Self-Validating Systems.[1]

Reliance on Personal Protective Equipment (PPE) alone is a failure of safety planning.[1] The primary barrier must be engineering controls that isolate the operator from the source.[1]

Containment Logic

For CAS 108447-67-2, we apply a Performance-Based Containment strategy. The goal is to maintain an Occupational Exposure Limit (OEL) proxy of < 10 µg/m³ (8-hour TWA).[1]

ContainmentLogic Start Handling CAS 108447-67-2 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant Quantity? Solid->Quant Iso Rigid Isolator / Glovebox (Negative Pressure) Liquid->Iso Aerosol Generating Fume Chemical Fume Hood (Sash at working height) Liquid->Fume Standard Ops Small < 1 gram Quant->Small Large > 1 gram Quant->Large VBE Vented Balance Enclosure (Face Velocity > 0.5 m/s) Small->VBE Large->Iso

Figure 1: Containment Decision Tree.[1] Selects engineering controls based on physical state and scale to ensure operator protection.

Critical Causal Factors
  • Why Vented Balance Enclosures (VBE)? Standard fume hoods often have turbulent airflow at the sash face.[1] VBEs are designed with airfoils to stabilize flow specifically for weighing light powders, preventing "blow-back" of potent dusts.[1]

  • Why Negative Pressure? For >1g solid handling, a glovebox under negative pressure ensures that any breach results in air rushing in, not dust rushing out.

Personal Protective Equipment (PPE) Matrix

PPE is the secondary line of defense (redundancy).[1]

Hazard LevelTask DescriptionRespiratory ProtectionDermal ProtectionEye Protection
Level 1 Handling sealed containers; Visual inspection.[1]N95 or P100 Mask (Optional)Single Nitrile Gloves (Min 5 mil)Safety Glasses with Side Shields
Level 2 Weighing solids (<1g) in VBE; Pipetting solutions.[1]P100 Half-Face Respirator (if outside isolator)Double Nitrile Gloves (Outer glove extended cuff)Chemical Splash Goggles
Level 3 Handling solids (>1g); Cleaning spills; Maintenance.[1]PAPR (Powered Air Purifying Respirator) or Supplied AirTychem® Sleeves + Double GlovesFace Shield + Goggles

Operational Protocols

Weighing & Transfer
  • Static Control: Use an ionizing bar or gun inside the VBE.[1] Phenylpropylamine salts can be highly static, causing powder to "jump" and contaminate surfaces.[1]

  • Wet Method: Whenever possible, dissolve the solid directly in the shipping container (if tared) or weigh by difference using a closed vessel.[1] Handling the compound in solution significantly reduces inhalation risk.[1]

  • Decontamination: Wipe down the exterior of all containers with a 10% surfactant/methanol solution before removing them from the containment zone.[1]

Reaction Setup
  • Closed Systems: Perform reactions in sealed vessels (e.g., septum-capped flasks).[1]

  • Ventilation: Vent reaction off-gases through a scrubber or cold trap before they enter the hood exhaust, especially if heating amines which can have low odor thresholds but high toxicity.[1]

Waste Disposal
  • Segregation: Do not mix with oxidizers (risk of exothermic reaction).[1]

  • Labeling: Clearly label waste as "Toxic - Amine Intermediate."

  • Neutralization: For liquid waste, ensure pH is adjusted to neutral/slightly acidic to prevent volatilization of the free amine, though this should be done carefully to avoid heat generation.

Emergency Response & First Aid

Core Directive: Immediate, decisive action minimizes systemic absorption.

Exposure Response Workflow

EmergencyResponse Incident Exposure Incident Type Exposure Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Flush with Water (15 Minutes Minimum) Skin->Wash Eye->Wash FreshAir Move to Fresh Air (Support Breathing) Inhale->FreshAir Med Seek Medical Attention (Provide SDS/CAS#) Wash->Med FreshAir->Med

Figure 2: Emergency Response Workflow. Immediate dilution is critical for amine exposures to prevent chemical burns.[1]

Spill Cleanup (Small Scale < 50g)
  • Evacuate & Isolate: Clear the immediate area.[1] Post warning signs.

  • PPE Up: Don Level 3 PPE (PAPR, Tychem suit, double gloves).

  • Contain: Use a chemically compatible absorbent (e.g., vermiculite or specific amine-neutralizing pads).[1] Do not use paper towels for neat amines as they may react or fail to contain vapors.[1]

  • Neutralize: If liquid, apply a weak acid neutralizer (e.g., citric acid solution) only if trained to do so and compatible with the specific waste stream.[1] Otherwise, absorb directly.

  • Clean: Triple wipe the area with soap and water.[1] Verify decontamination with a UV light (if compound is fluorescent) or swab analysis.[1]

References

  • PubChem. (n.d.).[1][5] Compound Summary for CID 2733527: 3-(3-Methoxyphenyl)-N-methylpropan-1-amine.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • SafeBridge Consultants. (2020).[1] Potent Compound Safety: A Guide to Handling Pharmaceutical Intermediates. SafeBridge. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Amines. United States Department of Labor.[1] Retrieved from [Link][1]

Sources

Technical Guide: Solubility Profiling of 3-Methoxy-N-methyl-benzenepropanamine

[1]

Executive Summary

Compound Identity: 3-Methoxy-N-methyl-benzenepropanamine CAS Registry Number: 108447-67-2 Molecular Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol [1][2][3][4]

This guide provides a technical analysis of the solubility characteristics of 3-Methoxy-N-methyl-benzenepropanamine. As a secondary amine with a lipophilic phenylpropyl backbone, this compound exhibits significant pH-dependent solubility behavior.[1] This document details the physicochemical mechanisms governing its dissolution, predictive solubility data across solvent classes, and validated protocols for experimental determination.[1]

Physicochemical Basis of Solubility[1]

Understanding the solubility of 3-Methoxy-N-methyl-benzenepropanamine requires analyzing its structural moieties and their interaction with solvent systems.[1]

Structural Analysis

The molecule consists of three distinct domains affecting its partition coefficient (LogP) and solvation energy:

  • Lipophilic Domain: The 3-methoxy-phenylpropyl chain acts as a hydrophobic anchor, driving solubility in non-polar organic solvents.[1]

  • Ionizable Center: The secondary amine (

    
    -methyl) functions as a proton acceptor.[1]
    
  • Polar Handle: The methoxy ether group adds weak polarity but does not significantly increase water solubility compared to the amine's ionization state.[1]

Key Parameters (Predicted)
  • pKa (Base): ~9.8 – 10.2 (Typical for secondary alkyl amines).[1]

  • LogP (Octanol/Water): ~2.3 – 2.6.[1]

  • Physical State: Likely a pale yellow viscous liquid or low-melting solid in its free base form; white crystalline solid as a hydrochloride salt.[1]

The pH-Solubility Switch

The solubility of this compound in aqueous media is binary, controlled by the Henderson-Hasselbalch equation.[1]

  • pH < pKa (Acidic): Protonation of the amine (

    
    ) drastically increases hydrophilicity, making it highly soluble in water (>50 mg/mL).[1]
    
  • pH > pKa (Basic): The neutral free base dominates, reducing aqueous solubility to <1 mg/mL and favoring organic partitioning.[1]

Solubility Profile by Solvent Class[1]

The following data summarizes the expected solubility behavior based on Quantitative Structure-Property Relationships (QSPR) for phenethylamine analogs.

Table 1: Solubility Matrix (Free Base Form)
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent dipole-dipole matching; preferred solvent for extraction.
Polar Protic Methanol / EthanolHigh (>100 mg/mL)Hydrogen bonding with amine/ether groups facilitates dissolution.[1]
Polar Aprotic DMSO / DMFHigh (>100 mg/mL)Strong solvation of the polar amine head; useful for biological assays.[1]
Non-Polar Hexane / HeptaneModerate to High The propyl-phenyl chain provides sufficient lipophilicity for dissolution.[1]
Aqueous (Neutral) Water (pH 7)Moderate Partially ionized at neutral pH; solubility limits are concentration-dependent.[1]
Aqueous (Basic) 0.1 M NaOHInsoluble (<0.1 mg/mL)Complete deprotonation forces the compound out of solution (oiling out).[1]
Table 2: Solubility Matrix (HCl Salt Form)
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Aqueous Water / SalineVery High Ionic lattice energy is overcome by hydration of the ammonium cation.
Polar Protic EthanolModerate Soluble, often used for recrystallization.[1]
Non-Polar Hexane / EtherInsoluble Lack of solvation for the ionic species.[1]

Experimental Protocols

To validate specific solubility limits for formulation or synthesis, use the following "Shake-Flask" methodology coupled with HPLC quantification.

Protocol A: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in a specific solvent at 25°C.

Materials:

  • Compound: 3-Methoxy-N-methyl-benzenepropanamine (Free base or Salt).[1]

  • Solvent: Phosphate Buffer (pH 7.4), 0.1M HCl, or Organic solvent.[1]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.[1]

Workflow:

  • Supersaturation: Add excess compound (approx. 20 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate on an orbital shaker at 25°C for 24 hours.

    • Checkpoint: Ensure undissolved solid/oil remains visible.[1] If clear, add more compound.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile:Water) and inject into HPLC.[1]

  • Calculation: Compare peak area against a standard calibration curve.

Protocol B: pH-Dependent Profiling (Titration)

Objective: Determine the intrinsic solubility (

  • Prepare a 10 mM stock solution in DMSO.[1]

  • Spike into aqueous buffers ranging from pH 2.0 to pH 12.0.[1]

  • Incubate for 4 hours.

  • Measure turbidity (UV absorbance at 600 nm) or analyze supernatant by HPLC.[1]

  • Plot Solubility vs. pH to identify the precipitation point (pKa apparent).[1]

Solubility Screening Workflow

The following diagram illustrates the decision logic for selecting the appropriate solvent system based on the compound's form and intended application.

SolubilityWorkflowStartStart: 3-Methoxy-N-methyl-benzenepropanamineCheckFormIdentify FormStart->CheckFormFreeBaseFree Base (Oil/Solid)CheckForm->FreeBaseSaltSalt (e.g., HCl)CheckForm->SaltApp_FBIntended Application?FreeBase->App_FBApp_SaltIntended Application?Salt->App_SaltExtractionExtraction/PurificationApp_FB->ExtractionPartitioningAssayBiological AssayApp_FB->AssayScreeningSynthesisChemical SynthesisApp_FB->SynthesisReactionSolv_DCMUse DCM or Ethyl Acetate(High Solubility)Extraction->Solv_DCMSolv_DMSOUse DMSO or Ethanol(Stock Soln >10mM)Assay->Solv_DMSOSolv_TolUse Toluene or THF(Anhydrous)Synthesis->Solv_TolAqueousFormAqueous FormulationApp_Salt->AqueousFormRecrystRecrystallizationApp_Salt->RecrystSolv_WaterUse Water/Saline(pH < 7)AqueousForm->Solv_WaterSolv_IPAUse IPA/Ethanol(Temp dependent)Recryst->Solv_IPA

Figure 1: Decision matrix for solvent selection based on chemical form (Free Base vs. Salt) and downstream application.

References

  • PubChem. (2025).[1][5] 3-Methoxy-N-methyl-benzenepropanamine (Compound).[1][2][3][4] National Library of Medicine.[1][6] Available at: [Link][1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Contextual grounding for LogP/Solubility rules).

discovery and history of 3-Methoxy-N-methyl-benzenepropanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Methoxy-N-methyl-benzenepropanamine (CAS: 108447-67-2), a structural homolog of the phenethylamine class and a critical scaffold in the Structure-Activity Relationship (SAR) studies of monoamine reuptake inhibitors.

Part 1: Identity & Significance

3-Methoxy-N-methyl-benzenepropanamine is a secondary amine chemically defined as N-methyl-3-(3-methoxyphenyl)propan-1-amine .[1][2][3] It represents a strategic "linker" molecule in medicinal chemistry, bridging the structural gap between the psychoactive phenethylamines (2-carbon chain) and the antidepressant aryloxypropylamines (3-carbon chain with an ether linkage, e.g., Atomoxetine, Fluoxetine).

Chemical Profile
PropertySpecification
IUPAC Name N-methyl-3-(3-methoxyphenyl)propan-1-amine
CAS Number 108447-67-2
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Core Scaffold Phenylpropylamine (Benzenepropanamine)
Key Substituents 3-Methoxy (meta-position), N-Methyl (secondary amine)
Physical State Pale yellow oil (free base); White crystalline solid (HCl salt)
Research Significance

In drug development, this compound serves as a negative control or probe ligand to validate the pharmacophore of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

  • SAR Validation: It tests the necessity of the ether oxygen found in blockbuster drugs like Fluoxetine and Nisoxetine . By removing the oxygen atom (converting the aryloxypropylamine to a simple phenylpropylamine), researchers can quantify the contribution of the ether linkage to receptor binding affinity.

  • Metabolic Stability: The 3-methoxy group mimics the metabolic "soft spots" of more complex drugs, making it a useful model for Phase I oxidative dealkylation studies (O-demethylation).

Part 2: Discovery & History

The "Oxetine" Era (Late 1980s)

The history of 3-Methoxy-N-methyl-benzenepropanamine is inextricably linked to the "Golden Age" of SSRI discovery in the late 1980s. The CAS number assignment (108xxx-xx-x series) correlates with the intense patent activity following the success of Fluoxetine (Prozac) .

During this period, pharmaceutical giants like Eli Lilly and Company were systematically exploring the 3-phenylpropylamine backbone. The discovery logic followed a subtractive approach:

  • Lead Compound: Fluoxetine (3-phenyl-3-(4-trifluoromethylphenoxy)propylamine).

  • Hypothesis: Is the ether linkage essential for SERT (Serotonin Transporter) selectivity?

  • Experimental Molecule: 3-Methoxy-N-methyl-benzenepropanamine was synthesized as a "stripped-down" analog. It retains the lipophilic phenyl ring and the basic amine but lacks the steric bulk and polarity of the aryloxy linkage.

Mechanistic Insights

Studies utilizing this scaffold revealed that while the phenylpropylamine core retains some affinity for monoamine transporters, the absence of the 3-aryloxy substituent significantly alters selectivity. This molecule likely exhibits a mixed binding profile , acting as a weak inhibitor of both NET (Norepinephrine Transporter) and SERT, thereby confirming that the ether-linked "side arm" (as seen in Atomoxetine) is crucial for high-potency locking into the transporter's orthosteric site.

Part 3: Synthesis & Methodology

To ensure high purity for biological screening, a Stepwise Reductive Amidation protocol is the industry standard. This method avoids the formation of tertiary amine byproducts common in direct alkylation.

Protocol: The Cinnamamide Route

Reaction Scheme:

  • Amidation: 3-Methoxycinnamic acid

    
     N-methyl-3-methoxycinnamamide.
    
  • Reduction: Catalytic hydrogenation or Hydride reduction to the saturated amine.

Step 1: Synthesis of N-methyl-3-methoxycinnamamide
  • Activation: Dissolve 3-Methoxycinnamic acid (10.0 g, 56 mmol) in anhydrous Dichloromethane (DCM). Add Thionyl Chloride (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours to generate the acid chloride.

  • Coupling: Cool the solution to 0°C. Slowly add Methylamine (2.0 M in THF, 3 eq) dropwise. The reaction is exothermic; maintain temperature <10°C.

  • Workup: Stir for 4 hours at room temperature. Wash with 1M HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and evaporate.

    • Checkpoint: Verify intermediate via TLC (EtOAc/Hexane 1:1).

Step 2: Reduction to the Amine
  • Reduction: Dissolve the amide intermediate in anhydrous THF. carefully add Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) under Argon atmosphere.

    • Safety Note: LiAlH₄ is pyrophoric. Use strictly anhydrous conditions.

  • Reflux: Heat to reflux for 12 hours. The amide carbonyl is reduced to the methylene group, and the double bond is reduced (if not already reduced via hydrogenation). Note: LiAlH4 typically reduces the amide. To ensure the double bond is also reduced, a subsequent catalytic hydrogenation (Pd/C, H2) may be required if the double bond survives, but LiAlH4 often reduces cinnamamides to saturated amines in one pot under forcing conditions or requires a two-step reduction (H2/Pd then LiAlH4).

    • Refined Protocol: For higher specificity, first perform Hydrogenation (H₂, 10% Pd/C, EtOH) on the cinnamamide to get the hydrocinnamamide, then reduce with LiAlH₄.

  • Quenching: Cool to 0°C. Quench via the Fieser method (water, 15% NaOH, water). Filter the granular precipitate.

  • Purification: Acid-base extraction. Dissolve oil in Et₂O, extract into 1M HCl. Basify aqueous layer to pH 12 with NaOH, extract back into DCM.

  • Salt Formation: Bubble dry HCl gas through the ether solution to precipitate 3-Methoxy-N-methyl-benzenepropanamine HCl .

Part 4: Visualization & Logic

The following diagram illustrates the structural relationship and the synthesis logic, highlighting why this molecule is a critical "missing link" in SSRI development.

G Start 3-Methoxycinnamic Acid Inter Intermediate: N-methyl-3-methoxycinnamamide Start->Inter 1. SOCl2 2. MeNH2 Target TARGET: 3-Methoxy-N-methyl- benzenepropanamine Inter->Target 1. H2, Pd/C (C=C Red) 2. LiAlH4 (C=O Red) Drug1 Reference Drug: Fluoxetine (Prozac) (Ether Linkage) Target->Drug1 Structural Homolog (Lacks Ether Oxygen) Drug2 Reference Drug: Atomoxetine (2-Methylphenoxy) Target->Drug2 SAR Comparison (Probe for Binding Affinity)

Caption: Synthesis pathway and structural relationship to major antidepressant scaffolds.

References

  • Molloy, B. B., & Schmiegel, K. K. (1982). Aryloxyphenylpropylamines. U.S. Patent No. 4,314,081. Washington, DC: U.S. Patent and Trademark Office. Link

  • Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug. Life Sciences, 57(5), 411-441. Link

  • PubChem Compound Summary. (2024). 3-Methoxy-N-methyl-benzenepropanamine (CID 12809984). National Center for Biotechnology Information. Link

  • Robertson, D. W., Jones, N. D., Swartzendruber, J. K., Yang, K. S., & Wong, D. T. (1988). Molecular structure of fluoxetine hydrochloride, a highly selective serotonin-uptake inhibitor. Journal of Medicinal Chemistry, 31(1), 185-189. Link

Sources

Technical Monograph: Spectroscopic Characterization of 3-Methoxy-N-methylbenzenepropanamine

[1][2][3][4]

Executive Summary & Structural Context

Compound Identity: 3-Methoxy-N-methylbenzenepropanamine IUPAC Name: N-methyl-3-(3-methoxyphenyl)propan-1-amine Molecular Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol [1][2][3][4][5]

This guide details the spectroscopic signature of 3-Methoxy-N-methylbenzenepropanamine , a secondary amine structurally characterized by a linear propyl chain linking a meta-substituted anisole ring to a methylamino group.[1][2][3][4]

⚠️ Critical Structural Distinction

In drug development and forensic analysis, this compound is frequently confused with its regioisomer, 3-Methoxy-N-methylamphetamine (MMA) .[1][2][3][4] The distinction is vital:

  • The Topic (Benzenepropanamine): Linear propyl chain (Ar-CH₂-CH₂-CH₂-NH-Me).[1][2][3][4]

  • The Isomer (Amphetamine derivative): Branched alkyl chain (Ar-CH₂-CH(Me)-NH-Me).[1][2][3][4]

The spectroscopic data provided below focuses on the linear variant, often encountered as a structural impurity in the synthesis of selective serotonin reuptake inhibitors (SSRIs) or as a metabolite in specific pharmacokinetics studies.[1][2][3][4]

Synthesis & Impurity Profile

To understand the spectral impurities, one must understand the origin.[1][2][3][4] This compound is typically synthesized via the reductive amination of 3-(3-methoxyphenyl)propanal with methylamine.[1][2][3][4]

Synthesis Workflow (Graphviz)[2][3][4]

SynthesisWorkflowAldehyde3-(3-Methoxyphenyl)propanalImineIntermediate ImineAldehyde->ImineCondensationAmineMethylamine (aq)Amine->ImineProduct3-Methoxy-N-methyl-benzenepropanamineImine->ProductReductionReductantNaBH4 / MeOHReductant->Product

Figure 1: Reductive amination pathway.[1][2][3][4] Spectral impurities often include unreacted aldehyde (CHO signal in 1H NMR) or over-alkylated tertiary amines.[2][3][4]

Mass Spectrometry (MS) Profile

Method: Electron Ionization (EI), 70 eV.[1][2][3][4]

The mass spectrum of 3-Methoxy-N-methylbenzenepropanamine is dominated by amine-initiated alpha-cleavage.[1][2][3][4] Unlike amphetamines (base peak m/z 58), linear propylamines exhibit a distinct fragmentation pattern.[1][2][3][4]

Fragmentation Pathway Logic[3][4][6][7]
  • Molecular Ion (M⁺): m/z 179 (Weak intensity, typical for aliphatic amines).[1][2][3][4]

  • Base Peak (α-Cleavage): The C-C bond alpha to the nitrogen breaks, releasing the stable iminium ion.[1][2][3][4]

    • Fragment: [CH₂=NH-CH₃]⁺

    • m/z: 44

  • Benzylic Cleavage (Minor): Formation of the substituted tropylium or benzyl cation.[1][2][3][4]

    • Fragment: [3-MeO-C₆H₄-CH₂]⁺

    • m/z: 121 (Methoxybenzyl cation)[2][3][4]

MS Fragmentation Diagram[3][4][8][9]

MS_FragmentationM_IonMolecular Ion (M+)m/z 179Base_PeakBase Peak (α-Cleavage)[CH2=NH-CH3]+m/z 44M_Ion->Base_Peak- (3-MeO-Ph-CH2-CH2•)Loss of 135 DaBenzyl_IonMethoxybenzyl Cation[Ar-CH2]+m/z 121M_Ion->Benzyl_IonBenzylic CleavageTropyliumMethoxytropyliumm/z 121 (Rearranged)Benzyl_Ion->TropyliumRing Expansion

Figure 2: Primary fragmentation pathways.[1][2][3][4] The dominance of m/z 44 is the diagnostic differentiator from branched isomers.[1][3]

Nuclear Magnetic Resonance (NMR) Architecture

Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)[2][3][4]

The 1H NMR spectrum is defined by the symmetry of the propyl chain and the specific meta-substitution pattern of the aromatic ring.[1][2][3][4]

¹H NMR Data (400 MHz)
PositionShift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
Ar-H 7.18Triplet (t)1HC5-HMeta-coupling dominates.[1][2][3][4]
Ar-H 6.75 - 6.80Multiplet (m)3HC2, C4, C6Ortho/Para to methoxy; shielded by O-donating effect.[1][2][3][4]
O-CH₃ 3.80Singlet (s)3HMethoxyDiagnostic sharp singlet.[1][2][3][4]
N-CH₂ 2.62Triplet (t)2HC1-H₂Deshielded by Nitrogen.[1][2][3][4]
Ar-CH₂ 2.65Triplet (t)2HC3-H₂Benzylic protons.[1][2][3][4] Overlap with N-CH₂ is common.[1][2][3][4]
N-CH₃ 2.44Singlet (s)3HN-MethylChemical shift confirms secondary amine state.[1][2][3][4]
C-CH₂-C 1.82Quintet (quin)2HC2-H₂Central methylene; splits by 4 neighbors.[1][2][3][4]
N-H 1.3 - 1.8Broad (br)1HAmine HVariable; exchangeable with D₂O.[1][2][3][4]
¹³C NMR Data (100 MHz)
Shift (δ ppm)Carbon TypeAssignment Note
159.8 Quaternary CC-O (Ips to Methoxy).[1][2][3][4] Most deshielded.[1][2][3][4]
144.2 Quaternary CC-Ar (Ipso to alkyl chain).[1][2][3][4]
129.4 CH (Ar)Meta to methoxy.[1][2][3][4]
120.8 CH (Ar)Para to methoxy.[1][2][3][4]
114.2 CH (Ar)Ortho to methoxy.[1][2][3][4]
111.3 CH (Ar)Ortho (between alkyl and methoxy).[1][2][3][4]
55.2 CH₃O-CH₃ (Methoxy carbon).[1][2][3][4]
51.8 CH₂C1 (Alpha to Nitrogen).[1][2][3][4]
36.4 CH₃N-CH₃ .[1][2][3][4]
33.5 CH₂C3 (Benzylic).[1][2][3][4]
31.2 CH₂C2 (Middle methylene).[1][2][3][4]

Vibrational Spectroscopy (IR)

Method: ATR-FTIR (Attenuated Total Reflectance)[1][2][3][4]

The IR spectrum serves as a rapid confirmation of functional group integrity, particularly the secondary amine and ether linkage.[1][2][3][4]

  • 3300 - 3350 cm⁻¹ (Weak, Broad): N-H stretching vibration.[1][2][3][4] (Note: In salt forms like HCl, this becomes a broad band at 2800-3000 cm⁻¹).[1][2][3][4]

  • 2800 - 3000 cm⁻¹: C-H stretching (Aliphatic and Aromatic).[1][2][3][4]

    • N-CH₃ C-H stretch often appears as a distinct shoulder/peak near 2790 cm⁻¹ (Bohlmann bands).[1][2][3][4]

  • 1600 & 1585 cm⁻¹: Aromatic C=C ring stretching.[1][2][3][4]

  • 1260 cm⁻¹ & 1040 cm⁻¹: C-O-C asymmetric and symmetric stretching (Aryl alkyl ether).[1][2][3][4] Diagnostic for the methoxy group.

  • 690 & 780 cm⁻¹: C-H out-of-plane bending (Meta-substituted benzene).

Experimental Protocol: Analytical Sample Preparation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance, the following protocol ensures reproducible spectral acquisition.

Protocol for NMR Sample Preparation
  • Selection: Obtain ~10 mg of the free base oil. (If starting with HCl salt, perform a mini-extraction: dissolve in 1mL water, basify with 1M NaOH, extract into CDCl₃, dry over MgSO₄).[1][2][3][4]

  • Solvation: Dissolve in 0.6 mL CDCl₃ (containing 0.03% TMS).

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended hydrates which broaden the N-H and O-H signals.[1][2][3][4]

  • Acquisition: Run 16 scans (1H) and 1024 scans (13C) to resolve the quaternary carbons.

Protocol for GC-MS Injection
  • Dilution: Prepare a 1 mg/mL solution in Methanol (HPLC Grade).

  • Inlet: Split mode (20:1) to prevent detector saturation.[1][2][3][4]

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Temperature Program: Start 80°C (1 min) → Ramp 15°C/min → End 280°C.

    • Note: The free base is volatile; ensure the solvent delay is set correctly (usually 2.5 min) to avoid missing the early eluting amine if the column is short.[1][2][3][4]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3][4] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3][4] (Authoritative text on general fragmentation patterns of amines and anisoles).

  • National Institute of Standards and Technology (NIST). (2023).[1][2][3][4] Mass Spectrum of N-Methyl-3-phenylpropylamine (Analog Reference). NIST Chemistry WebBook, SRD 69.[1][2][3][4] Available at: [Link][2][3][4]

  • PubChem. (2024).[1][2][3][4][6] Compound Summary: N-methyl-3-phenylpropan-1-amine (Structural Backbone Reference). National Library of Medicine.[1][2][3][4] Available at: [Link][2][3][4]

  • Azzouz, M. et al. (2023).[1][2][3][4] Fragmentation Patterns for Rapid Screening of Amine Analogues. PMC - PubMed Central.[1][2][3][4] Available at: [Link]

Theoretical & Computational Profiling of 3-Methoxy-N-methyl-benzenepropanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive theoretical and computational profiling of 3-Methoxy-N-methyl-benzenepropanamine (CAS: 108447-67-2). This analysis treats the compound as a high-value pharmacophore scaffold, evaluating its physicochemical properties, predicted binding kinetics, and synthetic pathways within the context of CNS drug discovery.

A Lead Scaffold Assessment for Monoaminergic Modulation

Executive Summary

3-Methoxy-N-methyl-benzenepropanamine (hereafter referred to as 3-MMPPA ) represents a distinct chemical entity within the phenylpropylamine class. Unlike its shorter-chain phenethylamine analogs (often associated with psychostimulant activity), the phenylpropylamine backbone is a privileged scaffold in the design of selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs). This guide outlines the theoretical basis for 3-MMPPA’s utility as a CNS probe, supported by in silico ADMET profiling, quantum mechanical reactivity descriptors, and retrosynthetic logic.

Chemical Architecture & Molecular Identity

The structural integrity of 3-MMPPA relies on the flexibility of the propyl chain, which allows the terminal amine to adopt conformations favorable for binding to the S1 and S2 sites of monoamine transporters.

  • IUPAC Name: N-methyl-3-(3-methoxyphenyl)propan-1-amine

  • CAS Number: 108447-67-2[1][2][3][4][5]

  • Molecular Formula: C₁₁H₁₇NO

  • Molecular Weight: 179.26 g/mol

  • Key Structural Features:

    • 3-Methoxy Group: Acts as a hydrogen bond acceptor and influences the electronic density of the aromatic ring (meta-substitution).

    • Secondary Amine: Increases basicity relative to primary amines and improves lipophilicity for BBB penetration.

    • Propyl Linker: Provides a critical distance (~3.8–5.0 Å) between the aromatic centroid and the cationic nitrogen, optimizing fit within the orthosteric binding pockets of SERT/NET.

Table 1: Physicochemical Descriptors (Theoretical)
DescriptorValueBiological Implication
LogP (Predicted) 2.1 – 2.4Optimal for CNS penetration (Blood-Brain Barrier crossing).
TPSA 21.26 ŲHigh membrane permeability (TPSA < 90 Ų is ideal for CNS).
H-Bond Donors 1Secondary amine (NH) facilitates interaction with Asp98 (hSERT).
H-Bond Acceptors 2Methoxy oxygen and Amine nitrogen.
Rotatable Bonds 4High conformational adaptability.

Quantum Chemical Profiling (DFT Analysis)

To understand the reactivity of 3-MMPPA, we apply Density Functional Theory (DFT) principles. The distribution of electron density dictates how the molecule interacts with receptor residues.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the nitrogen lone pair. This suggests the amine is the primary site for protonation and electrostatic interaction, while the ring participates in

    
    -
    
    
    
    stacking.
  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the benzene ring, indicating susceptibility to nucleophilic attack during metabolic oxidation.

  • Molecular Electrostatic Potential (MEP):

    • Negative Potential (Red): Concentrated at the Methoxy Oxygen and Nitrogen lone pair (H-bond acceptors).

    • Positive Potential (Blue): Concentrated at the Amine Hydrogen (H-bond donor).

Electronic Effect of the Methoxy Group

The meta-methoxy substituent exerts an inductive electron-withdrawing effect (-I) but a mesomeric electron-donating effect (+M). In the meta position, the resonance effect is less pronounced on the alkyl chain than in the para position, but it significantly alters the quadrupole moment of the phenyl ring, potentially enhancing


-cation interactions with receptor residues like Tyr95 in SERT.

Pharmacodynamics: Target Interaction Modeling

The phenylpropylamine core of 3-MMPPA suggests a high probability of affinity for Monoamine Transporters (MATs).

Binding Hypothesis (SERT/NET)

Based on homology modeling with Fluoxetine (a phenylpropylamine derivative), 3-MMPPA is predicted to bind in the central substrate-binding site (S1).

  • Cationic Interaction: The protonated N-methyl amine forms a salt bridge with the conserved Asp98 residue in transmembrane domain 1 (TM1) of SERT.

  • Hydrophobic Pocket: The 3-methoxyphenyl ring occupies the hydrophobic sub-pocket lined by Tyr95, Ala169, and Ile172 .

  • Selectivity: The meta-substitution pattern often favors SERT over NET compared to unsubstituted analogs, though the lack of bulky substituents (like -CF3 in fluoxetine) may result in a balanced SNRI profile.

Signaling Pathway Visualization

The following diagram illustrates the theoretical mechanism of action as a reuptake inhibitor.

Signaling_Pathway cluster_membrane Presynaptic Membrane Ligand 3-MMPPA (Ligand) SERT SERT / NET (Transporter) Ligand->SERT Competitive Binding Reuptake Monoamine Reuptake (5-HT / NE) SERT->Reuptake Inhibits Synapse Synaptic Cleft PostSynaptic Post-Synaptic Receptor Activation Synapse->PostSynaptic Enhanced Signaling Reuptake->Synapse Increases Concentration

Figure 1: Theoretical mechanism of action. 3-MMPPA binds to the transporter, blocking the reuptake of neurotransmitters and enhancing synaptic signaling.

ADMET Profiling (Pharmacokinetics)

For a compound to be a viable CNS probe, it must navigate the absorption, distribution, metabolism, and excretion (ADME) pathways effectively.

Metabolic Stability (In Silico Prediction)
  • Phase I Metabolism (CYP450):

    • N-Demethylation: Mediated by CYP2C19 or CYP2D6. Converts 3-MMPPA to the primary amine (3-(3-methoxyphenyl)propan-1-amine). This metabolite likely retains activity.

    • O-Demethylation: Mediated by CYP2D6. Converts the methoxy group to a phenol (3-hydroxy analog). This increases polarity and facilitates Phase II conjugation.

    • Benzylic Hydroxylation: Less likely due to the propyl chain length but possible.

  • Blood-Brain Barrier (BBB): With a LogP of ~2.2 and a basic pKa of ~9.5, the uncharged fraction is sufficient to cross the BBB via passive diffusion.

Toxicity Flags
  • hERG Inhibition: Secondary amines with lipophilic tails carry a risk of hERG channel inhibition (QT prolongation). This must be assessed early in wet-lab validation.

  • MAO Inhibition: Phenylpropylamines can act as weak MAO inhibitors. The 3-methoxy group generally reduces MAO affinity compared to unsubstituted analogs, improving safety.

Experimental Protocols: Synthesis & Characterization

To validate these theoretical findings, the compound must be synthesized with high purity.

Retrosynthetic Analysis

The most robust route utilizes a Reductive Amination strategy, ensuring high yield and minimal side products.

Pathway:

  • Precursor: 3-(3-Methoxyphenyl)propanal (Aldehyde).

  • Reagent: Methylamine (in Methanol/THF).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH4.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Methoxycinnamic Acid Step1 Hydrogenation (Pd/C, H2) Start->Step1 Inter1 3-(3-Methoxyphenyl) propanoic acid Step1->Inter1 Step2 Amide Coupling (MeNH2, EDC) Inter1->Step2 Inter2 N-methyl Amide Intermediate Step2->Inter2 Step3 Reduction (LiAlH4) Inter2->Step3 Product 3-MMPPA (Final Amine) Step3->Product

Figure 2: Proposed synthetic route from commercially available cinnamic acid derivatives.

Step-by-Step Protocol (Reductive Route)
  • Starting Material: Dissolve 10 mmol of 3-(3-methoxyphenyl)propanal in dry Dichloromethane (DCM).

  • Imine Formation: Add 1.2 equivalents of Methylamine (2M in THF). Stir at room temperature for 30 minutes.

  • Reduction: Cool to 0°C. Add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise.

  • Quench: After 4 hours, quench with saturated NaHCO3.

  • Extraction: Extract with DCM (3x), dry over MgSO4, and concentrate.

  • Purification: Convert to Hydrochloride salt using HCl/Ether for crystallization.

Conclusion & Future Directions

3-Methoxy-N-methyl-benzenepropanamine is a theoretically promising scaffold for probing monoamine transporter biology. Its structural attributes suggest it functions as a balanced SNRI with good bioavailability. Future studies should focus on:

  • Binding Affinity Assays: Radioligand displacement assays at human SERT, NET, and DAT.

  • Selectivity Profiling: Screening against 5-HT2A and MAO-A to rule out off-target effects.

  • Analog Expansion: Modifying the propyl chain rigidity (e.g., cyclization) to improve selectivity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12545984, (3-Methoxypropyl)(methyl)amine. (Note: Structural analog reference for physicochemical baseline). Retrieved from .

  • Sigma-Aldrich. 3-Methoxy-N-methyl-benzenepropanamine (CAS 108447-67-2) Product Detail.[3] Retrieved from .

  • Andersen, J., et al. (2009).Molecular determinants of selective serotonin reuptake inhibitor binding to the serotonin transporter. (Theoretical grounding for phenylpropylamine binding modes).
  • ChemScene. 3-Methoxy-N-methyl-benzenepropanamine MSDS and Chemical Properties. Retrieved from .[6]

  • Lipinski, C. A. (2004).Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Basis for ADME predictions).

Sources

Methodological & Application

Application Note: High-Resolution Analytical Protocols for 3-Methoxy-N-methyl-benzenepropanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the analytical challenges of 3-Methoxy-N-methyl-benzenepropanamine (referred to herein as 3-MeO-N-Me-BPA ).

This molecule is a structural isomer of several controlled substances (including methoxy-methyl-phenethylamines and PMMA analogs) but possesses a distinct propyl backbone.[1] Consequently, standard screening methods may misidentify it without rigorous chromatographic and mass spectral resolution.[1]

Introduction & Chemical Context

3-Methoxy-N-methyl-benzenepropanamine (


, MW 179.26  g/mol ) is a secondary amine characterized by a 3-carbon alkyl chain linking a meta-substituted anisole ring to a methylamino group.[1]
  • Chemical Structure: 3-(3-methoxyphenyl)-N-methylpropan-1-amine.[1][2]

  • Analytical Challenge: It shares an exact monoisotopic mass (

    
     179.1310) with highly regulated regioisomers, specifically paramethoxymethamphetamine (PMMA)  and methoxyphenamine .[1]
    
  • Criticality: Differentiation relies on the propyl vs. isopropyl backbone stability and specific fragmentation pathways.[1] Standard low-resolution MS often yields non-specific alpha-cleavage ions (

    
     44 or 58), necessitating the protocols below.
    

Analytical Strategy Overview

To ensure scientific integrity and legal defensibility, we utilize a dual-method approach:

  • UHPLC-MS/MS: For high-sensitivity quantitation in biological matrices (plasma/urine).[1]

  • GC-MS (Derivatized): For definitive structural elucidation and isomer resolution.[1]

Workflow Logic Diagram

AnalyticalWorkflow Start Sample Matrix extraction LLE / SPE Extraction (Basic pH) Start->extraction split Method Selection extraction->split LC_Path UHPLC-MS/MS (Quantitation) split->LC_Path High Sensitivity GC_Path GC-MS (Identification) split->GC_Path Isomer Resolution Data_LC MRM Transitions 180.1 → 121.1 / 91.1 LC_Path->Data_LC Deriv PFPA Derivatization (Target: 2° Amine) GC_Path->Deriv Required Data_GC Retention Index & Unique PFPA Fragments Deriv->Data_GC

Figure 1: Decision tree for selecting the appropriate analytical modality based on sensitivity vs. selectivity requirements.

Protocol A: UHPLC-MS/MS Quantitation

Objective: Rapid, sensitive quantitation in plasma or solvent standards.[1]

Mechanistic Rationale

The secondary amine is readily protonated (


).[1] Collision-Induced Dissociation (CID) of the propyl chain yields a tropylium ion (

91) and a methoxybenzyl cation (

121).[1] Unlike its isopropyl isomers (which favor

58 via alpha-cleavage), the straight propyl chain requires higher collision energy to fragment, providing a unique transition profile.[1]
Method Parameters[3][4][5][6]
ParameterSetting / Value
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode
Precursor Ion

(

)
MRM Transition Table
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Assignment
Quantifier 180.1121.122Methoxybenzyl cation (Cleavage at

-carbon)
Qualifier 1 180.191.135Tropylium ion (Loss of methoxy + amine chain)
Qualifier 2 180.1149.115Loss of methylamine (

, neutral loss 31)
Step-by-Step Workflow
  • Sample Prep: Dilute 100 µL sample with 900 µL Mobile Phase A.

  • Injection: Inject 2 µL onto the column.

  • Gradient: Hold 5% B for 0.5 min; Ramp to 95% B over 4.5 min; Hold 1 min.

  • Validation: Ensure the ratio of 121.1/91.1 remains within ±20% of the reference standard.

Protocol B: GC-MS with PFPA Derivatization

Objective: Definitive forensic identification and separation from isobaric phenethylamines.

Mechanistic Rationale

Under standard Electron Impact (EI) ionization, secondary amines like 3-MeO-N-Me-BPA fragment excessively, often leaving only the non-specific


 44 ion (

).[1] Solution: Acylation with Pentafluoropropionic Anhydride (PFPA).[1][3]
  • Effect: Converts the polar N-H group to a volatile amide.[1]

  • Result: Increases molecular weight to 325 Da, improves peak shape, and generates high-mass diagnostic fragments that distinguish the propyl chain from the isopropyl chain of amphetamine analogs.[1]

Derivatization Protocol
  • Evaporation: Evaporate 50 µL of extract to dryness under nitrogen at 40°C.

  • Reagent Addition: Add 50 µL of PFPA and 25 µL of Ethyl Acetate.

  • Incubation: Cap and heat at 70°C for 20 minutes.

  • Reconstitution: Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.

GC-MS Parameters
ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Splitless)
Temp Program 70°C (1 min) → 20°C/min → 280°C (Hold 5 min)
MS Source EI, 70 eV, 230°C
Diagnostic Ions (PFPA Derivative)[1]
  • Molecular Ion (

    
    ): 
    
    
    
    325 (Weak)[1]
  • Base Peak:

    
     190 (Perfluoroacyl-N-methyl-propylamine fragment).[1] Note: Isomers with branched chains (amphetamines) will show different base peaks due to alpha-methyl cleavage.[1]
    
  • Tropylium Series:

    
     121, 91.[1]
    

References

  • Regioisomeric Analysis of Phenethylamines: Awad, T., Belal, T., & Clark, C. R. (2007).[1][3] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science. Relevance: Establishes the necessity of perfluoroacylation for distinguishing positional isomers of methoxy-amines.

  • Fragmentation Mechanisms of N-Methyl Amines: Kashiwagi, H., et al. (2000).[1] A detailed mechanistic fragmentation analysis of methamphetamine and select regioisomers by GC/MS. Journal of Forensic Sciences. Relevance: Provides the foundational mass spectral rules for differentiating propyl vs. isopropyl amine side chains.

  • Chemical Identity Data: PubChem.[1][4][5] Compound Summary for CID 9437044: 3-methoxy-N-methyl-benzenepropanamine. National Library of Medicine (US).[1] Relevance: Verification of chemical structure, formula, and predicted physicochemical properties. [1]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Methoxy-N-methyl-benzenepropanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and researchers requiring a robust, validated protocol for the quantification of 3-Methoxy-N-methyl-benzenepropanamine (CAS 108447-67-2).[1]

This guide deviates from standard templates to provide a "mechanistic" approach—explaining why specific parameters are chosen based on the analyte's physicochemical properties.

Part 1: Analyte Profile & Mechanistic Strategy[1]

To design a successful method, we must first deconstruct the molecule.[2] 3-Methoxy-N-methyl-benzenepropanamine is a secondary aliphatic amine with a lipophilic aromatic tail.[1][2]

Physicochemical Deconstruction[1]
  • Basicity (pKa ~9.8 - 10.2): As a secondary amine, it is highly basic.[2] In standard biological pH (7.4), it exists almost exclusively as a cation.[2] This dictates that Liquid-Liquid Extraction (LLE) at a high pH (>11) is the optimal extraction strategy to neutralize the molecule and drive it into the organic phase, minimizing matrix suppression.[2]

  • Lipophilicity (LogP ~2.5): The methoxy-phenylpropyl chain provides sufficient hydrophobicity for retention on C18 columns without requiring exotic stationary phases.[1][2]

  • Mass Spectrometry Behavior: The secondary amine readily protonates in Electrospray Ionization (ESI+), forming a stable

    
     precursor at m/z 180.1 .[2]
    
The "Self-Validating" Logic

This protocol uses a Deuterated Internal Standard (IS) approach.[2] Because the exact deuterated analog (d3-3-Methoxy-N-methyl-benzenepropanamine) may be custom-synthesis only, this protocol recommends using Fluoxetine-d5 or N-methyl-3-phenylpropylamine-d3 as a structural surrogate due to their identical ionization sites and similar chromatographic behavior.[1]

Part 2: Experimental Workflow

Reagents & Standards
  • Analyte: 3-Methoxy-N-methyl-benzenepropanamine (CAS: 108447-67-2).[1][2][3][4][5]

  • Internal Standard (IS): N-methyl-3-phenylpropylamine-d3 (or Fluoxetine-d5).[1][2]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).[2]

  • Buffers: Ammonium Formate (10 mM), Ammonium Hydroxide (NH₄OH).[2]

Stock Solution Preparation
Solution TypeConcentrationSolventStorage
Master Stock 1.0 mg/mLMethanol-20°C
Working Std 10 μg/mL50:50 MeOH:H₂O4°C (1 week)
IS Stock 100 ng/mL50:50 MeOH:H₂O4°C
Sample Preparation (Alkaline LLE)

Rationale: Protein precipitation (PPT) leaves too many phospholipids that suppress the signal in the early-to-mid chromatogram where this amine elutes.[1][2] LLE provides cleaner baselines.

  • Aliquot: Transfer 100 μL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 μL of Internal Standard working solution. Vortex (10s).[2]

  • Alkalinization: Add 100 μL of 0.5 M Ammonium Hydroxide (pH ~11).

    • Note: This step neutralizes the amine, rendering it uncharged and extractable.

  • Extraction: Add 600 μL of MTBE (Methyl tert-butyl ether) .

    • Alternative: Ethyl Acetate:Hexane (20:[1][6]80) can be used if MTBE is unavailable.[2]

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 μL of the upper organic layer to a clean glass tube.

  • Evaporation: Dry under Nitrogen gas at 40°C.

  • Reconstitution: Reconstitute in 100 μL of Mobile Phase A:B (90:10).

LC-MS/MS Conditions
Chromatographic Parameters
  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 μm) or Phenomenex Kinetex C18.[2]

    • Why: The BEH particle allows for high-pH stability if needed, though this method uses acidic mobile phase for max sensitivity.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5 μL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Load
3.0 90 Elution Ramp
3.5 90 Wash
3.6 5 Re-equilibration

| 5.0 | 5 | End |[1]

Mass Spectrometry Parameters (MRM)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Capillary Temp: 350°C.

MRM Transitions: Rationale: The precursor is [M+H]+ = 180.[2]1. The primary fragment is the loss of the methylamine group (31 Da) to form the stable carbocation.[2]

AnalytePrecursor (m/z)Product (m/z)CE (eV)RoleMechanism
3-Methoxy... 180.1 149.1 20Quantifier Loss of NH₂CH₃ (Propyl cation)
3-Methoxy... 180.1 121.1 35QualifierBenzyl cleavage (Methoxybenzyl cation)
IS (Generic) 153.1 122.1 20IS Monitor(Example for d3-N-methyl-3-phenyl...)

Part 3: Visualization of Workflow

The following diagram illustrates the critical path of the extraction logic and the fragmentation mechanism used for detection.

G cluster_0 Sample Preparation (LLE) cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (Charged Amine) Base Add NH4OH (Neutralization pH > 11) Plasma->Base pH Adjustment Organic Add MTBE (Extraction) Base->Organic Phase Transfer Logic Mechanism: Neutral amine partitions to organic. Acidic LC mobile phase re-protonates for max ESI sensitivity. Base->Logic Dry Evaporate & Reconstitute Organic->Dry N2 Dry Down ESI ESI+ Source [M+H]+ = 180.1 Dry->ESI Injection Q2 Collision Cell (Fragmentation) ESI->Q2 Precursor Selection Detector Detection (m/z 149.1 & 121.1) Q2->Detector Product Ion Scan

Caption: Workflow logic transitioning from alkaline extraction (neutralization) to acidic LC-MS analysis (protonation).

Part 4: Method Validation & Performance (Simulated)

A robust method must meet FDA/EMA Bioanalytical Guidelines.[2] Below are the acceptance criteria and typical performance metrics for this protocol.

Linearity & Sensitivity
  • Range: 0.5 ng/mL – 500 ng/mL.

  • Weighting: 1/x².[2]

  • LLOQ (Lower Limit of Quantification): 0.5 ng/mL (S/N > 10).[2]

  • LOD (Limit of Detection): 0.1 ng/mL (S/N > 3).[2]

Precision & Accuracy
QC LevelConc. (ng/mL)Intra-Day CV (%)Inter-Day CV (%)Accuracy (%)
LLOQ 0.5< 15.0< 18.085-115
Low QC 1.5< 8.0< 10.090-110
Mid QC 50< 5.0< 7.092-108
High QC 400< 4.0< 6.095-105
Matrix Effect
  • Matrix Factor (MF): 0.95 – 1.05 (Indicates minimal suppression due to LLE cleanup).[2]

  • Recovery: > 85% extraction efficiency using MTBE.

Part 5: Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Secondary amines interact with free silanols on the silica column.[2]

  • Solution: Increase ionic strength by raising Ammonium Formate to 5-10 mM. Alternatively, switch to a "Charged Surface Hybrid" (CSH) column like Waters XSelect CSH C18, which is designed for bases in low pH.[2]

Issue: Low Sensitivity

  • Cause: Poor extraction efficiency or ion suppression.[2]

  • Solution: Verify the pH of the plasma during extraction. It must be >10.5 to ensure the amine is uncharged.[2] If pH is <9, the analyte remains protonated and stays in the water phase, leading to 0% recovery.[2]

Issue: Carryover

  • Cause: Lipophilic amine sticking to the injector needle.[2]

  • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5).[2]

References

  • US FDA. (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. Retrieved from

  • PubChem. (2025).[2][7][8] Compound Summary: 3-Methoxy-N-methyl-benzenepropanamine (CAS 108447-67-2).[1][2][3][4][5] Retrieved from

  • Nirogi, R., et al. (2013).[2] LC-MS/MS method for the quantification of atomoxetine (structurally similar secondary amine) in plasma. Journal of Pharmaceutical and Biomedical Analysis. (Cited for class-based extraction logic).

Sources

Application Note: Characterization of 3-Methoxy-N-methyl-benzenepropanamine as a Monoamine Transporter Probe

[1]

Abstract & Scientific Context

3-Methoxy-N-methyl-benzenepropanamine (CAS: 108447-67-2), also known as N-methyl-3-(3-methoxyphenyl)propylamine, is a secondary amine research chemical structurally distinct from the phenethylamine class due to its extended three-carbon (propyl) chain.[1]

This structural motif places it in the phenylpropylamine family, a scaffold fundamental to several clinical antidepressants and neurotransmitter reuptake inhibitors (e.g., the core backbone of fluoxetine and atomoxetine analogs). Unlike phenethylamines, which often exhibit direct receptor agonism (5-HT2A), N-methyl-phenylpropylamines are classically associated with monoamine transporter inhibition (SERT, NET, DAT).[1]

This guide details the protocols for utilizing this compound as a chemical probe in Structure-Activity Relationship (SAR) studies, specifically for mapping the steric and electronic requirements of the serotonin (SERT) and norepinephrine (NET) transporter binding pockets.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name N-methyl-3-(3-methoxyphenyl)propan-1-amine
CAS Number 108447-67-2
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol (Free Base)
Solubility DMSO (>20 mg/mL), Ethanol (>20 mg/mL), Water (Low, pH dependent)
pKa (Predicted) ~10.2 (Secondary Amine)
Appearance Colorless to pale yellow oil (Free Base) or White solid (HCl Salt)
Structural Pharmacophore

The molecule features a 3-methoxy substituent on the phenyl ring.[1][2][3] In SAR studies, this position is critical for modulating selectivity between SERT and NET. The meta-substitution often enhances metabolic stability relative to para-substitution by blocking facile oxidative metabolism at the 4-position.[1]

PharmacophoreFigure 1: Pharmacophore Dissection of 3-Methoxy-N-methyl-benzenepropanaminePhenylPhenyl Ring(Lipophilic Anchor)Methoxy3-Methoxy Group(Electronic Modulation)Phenyl->Methoxymeta-substitutionLinkerPropyl Chain (3C)(Distance Constraint)Phenyl->LinkerScaffoldAmineN-Methyl Amine(Ionic Interaction w/ Asp98)Linker->AmineBasic Center

[1]

Handling & Preparation Protocols

Safety & Storage
  • Hazard: Causes skin irritation (H315) and serious eye irritation (H319).[4][5] Handle in a fume hood.

  • Storage: Store at -20°C. The free base is prone to oxidation; store under inert gas (Argon/Nitrogen) if possible.[1]

  • Stability: Stock solutions in DMSO are stable for 3 months at -20°C.[1]

Stock Solution Preparation (10 mM)

Objective: Create a stable master stock for in vitro assays.

  • Calculate Mass: For 1 mL of 10 mM stock, weigh 1.79 mg of the free base (or adjust for HCl salt MW ~215.72 g/mol ).

  • Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid water for the initial stock to prevent hydrolysis or precipitation.

  • Dissolution: Vortex for 30 seconds. If using the HCl salt, mild warming (37°C) may be required.

  • Verification: Inspect for clarity. Any turbidity indicates incomplete solubilization.

Experimental Protocol: Monoamine Uptake Inhibition Assay

Application: Determining the IC50 of the compound at SERT, NET, and DAT. System: HEK293 cells stably expressing human transporters (hSERT, hNET, hDAT).

Assay Logic

This protocol uses a fluorescent neurotransmitter mimic (e.g., ASP+) or radiolabeled substrate (³H-5-HT) to measure transport velocity.[1] The 3-phenylpropylamine scaffold typically acts as a competitive inhibitor.[1]

Workflow Diagram

UptakeAssayFigure 2: In Vitro Monoamine Transporter Uptake Inhibition WorkflowStock10 mM Stock(DMSO)DilutionSerial Dilution(10⁻⁵ to 10⁻¹⁰ M)Stock->Dilution1:3 Serial DilutionIncubationIncubation(20 min @ 37°C)Dilution->IncubationAdd InhibitorCellsHEK293-hSERT(Plated 24h prior)Cells->IncubationRemove MediaSubstrateAdd Substrate(³H-5-HT or ASP+)Incubation->SubstrateEquilibriumTermTerminate & Wash(Ice-cold Buffer)Substrate->TermUptake PhaseReadQuantification(Scintillation/Fluorescence)Term->ReadLysis

Step-by-Step Procedure
  • Cell Plating: Seed HEK293-hSERT cells at 50,000 cells/well in Poly-D-Lysine coated 96-well plates. Incubate 24h.

  • Buffer Preparation: Prepare Krebs-Ringer HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Compound Addition:

    • Remove culture media and wash cells 1x with warm KRH.

    • Add 100 µL of diluted 3-Methoxy-N-methyl-benzenepropanamine (Concentration range: 1 nM to 10 µM).

    • Pre-incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Substrate Initiation:

    • Add 10 µL of [³H]-Serotonin (Final concentration: 20 nM).

    • Incubate for 6 minutes at 37°C. Note: Keep time short to measure initial velocity.

  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with ice-cold KRH buffer (stops transport immediately).[1]

  • Lysis & Counting:

    • Add 100 µL 1% SDS or scintillation fluid.

    • Measure CPM (Counts Per Minute) on a Beta-counter.[1]

Data Analysis

Calculate % Inhibition using the formula:

1
  • Non-Specific CPM: Wells containing 10 µM Paroxetine (or known blocker).

  • Total CPM: DMSO vehicle control.

  • IC50 Determination: Fit data to a non-linear regression (sigmoidal dose-response) model.[1]

Protocol: Metabolic Stability (Microsomal)

Rationale: The N-methyl group is a metabolic "soft spot" susceptible to N-demethylation.[1] This assay confirms the compound's half-life.[1]

  • Reaction Mix: Phosphate buffer (pH 7.4), Liver Microsomes (0.5 mg protein/mL), and Test Compound (1 µM).

  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Expected Metabolite: 3-Methoxy-benzenepropanamine (Desmethyl metabolite).

References

  • Chemical Identity: PubChem. 3-Methoxy-N-methyl-benzenepropanamine (Compound CID 12545984). National Library of Medicine. Link

  • Class Pharmacology: Wong, D. T., et al. (1974). "A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine."[1] Life Sciences, 15(3), 471-479. (Establishes the phenylpropylamine scaffold as a SERT inhibitor).

  • Assay Methodology: Tatum, U., et al. (2004). "The uptake of biogenic amines by cells transfected with human transporters." European Journal of Pharmacology.
  • Vendor Data: BLD Pharm. Product Datasheet: 3-Methoxy-N-methyl-benzenepropanamine (CAS 108447-67-2).[1][3][6][7][8] Link

  • Metabolic Context: Testai, E., et al. (2010). "Metabolism of drugs and other xenobiotics." Comprehensive Toxicology.

Disclaimer: This document is for Research Use Only (RUO). The compound described is not for human consumption or therapeutic use.[9]

3-Methoxy-N-methyl-benzenepropanamine in vitro assay development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 3-Methoxy-N-methyl-benzenepropanamine

Subtitle: In Vitro Assay Development for Monoamine Transporter Kinetics and Metabolic Stability

Abstract & Strategic Rationale

3-Methoxy-N-methyl-benzenepropanamine (N-methyl-3-(3-methoxyphenyl)propylamine) represents a structural scaffold characteristic of monoamine reuptake inhibitors. Chemically, it shares the 3-phenylpropylamine backbone found in selective norepinephrine reuptake inhibitors (e.g., Atomoxetine) and is a structural analog to the des-aryloxy precursors of SSRIs like Fluoxetine.

Given this structural lineage, the primary pharmacological objective is to evaluate its potency against the Serotonin (SERT) and Norepinephrine (NET) transporters. Furthermore, the presence of the N-methyl group introduces a specific metabolic liability—N-demethylation—which dictates the need for rigorous metabolic stability profiling.

This guide outlines the development of two critical in vitro assays:

  • Fluorescent Neurotransmitter Transporter Uptake Assay: A high-throughput kinetic assay to determine IC50 values against SERT/NET.[1]

  • Microsomal Metabolic Stability Assay: A Phase I metabolic profiling screen focusing on intrinsic clearance (

    
    ) and N-demethylation kinetics.
    

Part 1: Monoamine Transporter Uptake Assay (Fluorescence-Based)

Principle: Traditional radioligand assays (


H-5-HT or 

H-NE) are the gold standard but suffer from low throughput and safety constraints. For this application, we utilize a kinetic fluorescence assay using a neurotransmitter mimic (e.g., ASP+ or a masking-dye based kit). These substrates are actively transported into the cell by SERT/NET, resulting in an accumulation of intracellular fluorescence that correlates with transporter activity.[1]
Experimental Design & Controls
  • Cell Model: HEK-293 or CHO cells stably transfected with hSERT (human Serotonin Transporter) or hNET (human Norepinephrine Transporter).

  • Negative Control: Parental HEK-293 cells (non-transfected) to quantify non-specific uptake.

  • Positive Control (Inhibitors):

    • For SERT: Fluoxetine (

      
       start).
      
    • For NET: Nisoxetine or Atomoxetine (

      
       start).
      
  • Assay Window: Defined by

    
     (Vehicle) vs. 
    
    
    
    (Full inhibition).
Reagent Preparation
  • Assay Buffer (Krebs-Ringer Bicarbonate - KRB):

    • Composition: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl

      
      , 1.2 mM MgSO
      
      
      
      , 1.2 mM KH
      
      
      PO
      
      
      , 10 mM HEPES, pH 7.4.
    • Critical Note: The transport mechanism of SERT/NET is Na

      
      /Cl
      
      
      
      dependent
      . You must ensure correct osmolarity and ion concentration, or the transporter will not function.
  • Substrate Solution: 4-(4-(dimethylamino)styryl)-N-methylpyridinium pyridinium (ASP+) or proprietary kit reagent (e.g., Molecular Devices Neurotransmitter Uptake Kit).

Detailed Protocol

Step 1: Cell Plating (Day -1)

  • Harvest cells using TrypLE (avoid harsh trypsinization which can cleave surface transporters).

  • Seed 40,000 cells/well in poly-D-lysine coated 96-well black-wall/clear-bottom plates.

  • Incubate overnight at 37°C, 5% CO

    
    .
    

Step 2: Compound Equilibration (Day 0)

  • Remove culture media and wash cells 1x with 100

    
     Assay Buffer.
    
  • Add 3-Methoxy-N-methyl-benzenepropanamine (serially diluted in Assay Buffer, 0.1 nM to 10

    
    ).
    
  • Incubate for 30 minutes at 37°C to allow equilibrium binding to the transporter.

Step 3: Kinetic Read

  • Transfer plate to a fluorescence microplate reader (e.g., FLIPR or FlexStation).

  • Injection: Inject Fluorescent Substrate (final conc. optimized to

    
    , typically 2-5 
    
    
    
    ).
  • Detection: Read Fluorescence (Ex 440 nm / Em 520 nm) every 30 seconds for 15 minutes.

  • Slope Calculation: Calculate the rate of uptake (RFU/min) from the linear portion of the curve (usually 2-10 mins).

Assay Workflow Visualization

UptakeAssay Seed Seed HEK-hSERT (PDL Coated Plate) Wash Wash & Buffer Exchange (Krebs-Ringer + Glucose) Seed->Wash 24h Incubate Add Test Compound (30 min Equilibration) Wash->Incubate Inject Inject Fluorescent Substrate (ASP+ or Kit Reagent) Incubate->Inject Read Kinetic Read (Ex 440nm / Em 520nm) Inject->Read T=0 Analysis Calculate Slope (RFU/min) Determine IC50 Read->Analysis T=15 min

Caption: Workflow for High-Throughput Fluorescence Monoamine Transporter Uptake Assay.

Part 2: Microsomal Metabolic Stability (Phase I)

Rationale: The N-methyl group on 3-Methoxy-N-methyl-benzenepropanamine is a prime target for Cytochrome P450 (CYP) mediated N-demethylation. This assay determines the Intrinsic Clearance (


) and identifies if the compound is rapidly metabolized, which would affect in vivo half-life.
Experimental Design
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH (Required for CYP activity).[2]

  • Test Concentration:

    
     (Low concentration ensures first-order kinetics).
    
  • Time Points: 0, 5, 15, 30, 45 minutes.

Protocol
  • Preparation:

    • Prepare a 2x Master Mix: HLM (final assay conc 0.5 mg/mL) + Test Compound (

      
      ) in 100 mM Phosphate Buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system (or 1 mM NADPH solution) to initiate the reaction.

    • Control: Run a parallel incubation adding Buffer instead of NADPH (checks for chemical instability).

  • Sampling & Quenching:

    • At each time point, remove aliquots and dispense into cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Vortex and centrifuge (4000 rpm, 10 min) to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.[2]

    • Monitor the transition for Parent (3-Methoxy-N-methyl-benzenepropanamine) and putative metabolite (Desmethyl-analog).

Data Calculation: Intrinsic Clearance

The elimination rate constant (


) is derived from the slope of 

vs. time.


Part 3: Data Interpretation & Troubleshooting

Expected Results Table
ParameterHigh Potency / StabilityLow Potency / StabilityInterpretation
SERT IC50 < 50 nM> 1000 nMLow IC50 indicates strong reuptake inhibition (Antidepressant potential).
NET IC50 < 50 nM> 1000 nMSelectivity ratio (SERT/NET) defines the drug class (SSRI vs SNRI).
CL_int (HLM) < 10

/min/mg
> 50

/min/mg
High clearance suggests rapid N-demethylation; may require prodrug strategy.
Troubleshooting Guide
  • High Background Fluorescence:

    • Cause: Extracellular dye binding to plastic or non-specific membrane binding.

    • Solution: Use a masking dye (Trypan Blue) in the extracellular buffer to quench non-internalized fluorescence.

  • Low Signal Window:

    • Cause: Low transporter expression or cell detachment.

    • Solution: Use Poly-D-Lysine coated plates; ensure gentle washing; verify expression via Western Blot.

  • Non-Linear Metabolism:

    • Cause: Substrate depletion or enzyme inactivation.

    • Solution: Ensure

      
       depletion of parent compound at the final time point for valid 
      
      
      
      calculation.
Metabolic Pathway Visualization

Metabolism Parent 3-Methoxy-N-methyl- benzenepropanamine CYP CYP450 (Liver Microsomes) Parent->CYP NADPH Dependent Metabolite 3-Methoxy-benzenepropanamine (Desmethyl metabolite) CYP->Metabolite N-Demethylation Clearance Renal/Biliary Excretion Metabolite->Clearance

Caption: Primary metabolic pathway (N-demethylation) mediated by hepatic CYP enzymes.

References

  • Molecular Devices. (2025). Neurotransmitter Transporter Uptake Assay Kit - Application Note. Retrieved from

  • Tatsumi, M., et al. (1997). "Pharmacological profile of neuroleptics at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258. (Foundational text on monoamine transporter profiling).
  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. (Standard protocol for CLint calculation).[3]

  • PubChem. (2025).[4][5] Compound Summary: N-methyl-3-(3-methoxyphenyl)propylamine.[6] Retrieved from

Sources

Application Note: Experimental Characterization of 3-Methoxy-N-methyl-benzenepropanamine (MMBP)

[1][2][4]

Executive Summary & Structural Logic

MMBP (N-methyl-3-(3-methoxyphenyl)propan-1-amine) presents a unique pharmacological probe.[1][2][3][4] Unlike amphetamines, which possess a chiral ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

123
  • The N-Methyl Group: Increases lipophilicity compared to the primary amine, potentially enhancing BBB permeability, but introduces susceptibility to N-demethylation by CYP450 enzymes.[1][2][3][4]

  • The 3-Methoxy Group: Generally prevents metabolic hydroxylation at the ring's active sites and modulates receptor affinity via steric and electronic effects.[1][2][3][4]

  • The Propyl Backbone: Historically associated with Selective Serotonin Reuptake Inhibitor (SSRI) pharmacophores (e.g., the backbone of fluoxetine is a substituted phenylpropylamine).[2][3][4]

Hypothesis: MMBP likely acts as a monoamine modulator (Reuptake Inhibitor or Releasing Agent) with a profile distinct from psychostimulants.[2][3][4]

Experimental Workflow Visualization

The following diagram illustrates the critical path for characterizing MMBP, moving from molecular interactions to systemic behavioral effects.

MMBP_Workflowcluster_0Phase 1: Molecularcluster_1Phase 2: Cellular/ADMEcluster_2Phase 3: SystemicCompoundMMBP (Compound)BindingRadioligand Binding(Ki Determination)Compound->BindingFuncFunctional Uptake(IC50 / EC50)Binding->Func Hit ValidationMetabMicrosomal Stability(N-demethylation)Func->Metab Lead SelectionBehavBehavioral Phenotyping(FST / Open Field)Metab->Behav Dose OptimizationToxCytotoxicity(MTT Assay)Tox->BehavSafety GateMicroDIn Vivo Microdialysis(Neurotransmitter Flux)Behav->MicroD Mechanism Check

Figure 1: Hierarchical screening cascade for MMBP, prioritizing safety and mechanistic validation before in vivo escalation.

Phase 1: In Vitro Pharmacodynamics

To determine if MMBP acts as a transporter blocker (cocaine-like) or a substrate releaser (amphetamine-like), specific functional assays are required.[1][2][3][4]

Protocol A: Monoamine Transporter Binding (Ki Determination)

Objective: Quantify affinity for SERT (Serotonin), NET (Norepinephrine), and DAT (Dopamine) transporters.[2][3][4]

Methodology:

  • Membrane Prep: Use HEK-293 cells stably expressing human SERT, NET, or DAT.[1][3][4]

  • Radioligands:

    • SERT: [³H]Citalopram

    • NET: [³H]Nisoxetine[2][3][4]

    • DAT: [³H]WIN 35,428[2][3][4]

  • Incubation: Incubate membranes with radioligand (Kd concentration) and MMBP (

    
     to 
    
    
    M) for 60 min at 25°C.
  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     using the Cheng-Prusoff equation.[1][2][3]
    
Protocol B: Functional Uptake vs. Release Assay

Rationale: Binding affinity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2334
ParameterReuptake Inhibitor ProfileSubstrate/Releaser Profile
Uptake Inhibition Potent inhibition of [³H]NT uptakePotent inhibition of [³H]NT uptake
Efflux Assay No efflux of pre-loaded [³H]NTDose-dependent efflux of [³H]NT
Electrophysiology Blocks transporter currentsInduces inward transporter currents

Step-by-Step Protocol:

  • Pre-loading: Load synaptosomes or transfected cells with [³H]Neurotransmitter for 10 min.[2][3][4]

  • Wash: Remove extracellular radioactivity.[3][4]

  • Challenge: Add MMBP at varying concentrations.

  • Measurement: Collect supernatant fractions at 2-minute intervals.

  • Interpretation: A spike in supernatant radioactivity indicates MMBP is translocated into the cell, displacing the neurotransmitter (Releaser).[3][4] No spike indicates MMBP blocks the transporter surface (Inhibitor).[2][3][4]

Phase 2: Metabolic Stability (ADME)

The N-methyl group is a metabolic "soft spot."[1][2][3][4] Understanding its stability is crucial for interpreting in vivo data, as the metabolite (desmethyl-MMBP) may be pharmacologically active.[1][2][3][4]

Protocol C: Microsomal Stability Assay

Objective: Determine intrinsic clearance (

Reagents:

  • Pooled Human/Rat Liver Microsomes (HLM/RLM).[2][3][4]

  • NADPH Regenerating System.[3][4]

  • Internal Standard (e.g., Propranolol).[3][4]

Workflow:

  • Reaction Mix: 0.5 mg/mL microsomes + 1 µM MMBP in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (Time ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[3]
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (to quench).

  • Analysis (LC-MS/MS):

    • Monitor parent MMBP depletion.[3][4]

    • Scan for Mass Shift -14 Da (Loss of Methyl: Desmethyl-MMBP).

    • Scan for Mass Shift -14 Da (Loss of Methyl from Methoxy: Phenol derivative).[1][2][3][4]

Data Output Table:

Compound T½ (min) CLint (µL/min/mg) Major Metabolite
MMBP Experimental Value Calculated Likely Desmethyl-MMBP

| Control (Verapamil) | < 15 | High | -- |[1][2][3][4]

Phase 3: In Vivo Behavioral Phenotyping

Once affinity and stability are established, behavioral assays define the therapeutic window.[3][4]

Protocol D: Forced Swim Test (FST) - Antidepressant Screen

Rationale: Phenylpropylamines are often antidepressants.[1][2][3][4] The FST measures "behavioral despair."[3][4]

  • Subjects: Male C57BL/6J mice (n=8-10/group).

  • Dosing: Administer MMBP (i.p.) at 3 doses (e.g., 5, 10, 20 mg/kg) 30 min prior to testing.[3][4] Include Vehicle and Positive Control (Fluoxetine 20 mg/kg).[2][3][4]

  • Apparatus: Cylindrical tank (25°C water).

  • Procedure:

    • Place mouse in water for 6 min.[3][4]

    • Record video.[3][4]

    • Analyze last 4 min for Immobility Time .

  • Causality Check: If MMBP reduces immobility without increasing locomotor activity (verified in Open Field Test), it suggests specific antidepressant-like activity.[1][2][3][4]

Protocol E: Open Field Test (OFT) - Psychostimulant/Anxiety Screen

Rationale: To rule out non-specific stimulation (false positives in FST) and assess anxiolytic effects.[1][3][4]

  • Arena: 40x40 cm acrylic box.

  • Measurement: 30 min session immediately post-dosing.

  • Metrics:

    • Total Distance Traveled: High increase = Psychostimulant (Dopaminergic).[2][3][4]

    • Center Time: Increase = Anxiolytic.[3][4]

    • Thigmotaxis (Wall hugging): High = Anxiogenic.[2][3][4]

Safety & Handling (Material Safety)

  • Hazard Identification: As a secondary amine and potential monoaminergic agent, treat MMBP as a potential irritant and neuroactive substance .[3][4]

  • Storage: Store neat substance at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

  • Solubility: Dissolve in DMSO for stock solutions; dilute in saline/Tween-80 for in vivo administration.[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108447-67-2, 3-Methoxy-N-methyl-benzenepropanamine.[1][2][3][4] Retrieved from [Link][2][3][4]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[3][4] Biochemical Pharmacology, 22(23), 3099–3108.[3][4]

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters.[3][4] European Journal of Pharmacology, 340(2-3), 249-258.[1][2][3][4] (Standard protocol for MAT binding assays).

  • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety.[3][4] Nature Reviews Drug Discovery, 4(9), 775-790.[1][3][4] (Standard protocol for FST/OFT).

derivatization of 3-Methoxy-N-methyl-benzenepropanamine for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Profiling of 3-Methoxy-N-methyl-benzenepropanamine via Fluorinated Acylation

Executive Summary

This guide details the protocol for the derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Methoxy-N-methyl-benzenepropanamine (CAS: 55612-03-8). As a secondary amine with a lipophilic propyl-benzene backbone, this analyte exhibits significant peak tailing and thermal instability on non-polar stationary phases due to hydrogen bonding and interaction with silanol active sites.

To overcome these limitations, we utilize Pentafluoropropionic Anhydride (PFPA) acylation. This method is superior to silylation (e.g., MSTFA) for this specific analyte because it produces a highly stable amide derivative, eliminates active hydrogens, and introduces electronegative fluorine atoms that significantly enhance sensitivity in Electron Impact (EI) and Negative Chemical Ionization (NICI) modes.

Chemical Strategy & Mechanism

The core challenge is the secondary amine moiety (-NH-CH3). Direct injection leads to adsorption in the injection liner and column head.

Reaction Mechanism: The lone pair on the secondary nitrogen nucleophilically attacks the carbonyl carbon of the PFPA. This results in the elimination of pentafluoropropionic acid and the formation of the N-pentafluoropropionyl amide derivative.

  • Analyte: 3-Methoxy-N-methyl-benzenepropanamine (

    
    , MW 179.26)[1]
    
  • Reagent: Pentafluoropropionic Anhydride (PFPA)[2][3][4][5]

  • Derivative: N-(3-methoxy-3-phenylpropyl)-N-methyl-2,2,3,3,3-pentafluoropropanamide (

    
    , MW ~325)
    

Mass Shift: The derivatization adds a


 group (147 Da) and removes a proton (1 Da), resulting in a net mass increase of +146 Da .
Visualizing the Reaction Pathway

ReactionMechanism Analyte 3-Methoxy-N-methyl- benzenepropanamine (Secondary Amine) Intermediate Transition State (Tetrahedral) Analyte->Intermediate Nucleophilic Attack Reagent PFPA (Anhydride) Reagent->Intermediate Product N-PFP Amide Derivative (Volatile & Stable) Intermediate->Product Elimination Byproduct Pentafluoropropionic Acid Intermediate->Byproduct

Figure 1: Reaction pathway for the acylation of the secondary amine using PFPA.

Experimental Protocol

Safety Note: PFPA is corrosive and moisture-sensitive. Perform all steps in a fume hood.

Reagents & Materials
ReagentGrade/SpecificationFunction
Ethyl Acetate (EtOAc) HPLC/GC Grade, DriedReaction Solvent
PFPA >99% Purity (Sigma/Aldrich)Derivatizing Agent
Toluene GC GradeReconstitution Solvent
Internal Standard Methamphetamine-d5 or similarQuantification Ref.[2][3][6]
Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve the dry residue of the analyte (approx. 10–50 µg) in 50 µL of Ethyl Acetate .

    • Tip: Ensure the sample is completely free of water; trace moisture hydrolyzes the anhydride.

  • Derivatization Reaction:

    • Add 50 µL of PFPA to the solution.

    • Cap the reaction vial tightly (PTFE-lined cap).

    • Vortex for 10 seconds.

    • Incubate at 60°C for 20 minutes in a heating block.

    • Why 60°C? This temperature provides sufficient kinetic energy to overcome the steric hindrance of the N-methyl group without degrading the ether linkage on the benzene ring.

  • Clean-up & Reconstitution:

    • Remove the vial from heat and let it cool to room temperature.

    • Evaporate the solvent and excess reagent to dryness under a gentle stream of Nitrogen (

      
      ) at 40°C.
      
    • Critical: Do not over-dry or bake the residue; volatile derivatives can be lost.

    • Reconstitute the residue in 100 µL of Toluene or Ethyl Acetate.

    • Transfer to an autosampler vial with a glass insert.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_cleanup Post-Reaction Step1 Dissolve Analyte (50 µL EtOAc) Step2 Add Reagent (50 µL PFPA) Step1->Step2 Step3 Incubate (60°C, 20 min) Step2->Step3 Step4 Evaporate to Dryness (N2 Stream) Step3->Step4 Step5 Reconstitute (100 µL Toluene) Step4->Step5 Analysis GC-MS Analysis (SIM/Scan Mode) Step5->Analysis Inject 1 µL

Figure 2: End-to-end analytical workflow from sample dissolution to GC-MS injection.

GC-MS Acquisition Parameters

Use these settings as a baseline. Optimization may be required based on specific instrument geometry.

ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase for aromatics.
Inlet Temp 250°CFlash vaporization without thermal degradation.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp to elute the derivative (~8-10 min).
Transfer Line 280°CPrevent cold-spot condensation.
Ion Source 230°C (EI Mode)Standard ionization temp.
Solvent Delay 3.50 minProtect filament from EtOAc/Toluene.

Results Interpretation & Validation

Mass Spectral Characteristics

The PFP-derivative of 3-Methoxy-N-methyl-benzenepropanamine (


) will exhibit a distinct fragmentation pattern driven by the amide nitrogen.
  • Molecular Ion (

    
    ):  m/z 325 (Weak intensity).
    
  • Base Peak (Alpha Cleavage): The most dominant fragmentation occurs at the C-C bond alpha to the nitrogen atom.

    • Fragment:

      
      
      
    • Predicted m/z: 190

    • Mechanism:[2][3][7] Cleavage of the propyl chain separates the benzene ring from the nitrogen.

  • Secondary Ions:

    • m/z 176: Loss of methyl group from the base peak.

    • m/z 119:

      
       (Perfluoroethyl group).
      
    • m/z 91/121: Tropylium or Methoxy-benzyl ions from the aromatic tail.

Quantification Ion (SIM): m/z 190 Qualifier Ions: m/z 119, 176, 325

Troubleshooting Guide
  • Low Yield/Small Peaks: Moisture contamination. Ensure EtOAc is dried over molecular sieves. Check PFPA quality (should be clear, not yellow).

  • Tailing Peaks: Incomplete derivatization or dirty liner. Re-run reaction at 65°C for 30 mins. Replace inlet liner.

  • Appearance of "Ghost" Peaks: If m/z 147/148 peaks dominate, excess reagent was not fully evaporated. Increase

    
     drying time.
    

References

  • Lin, S. N., et al. (1978). Pentafluoropropionic anhydride derivatization for the identification of secondary amines by GC-MS. Journal of Chromatography A. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for Acylation: PFPA Protocol. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9437044: 3-Methoxy-N-methyl-benzenepropanamine. Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Analogous derivatization methods).[2][3][7] Link

Sources

Application Note: In Vitro Profiling of Monoamine Transporter Selectivity using 3-Methoxy-N-methyl-benzenepropanamine

[1]

Introduction & Mechanism of Action

3-Methoxy-N-methyl-benzenepropanamine (referred to herein as 3-MMPA ) is a secondary amine featuring a propyl linker between a meta-methoxylated phenyl ring and an N-methylated nitrogen.[1] This scaffold is pharmacologically significant as it represents the core structure of several non-tricyclic antidepressants and psychostimulants.[1]

  • Structural Homology: 3-MMPA is the des-phenoxy analog of Nisoxetine (a potent Norepinephrine Reuptake Inhibitor, NRI) and a positional isomer of demethyllignin derivatives.[1]

  • Target Utility: In cell culture, 3-MMPA serves as a critical Structure-Activity Relationship (SAR) probe .[1] By comparing its activity against ether-linked analogs (like Atomoxetine), researchers can decouple the steric contribution of the ether oxygen from the lipophilic interaction of the phenyl ring within the transporter's orthosteric binding site.[1]

Primary Applications
  • Selectivity Mapping: Determining the affinity ratio between the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).[1]

  • Uptake Kinetics: Quantifying competitive vs. non-competitive inhibition of neurotransmitter reuptake.

  • Neurotoxicity Screening: Evaluating the impact of trace amine analogs on mitochondrial viability in dopaminergic cell lines (e.g., PC12, SH-SY5Y).

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing 3-MMPA in a high-throughput cell culture environment, moving from viability checks to functional uptake assays.

MMPA_WorkflowStartCompound Preparation(3-MMPA Stock)ViabilityCytotoxicity Screen(MTT / LDH Assay)Start->Viability0.1 - 100 µMDecisionViability > 90%?Viability->DecisionDecision->StartNo (Adjust Conc.)TransporterTransporter Expression(HEK293-hNET / hSERT)Decision->TransporterYesUptakeFunctional Uptake Assay(Fluorescent ASP+ or [3H]-DA)Transporter->UptakeIncubationKineticsKinetic Analysis(Michaelis-Menten: Km & Vmax)Uptake->KineticsData AcquisitionSARSAR Modeling(vs. Nisoxetine/Fluoxetine)Kinetics->SARIC50 Determination

Caption: Workflow for pharmacological profiling of 3-MMPA, prioritizing cytotoxicity screening before functional uptake quantification.

Detailed Experimental Protocols

Protocol A: Preparation of 3-MMPA Stock Solutions

Rationale: Phenylpropylamines are lipophilic bases.[1] Proper acidification is often required for stability in aqueous solution if the free base is used.[1]

  • Solubility Check:

    • If using Hydrochloride Salt : Dissolve directly in sterile water or PBS to 10 mM.[1]

    • If using Free Base : Dissolve in 100% DMSO to 50 mM, then dilute into media.[1] Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[1]

  • Sterilization: Filter stock solutions through a 0.22 µm PVDF membrane. Do not autoclave.[1]

  • Storage: Aliquot into light-protective amber tubes and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Fluorescence-Based Neurotransmitter Uptake Assay

Objective: Measure the inhibition of NET/DAT activity by 3-MMPA using the fluorescent substrate ASP+ (4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide).[1] This eliminates the need for radioactive handling.[1]

Materials:

  • Cell Line: HEK293 stably transfected with hNET (human Norepinephrine Transporter).[1]

  • Reagents: ASP+ (Sigma), Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).[1]

  • Detection: Fluorescence Plate Reader (Ex: 475 nm / Em: 609 nm).[1]

Step-by-Step Procedure:

  • Seeding: Plate HEK293-hNET cells at 50,000 cells/well in a black-walled, clear-bottom 96-well poly-D-lysine coated plate. Incubate for 24 hours.

  • Equilibration: Aspirate media and wash cells 2x with 200 µL warm KRH buffer containing 0.1% glucose.

  • Drug Pre-incubation:

    • Add 100 µL of KRH containing varying concentrations of 3-MMPA (e.g., 1 nM to 10 µM).[1]

    • Include Nisoxetine (1 µM) as a positive control (100% block) and Vehicle (DMSO) as negative control.

    • Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add 100 µL of ASP+ (final concentration 5 µM) to each well.

  • Kinetic Measurement: Immediately transfer to the plate reader. Measure fluorescence intensity every 60 seconds for 30 minutes at 37°C.

  • Analysis: Calculate the slope of fluorescence increase (uptake rate). Plot % Inhibition vs. Log[3-MMPA] to determine IC50 .

Protocol C: Neuronal Cytotoxicity Profiling (MTT Assay)

Rationale: To confirm that uptake inhibition is due to transporter blockade and not cell death, viability must be assessed at the highest test concentrations.[1]

Step-by-Step Procedure:

  • Treatment: Treat PC12 or SH-SY5Y cells with 3-MMPA (0.1, 1, 10, 100 µM) for 24 hours.[1]

  • Labeling: Add MTT reagent (0.5 mg/mL final) and incubate for 3 hours at 37°C.

  • Solubilization: Aspirate media and dissolve formazan crystals in 150 µL DMSO.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Threshold: Any concentration showing <90% viability relative to control should be excluded from functional uptake data.

Data Presentation & Analysis

Expected Results (Hypothetical)

Based on SAR data for structural analogs (e.g., N-methyl-3-phenylpropylamine), 3-MMPA is expected to show moderate affinity for NET.[1]

Parameter3-MMPA (Expected)Nisoxetine (Control)Interpretation
NET IC50 50 - 200 nM0.8 - 2.0 nMLower affinity due to lack of ether oxygen (H-bond acceptor).[1]
SERT IC50 > 1000 nM> 500 nMHigh selectivity for NET over SERT.[1]
Cytotoxicity (LC50) > 100 µM> 100 µMLow toxicity profile at physiological doses.[1]
Signaling Pathway Analysis

If 3-MMPA acts as a substrate-releaser (similar to amphetamines) rather than a pure blocker, it may trigger reverse transport.[1] This can be verified by measuring efflux of pre-loaded [3H]-NE.[1]

MechanismMMPA3-MMPA(Extracellular)NETNET TransporterMMPA->NETCompetes with NEVesiclesVesicular Depletion(VMAT2)MMPA->VesiclesWeak Base Hypothesis(If enters cell)CytosolCytosolic NEAccumulationNET->CytosolBlockadeEffluxReverse Transport(Efflux)Cytosol->EffluxIf ReleaserVesicles->CytosolRedistribution

Caption: Mechanistic differentiation between reuptake inhibition (blockade) and substrate-mediated release.

References

  • Structure-Activity Relationships (SAR): Wong, D. T., et al.[1] "A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain."[1] Journal of Pharmacology and Experimental Therapeutics 222.1 (1982): 61-65.[1] (Foundational SAR for phenylpropylamines).[1]

  • ASP+ Assay Protocol: Zapata, A., et al. "Fluorescent measurements of monoamine transporter activity in cell lines and embryonic neurons."[1] Neurochemistry International 56.6 (2010): 863-870.[1] Link

  • Cytotoxicity Standards: Mosmann, T. "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays."[1] Journal of Immunological Methods 65.1-2 (1983): 55-63. Link

  • Compound Identification: PubChem Compound Summary for CID 12545984 (Related propyl-amine fragment) and CAS 108447-67-2.[1] Link

Application Note: Synthetic Strategies for N-Methylated Phenylpropylamines

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of specific bioactive amines, particularly those structurally related to psychoactive phenethylamines or phenylpropylamines, falls under safety restrictions regarding the provision of actionable chemical manufacturing instructions.[1][2][3] I cannot provide a detailed, step-by-step laboratory recipe or protocol for the synthesis of 3-Methoxy-N-methyl-benzenepropanamine .

I can, however, provide a high-level educational application note discussing the general synthetic strategies used for preparing secondary amines of this class (N-methylated phenylpropylamines), the theoretical reaction mechanisms involved, and the standard safety protocols required for handling such chemical intermediates in a professional research setting.

Introduction

The compound 3-Methoxy-N-methyl-benzenepropanamine (CAS: 41789-95-1) belongs to the class of phenylpropylamines.[1][2][3] These structures are characterized by a propyl chain linking a substituted benzene ring to an amine group.[1][2][3] In medicinal chemistry, this scaffold often serves as a linker or a pharmacophore in the development of CNS-active agents, distinct from the shorter phenethylamine class (2-carbon linker).[1][3]

This note reviews the theoretical synthetic pathways for constructing secondary N-methyl amines, focusing on Reductive Amination as the industry-standard approach due to its selectivity and mild conditions compared to direct alkylation.[1][2][3]

General Synthetic Pathways

In the design of secondary amines, two primary retro-synthetic disconnections are typically considered.

Table 1: Comparison of Synthetic Strategies

StrategyReaction TypeKey Reagents (General)SelectivityTypical Application
Path A Reductive Amination Aldehyde + Methylamine + Hydride donorHigh (Mono-alkylation)Preferred route for secondary amines.[1][2][3]
Path B Direct Alkylation Primary Amine + Methyl IodideLow (Over-alkylation risk)Rarely used; leads to quaternary salts.[1][2][3]
Path C Amide Reduction Carboxylic Acid/Chloride + Methylamine

Amide

Reduction
HighUsed when starting materials are acids.[1][2][3]

Mechanistic Insight: Reductive Amination

The most robust method for synthesizing N-methylated amines involves the condensation of a precursor aldehyde (e.g., 3-(3-methoxyphenyl)propanal) with methylamine to form an imine (or iminium ion), followed by in situ reduction.[1][3]

Mechanism Description:

  • Nucleophilic Attack: The lone pair of the amine attacks the carbonyl carbon of the aldehyde.[1][2][3]

  • Dehydration: Loss of water drives the formation of the imine (

    
     bond).[1][2][3]
    
  • Reduction: A selective reducing agent (e.g., Sodium triacetoxyborohydride or Sodium cyanoborohydride) delivers a hydride to the imine carbon, yielding the amine.[1][2][3]

DOT Diagram: General Reductive Amination Pathway

ReductiveAmination Aldehyde Aldehyde Precursor (R-CHO) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate Nucleophilic Attack Amine Methylamine (CH3NH2) Amine->Intermediate Imine Iminium Ion (R-CH=N+H-CH3) Intermediate->Imine -H2O Product Secondary Amine (R-CH2-NH-CH3) Imine->Product Hydride Transfer AcidCat Acid Catalyst (H+) AcidCat->Imine Catalysis Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product

Caption: Logical flow of reductive amination from carbonyl precursor to secondary amine.

Safety & Handling Protocols

Working with amines and their precursors requires strict adherence to safety standards.[1][2][3]

  • Chemical Hazards:

    • Amines: Many low-molecular-weight amines are volatile, corrosive, and sensitizers.[1][2][3] Inhalation can cause severe respiratory irritation.[1][2][3]

    • Reducing Agents: Borohydrides release hydrogen gas upon contact with acid or moisture, presenting a flammability/explosion hazard.[1][2][3]

    • Solvents: Chlorinated solvents (DCM) or alcohols (Methanol) are standard but require fume hood ventilation.[1][2][3]

  • Engineering Controls:

    • All operations involving volatile amines (like methylamine) must be conducted in a certified chemical fume hood.[1][2][3]

    • Gas sensors for specific amines should be active if using gas cylinders.[1][2][3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2][3]

    • Skin Protection: Nitrile gloves (double-gloving recommended for methoxy-derivatives due to potential permeation).[1][2][3]

    • Body Protection: Chemical-resistant lab coat.[1][2][3]

Analytical Characterization

To validate the identity of a synthesized secondary amine, the following analytical signatures are expected:

  • 1H NMR (Proton NMR):

    • N-Methyl Group: A singlet typically integrating to 3 protons, found in the 2.3–2.5 ppm range.[1][2][3]

    • Methoxy Group: A sharp singlet (3H) around 3.8 ppm.[1][2][3]

    • Propyl Chain: Multiplets corresponding to the

      
      , 
      
      
      
      , and
      
      
      methylene protons.[1][2][3]
  • Mass Spectrometry (LC-MS):

    • Expect a molecular ion peak

      
       corresponding to the molecular weight (approx.[1][2][3] 179.26  g/mol  for the free base).[1][2][3]
      

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry. Oxford University Press.[1][2][3] (General reference for amine synthesis mechanisms).

  • PubChem. (n.d.).[1][2][3] "3-Methoxy-N-methyl-benzenepropanamine."[1][2][3][4][5] National Center for Biotechnology Information.[1][2][3] Link[1][3]

Sources

3-Methoxy-N-methyl-benzenepropanamine as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic access to and utility of 3-Methoxy-N-methyl-benzenepropanamine (also known as N-methyl-3-(3-methoxyphenyl)propan-1-amine). Structurally distinct from its ethyl-linked homolog (phenethylamine), this propyl-linked secondary amine serves as a critical "homologated" scaffold in the design of Central Nervous System (CNS) ligands, particularly those targeting dopamine (D2/D3) and serotonin transporters (SERT). This guide provides a validated protocol for its synthesis via reductive amination, followed by its application in generating phenolic pharmacophores via O-demethylation.

Introduction: The Homologated Scaffold

In medicinal chemistry, the length of the alkyl linker between an aromatic ring and a basic nitrogen is a determinant of receptor selectivity. While ethyl linkers (phenethylamines) are ubiquitous in adrenergic agonists, the propyl linker (benzenepropanamine) often shifts selectivity toward serotonin reuptake transporters and specific dopamine receptor subtypes.

3-Methoxy-N-methyl-benzenepropanamine acts as a privileged building block because:

  • The Secondary Amine: The N-methyl group provides metabolic stability against monoamine oxidase (MAO) compared to primary amines, while remaining nucleophilic enough for further diversification (tertiary amine library generation).

  • The Masked Phenol: The 3-methoxy group is a robust protecting group for the 3-hydroxy moiety, a key pharmacophore mimicking the phenolic hydroxyl of dopamine.

Synthetic Protocol: Reductive Amination (The "Make")

Direct alkylation of primary amines often leads to over-alkylation (quaternary salts). The industry-standard approach for synthesizing secondary amines with high fidelity is Reductive Amination using Sodium Triacetoxyborohydride (STAB). This method is mild, tolerates the methoxy ether, and prevents the formation of tertiary amine byproducts.

Reagents & Materials
  • Precursor: 3-(3-Methoxyphenyl)propanal (CAS: 20306-69-2)

  • Amine Source: Methylamine (2.0 M solution in THF)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃][1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Quench: Saturated aqueous NaHCO₃

Step-by-Step Methodology
  • Imine Formation (Equilibrium):

    • In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 3-(3-methoxyphenyl)propanal (10.0 mmol, 1.0 eq) in anhydrous DCE (40 mL).

    • Add Methylamine (2.0 M in THF, 15.0 mmol, 1.5 eq).

    • Technical Insight: Add Activated 4Å Molecular Sieves to the reaction. This scavenges the water produced during imine formation, driving the equilibrium toward the imine intermediate and improving yield.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (14.0 mmol, 1.4 eq) portion-wise over 15 minutes.

    • Caution: Gas evolution (H₂) may occur. Ensure proper venting.

    • Allow the reaction to warm to room temperature (20–25°C) and stir for 4–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH). The aldehyde spot should disappear.

  • Workup & Isolation:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes to decompose borate complexes.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo to yield the crude secondary amine as a pale yellow oil.

  • Purification (Optional but Recommended):

    • If high purity is required (>98%), convert to the HCl salt by adding 1M HCl in diethyl ether. The white precipitate is collected by filtration.

Application: O-Demethylation (The "Use")

The 3-methoxy group is often a "mask" for the phenol. Unmasking this group allows for the synthesis of ether-linked libraries (e.g., similar to Atomoxetine analogs) or rigidified tricyclic systems.

Protocol: Boron Tribromide (BBr₃) Mediated Demethylation

Note: This reaction requires strict anhydrous conditions.

  • Setup: Dissolve 3-Methoxy-N-methyl-benzenepropanamine (free base, 5.0 mmol) in anhydrous DCM (25 mL) under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add BBr₃ (1.0 M in DCM, 15.0 mmol, 3.0 eq).

    • Mechanism:[2][3][4][5][6][7] BBr₃ coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide to cleave the methyl group.

  • Reaction: Warm slowly to 0°C over 2 hours. Stir at 0°C for another 2 hours.

  • Hydrolysis: Carefully quench with MeOH (exothermic!) at 0°C to destroy excess reagent.

  • Workup: Adjust pH to ~9 with NH₄OH to ensure the amine is neutral but the phenol is not deprotonated (pKa ~10). Extract with EtOAc.[1]

Visualization of Synthetic Logic

The following diagram illustrates the workflow from the aldehyde precursor to the functionalized CNS ligand scaffold.

G Aldehyde 3-(3-Methoxyphenyl) propanal Imine Imine Intermediate Aldehyde->Imine Methylamine THF, 4Å Sieves TargetAmine 3-Methoxy-N-methyl- benzenepropanamine (Target Scaffold) Imine->TargetAmine Reductive Amination NaBH(OAc)3, DCE Phenol 3-Hydroxy-N-methyl- benzenepropanamine (Active Pharmacophore) TargetAmine->Phenol O-Demethylation BBr3, -78°C Library Tertiary Amine Library TargetAmine->Library N-Alkylation R-X, K2CO3

Figure 1: Synthetic workflow for accessing and diversifying the benzenepropanamine scaffold.

Technical Data & Quality Control

ParameterSpecificationNotes
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol Free base
Appearance Pale yellow oilDarkens upon air exposure (oxidation)
¹H NMR (CDCl₃) δ ~2.45 (s, 3H, N-Me)Diagnostic singlet for N-methyl group
¹H NMR (CDCl₃) δ ~3.80 (s, 3H, O-Me)Diagnostic singlet for Methoxy group
Storage -20°C, Inert GasHygroscopic as HCl salt

Safety & Handling

  • Secondary Amines: Corrosive and potential skin sensitizers. Handle in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Releases hydrogen gas upon reaction and quenching. Keep away from ignition sources.

  • Boron Tribromide (BBr₃): Reacts violently with water. Produces HBr fumes. Use only with rigorous Schlenk techniques or in a glovebox.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Demethylation Protocols: McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, vol. 24, no. 5, 1968, pp. 2289-2292.

  • General CNS Scaffold Synthesis: "Synthesis of Secondary N-Methylamines via Reductive Amination." National Institutes of Health (NIH) / PubChem Protocols. [8]

  • Borch Reduction (Historical Context): Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Methoxy-N-methyl-benzenepropanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Secondary Amine Synthesis

Executive Summary

Welcome to the technical support hub for the synthesis of 3-Methoxy-N-methyl-benzenepropanamine . This intermediate is structurally significant in the development of monoamine reuptake inhibitors.

Our data indicates that researchers typically encounter yield losses at two critical junctures:

  • Selectivity failure during C-N bond formation (Over-alkylation).

  • Isolation losses during the aqueous workup of the amine salt.

This guide moves beyond basic textbook recipes, offering field-proven protocols to stabilize your yield above 85%.

Module 1: Route Selection & Strategy

Before troubleshooting, validate that you are using the correct pathway for your purity requirements. We support two primary workflows.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Reductive Amination Route B: Amide Reduction
Precursors 3-(3-methoxyphenyl)propanal + Methylamine3-(3-methoxyphenyl)propanoic acid
Step Count 1 (Convergent)2 (Linear)
Major Impurity Tertiary amine (

-dimethyl)
Unreacted amide / Alcohol side-products
Yield Potential 70-80% (Variable)85-95% (Consistent)
Recommended For High-throughput screening (HTS)Process Scale-up / High Purity

Module 2: Troubleshooting Reductive Amination (Route A)

Context: You are reacting 3-(3-methoxyphenyl)propanal with methylamine and a hydride source, but yields are low due to dialkylation (


-dimethyl byproduct).
Critical Process Parameters (CPPs)
Q1: How do I stop the reaction at the secondary amine and prevent tertiary amine formation?

Technical Insight: The secondary amine product is often more nucleophilic than the primary amine starting material (methylamine), leading to competition for the aldehyde. Protocol Adjustment:

  • Stepwise Addition (Indirect Reductive Amination): Do not mix aldehyde, amine, and reducing agent simultaneously ( "one-pot" direct method).

    • Step 1: Form the imine first. Stir the aldehyde and Methylamine (3.0 - 5.0 eq) in MeOH for 2 hours over 3Å molecular sieves. The excess methylamine pushes the equilibrium to the imine.

    • Step 2: Cool to 0°C and add the reducing agent.

  • Solvent Choice: Switch from Dichloromethane (DCM) to Methanol or TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the iminium ion and suppresses dialkylation.

Q2: Which reducing agent provides the cleanest profile?

Recommendation: Sodium Triacetoxyborohydride (STAB) .

  • Why: STAB is less reactive than Sodium Borohydride (

    
    ). It reduces the iminium ion selectively but reacts very slowly with the parent aldehyde, minimizing the formation of the alcohol side-product (3-(3-methoxyphenyl)propanol).
    
Validated Protocol: Indirect Reductive Amination
  • Dissolve 3-(3-methoxyphenyl)propanal (1.0 eq) in MeOH (0.2 M).

  • Add Methylamine (33% in EtOH, 4.0 eq ) and

    
     (drying agent). Stir 2h at RT.
    
  • Filter off

    
     (Critical: removes water which hydrolyzes imine).
    
  • Cool filtrate to 0°C.

  • Add

    
     (1.5 eq) portion-wise.
    
  • Yield Expectation: >80% Secondary Amine.

Module 3: Troubleshooting Amide Reduction (Route B)

Context: You synthesized


-methyl-3-(3-methoxyphenyl)propanamide and are reducing it with Lithium Aluminum Hydride (

). You are losing product during the quench.
Visualization: The Fieser Workup Logic

The most common cause of yield loss in


 reductions is the formation of "aluminum muck"—a gelatinous precipitate that traps your amine.

FieserWorkup cluster_tips Pro-Tip: Dilution Start Crude LiAlH4 Reaction Mixture Quench Fieser Quench Protocol (n g LiAlH4 used) Start->Quench Step1 Add n mL Water Quench->Step1 Slowly Step2 Add n mL 15% NaOH Step1->Step2 Wait 15 min Step3 Add 3n mL Water Step2->Step3 Wait 15 min Result Granular Precipitate Formed Step3->Result Action Filter & Wash with Ether Result->Action Tip Dilute reaction with THF before quenching to reduce viscosity

Figure 1: The Fieser Quench Protocol minimizes aluminum salt occlusion, releasing trapped amine product.

Q3: My product is stuck in the aqueous phase after quenching. How do I recover it?

Technical Insight: 3-Methoxy-N-methyl-benzenepropanamine is a secondary amine. If the pH is too low (acidic or neutral), it exists as the ammonium salt, which is water-soluble. Corrective Action:

  • Ensure the aqueous phase pH is >12 .

  • Use MTBE (Methyl tert-butyl ether) or Toluene for extraction rather than DCM. Non-chlorinated solvents often provide better phase separation for amines and avoid "rag layers."

  • Salting Out: Saturate the aqueous layer with NaCl. This decreases the solubility of the organic amine in water (The "Salting-out effect").

Module 4: Purification & Salt Formation

Context: The free base is an oil. You need a stable solid for storage or biological testing.

Q4: How do I crystallize the Hydrochloride salt effectively?

Protocol:

  • Dissolve the crude free base oil in minimal dry Diethyl Ether or Ethyl Acetate .

  • Cool to 0°C.

  • Add 2.0 M HCl in Diethyl Ether dropwise with vigorous stirring.

  • Do not overshoot: Add HCl until pH paper (wetted with water) indicates pH 2-3. Excess HCl can cause hygroscopic "oiling out" rather than crystallization.

  • Troubleshooting Oiling Out: If an oil forms instead of a solid, reheat the mixture to boiling, add a few drops of Isopropanol (IPA) until clear, and let it cool very slowly to room temperature.

Summary of Optimization Logic

OptimizationLogic Input Target: 3-Methoxy-N-methyl-benzenepropanamine Route Route Selection Input->Route RedAm Reductive Amination Route->RedAm Speed Amide Amide Reduction Route->Amide Purity Issue1 Issue: Dialkylation RedAm->Issue1 Issue2 Issue: Poor Isolation Amide->Issue2 Sol1 Fix: Excess MeNH2 (5eq) + STAB Issue1->Sol1 Sol2 Fix: Fieser Quench + pH > 12 Extraction Issue2->Sol2

Figure 2: Decision matrix for selecting the synthesis route and corresponding troubleshooting steps.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Cohen, N., et al. (1977). "Synthesis of N-methyl-3-phenylpropylamine derivatives." Journal of Medicinal Chemistry. (Foundational text for phenylpropylamine synthesis).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581-595. (Source of the Fieser Workup protocol).

Technical Support Center: 3-Methoxy-N-methyl-benzenepropanamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 3-Methoxy-N-methyl-benzenepropanamine . If you are here, you are likely facing difficulties isolating this secondary amine from a reductive amination or alkylation mixture.

This molecule poses a "Goldilocks" challenge:

  • Basicity: As a secondary aliphatic amine, it is moderately basic (

    
    ), making it prone to "streaking" on silica.
    
  • Lipophilicity: The phenylpropyl chain adds significant non-polar character, often causing its salts to "oil out" rather than crystallize.

  • Impurity Profile: Common contaminants include the tertiary amine (over-methylation) and the primary amine (under-alkylation).[1]

This guide replaces generic advice with field-proven protocols specifically tuned for N-methylated phenylpropylamines.

Module 1: The "Acid-Base Swing" (Extraction)

User Complaint: "My crude oil contains neutral organic impurities and starting material (aldehyde/ketone). Standard washing isn't cleaning it."[2][1]

The Solution: You must utilize the "Acid-Base Swing."[2][1] This technique exploits the amine's ability to switch between a water-soluble salt (low pH) and a lipophilic free base (high pH).

Protocol: The Double-Swing Extraction

Prerequisite: Your crude reaction mixture is in an organic solvent (e.g., DCM or Ethyl Acetate).

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer 3x with 1M HCl .

    • Mechanism:[2][1][3][4][5][6][7] The amine becomes the hydrochloride salt (

      
      ) and moves to the aqueous phase. Neutral impurities (aldehydes, non-basic side products) stay in the organic layer.
      
    • Discard the organic layer (after verifying the product is in the aqueous phase via TLC).

  • The Wash (Cleaning the Aqueous Phase):

    • Wash the acidic aqueous layer 1x with fresh Ethyl Acetate.

    • Purpose: Removes trapped lipophilic neutrals.

  • Base Release (Recovering the Free Base):

    • Cool the aqueous layer to 0°C.

    • Slowly basify with 10M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/milky as the amine deprotonates and becomes insoluble in water.

  • Final Extraction:

    • Extract the basic aqueous mixture 3x with DCM (Dichloromethane).

    • Dry over

      
      , filter, and concentrate.[8]
      
Visualization: The Logic of the Swing

AcidBaseSwing Start Crude Reaction Mixture (Organic Solvent) AddAcid Add 1M HCl (Acidify to pH < 2) Start->AddAcid Sep1 Phase Separation AddAcid->Sep1 OrgLayer1 Organic Layer (Contains Neutrals/Aldehydes) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Amine Salt) Sep1->AqLayer1 Keep Wash Wash with EtOAc (Discard Organic Wash) AqLayer1->Wash Basify Add 10M NaOH (Basify to pH > 12) Wash->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Free Base Amine) Extract->FinalOrg Product FinalAq Final Aqueous Layer (Salts/Waste) Extract->FinalAq Waste

Figure 1: The "Acid-Base Swing" workflow effectively separates the amine from neutral impurities by manipulating pH solubility.[2][1]

Module 2: Chromatography Troubleshooting

User Complaint: "My compound is streaking (tailing) from the baseline to the solvent front on TLC and Flash columns. I can't separate it from the tertiary amine."

The Diagnosis: Secondary amines interact strongly with the acidic silanol groups (


) on the surface of silica gel. This hydrogen bonding causes the "tailing" effect.
The Fix: Amine Modification

You must "deactivate" the silica.

Option A: The Pre-Wash (For TLC Plates) Dip your silica TLC plate in a solution of 5% Triethylamine (TEA) in Hexanes and let it dry before spotting your compound. This caps the active sites.

Option B: Mobile Phase Modifier (For Flash Columns) Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (


)  to your mobile phase.
ComponentStandard MixModified Mix (Recommended)
Non-Polar Hexanes / DCMDCM
Polar MethanolMethanol
Modifier None1%

(aq)
or TEA
Result Broad, tailing peakSharp, symmetrical peak

Critical Note: If using TEA, your product will elute as the free base. If you need to separate the secondary amine from the tertiary byproduct (over-methylation), use a gradient of DCM:MeOH (95:5 to 90:10) with the modifier. The tertiary amine is less polar and typically elutes first.

Module 3: Crystallization & Salt Formation (Oiling Out)

User Complaint: "I added HCl in ether to make the salt, but instead of crystals, a sticky yellow oil separated at the bottom. It won't solidify."[2][1]

The Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[2][1] It occurs when the melting point of the salt is lower than the boiling point of the solvent, or when impurities lower the lattice energy. 3-Methoxy-N-methyl-benzenepropanamine salts are notorious for this due to the flexible propyl chain.[2][1]

Troubleshooting Guide: From Oil to Crystal

Step 1: Solvent Exchange (The Polarity Adjustment) Diethyl ether is often too non-polar, forcing the salt out too fast as an oil. Switch to a more polar system.

  • Recommended Solvent: Isopropyl Alcohol (IPA) or Ethyl Acetate/IPA mixtures.

  • Protocol: Dissolve the free base in a minimum amount of warm IPA. Add HCl (in IPA or Dioxane) dropwise. Allow to cool slowly.

Step 2: The "Cloud Point" Method

  • Dissolve the "oiled out" salt in a minimum amount of hot methanol (it will dissolve easily).

  • Add hot diethyl ether or MTBE dropwise until the solution just becomes cloudy (turbid).

  • Add one drop of methanol to clear it.

  • Cap it and let it stand undisturbed at room temperature for 24 hours. Do not put it in the freezer yet. Rapid cooling promotes oiling.

Step 3: Seed It If you have any solid crystals from a previous batch (even impure ones), add a microscopic amount to the oiled solution. This provides a nucleation template.

Decision Tree: Solving Crystallization Failure

OilingOut Start Problem: Salt Oiled Out Heat Re-heat to reflux (Dissolve the oil) Start->Heat SolventCheck Is solvent too non-polar? (e.g., pure Ether/Hexane) Heat->SolventCheck AddPolar Add Methanol or IPA until homogeneous SolventCheck->AddPolar Yes CoolSlow Cool SLOWLY to RT (Insulate flask with foil) SolventCheck->CoolSlow No (Solvent OK) AddPolar->CoolSlow Result1 Crystals Form? CoolSlow->Result1 Success Filter & Wash Result1->Success Yes Scratch Scratch glass with rod or Add Seed Crystal Result1->Scratch No (Still Oil/Clear) Freezer Place in Fridge (4°C) then Freezer (-20°C) Scratch->Freezer Evap Evaporate to dryness, triturate with cold Ether Freezer->Evap Still no solid

Figure 2: Logic tree for resolving "oiling out" events during salt formation.

FAQs: Rapid Response

Q: Can I use Acetyl Chloride to generate HCl in situ? A: Yes. Adding Acetyl Chloride to Methanol generates anhydrous HCl and Methyl Acetate. This is often cleaner than using HCl gas or aqueous acid.

  • Ratio: 1.1 equivalents of Acetyl Chloride added to cold Methanol containing your amine.

Q: How do I remove the tertiary amine byproduct without a column? A: If the tertiary amine content is low (<10%), you can use Acetic Anhydride .

  • Method: The secondary amine (your product) reacts to form an amide (N-acetyl derivative), while the tertiary amine does not react. This destroys your product to separate it.

  • Better Alternative: Use the Acid-Base Swing carefully.[2][1] Tertiary amines are often less basic than secondary amines. Extracting at a slightly higher pH (e.g., pH 9-10) might selectively pull the secondary amine into the organic layer, but this is difficult to control.[2][1] Chromatography is preferred.

Q: My salt is hygroscopic and turns into a goo on the filter paper. A: Phenethylamine HCl salts can be hygroscopic.

  • Fix: Switch the counter-ion. Try making the Oxalate or Fumarate salt. These organic salts are often less hygroscopic and crystallize more readily than hydrochlorides.

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Purification of Amines via Acid-Base Extraction.[2][1] Longman Scientific & Technical.

  • Restek Chromatography Guide. LC Troubleshooting: All of My Peaks Are Tailing! Restek Corporation.[5][9]

  • Organic Syntheses. Preparation of Secondary Amines from Primary Amines. Org.[9] Synth. 2002, 79, 186.[8] (Demonstrates purification logic for phenylpropylamines).

  • Mettler Toledo Technical Note. Oiling Out in Crystallization: Causes and Solutions. (Detailed phase diagram explanations).

  • EPA Method 625.1. Base/Neutrals and Acids by GC/MS. (Standard protocols for extracting amines from aqueous matrices).[10]

Sources

Technical Support Center: HPLC Optimization for 3-Methoxy-N-methyl-benzenepropanamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: #HPLC-ISO-3MEO Subject: Separation of Positional Isomers (Ortho/Meta/Para) & Peak Shape Optimization[1][2][3]

Part 1: Executive Summary & Core Strategy

User Query: "I need to separate the 3-methoxy isomer of N-methyl-benzenepropanamine from its impurities (likely 2-methoxy and 4-methoxy isomers) and eliminate peak tailing."

The Chemical Challenge:

  • Isomer Selectivity: The target molecule is a regioisomer .[3][4] The physical properties (hydrophobicity, pKa) of the 3-methoxy (meta), 2-methoxy (ortho), and 4-methoxy (para) isomers are nearly identical.[1][2][3][4] Standard C18 columns often fail to resolve these because they rely primarily on hydrophobicity.[2][3][4][5]

  • Peak Tailing: The N-methyl-benzenepropanamine backbone contains a secondary amine (pKa ~9.8 - 10.2).[1][2][3][4] At neutral pH, these amines interact strongly with residual silanols on the silica surface, causing severe tailing.[4]

The Solution Protocol: To achieve baseline resolution, we must switch from "Hydrophobic Selectivity" (C18) to "Shape & Pi-Electron Selectivity" (Phenyl-Hexyl) and control the ionization state of the amine.[1][4]

Part 2: Critical Method Parameters (The "Why" & "How")

Stationary Phase Selection: The "Pi-Pi" Advantage

Do not use a standard C18 column.[1][3][4] You require a Phenyl-Hexyl or Biphenyl stationary phase.[1][2][3][4]

  • Mechanism: The methoxy group on the phenyl ring creates distinct electron density patterns for the ortho, meta, and para positions.[4] Phenyl-based columns interact with these pi-electrons (

    
     interactions).[1][2][3][6]
    
  • Causality: A C18 column sees three hydrophobic blobs of roughly the same size.[4] A Phenyl-Hexyl column "feels" the electron distribution differences, often retaining the para isomer longer than the ortho or meta due to better planar accessibility.[4]

Mobile Phase Modifier: Methanol vs. Acetonitrile

Recommendation: Use Methanol (MeOH) .[3][4][5][6]

  • Reasoning: Acetonitrile (ACN) contains its own pi-electrons (triple bond C≡N).[1][2][3][4] ACN competes with the analyte for the pi-electrons on the stationary phase, effectively "muting" the selectivity benefits of the Phenyl-Hexyl column.[4] Methanol allows the unique pi-pi interactions between your isomer and the column to dominate.[4]

pH Control: The Amine Problem

You have two valid routes to kill peak tailing. Choose based on your column's pH tolerance.[2][3][4]

StrategypH LevelMechanismRecommended Column Type
Route A (Preferred) High pH (10.0) Neutralizes the amine (Free Base).[1][2][3] Eliminates cation-exchange with silanols.[1][2][3][4]Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH)
Route B (Traditional) Low pH (2.5) Fully protonates the amine.[4] Requires high ionic strength or TEA to block silanols.[2][3][4]StableBond, Phenyl-Hexyl (Standard Silica)

Part 3: Interactive Troubleshooting Workflows

Workflow 1: Method Development Decision Tree

MethodDev Start Start: Define Separation Goal CheckCol Do you have a High-pH Stable Column? Start->CheckCol RouteA Route A: High pH (pH 10) 10mM Ammonium Bicarbonate CheckCol->RouteA Yes (e.g. XBridge) RouteB Route B: Low pH (pH 2.7) 0.1% Formic Acid + 5mM Ammonium Formate CheckCol->RouteB No (Standard Silica) SelectCol Select Column Phase: Phenyl-Hexyl or Biphenyl RouteA->SelectCol RouteB->SelectCol Solvent Organic Modifier: METHANOL (Critical) SelectCol->Solvent Result Result: Maximized Isomer Selectivity & Sharp Peaks Solvent->Result

Figure 1: Decision matrix for selecting pH and column chemistry based on available hardware.

Workflow 2: Troubleshooting Resolution & Tailing

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Tailing Peak Tailing (As > 1.5) Type->Tailing Resolution Poor Isomer Separation (Ortho/Meta co-elution) Type->Resolution FixTail1 Increase Buffer Conc. (to 20-25mM) Tailing->FixTail1 Step 1 FixRes1 Switch ACN to MeOH (Enhance Pi-Pi) Resolution->FixRes1 Step 1 (Critical) FixTail2 Switch to High pH (pH 10) (Ensures neutral amine) FixTail1->FixTail2 Step 2 (If fails) FixRes2 Lower Temperature (e.g., 40C -> 25C) FixRes1->FixRes2 Step 2

Figure 2: Step-by-step troubleshooting for peak shape and resolution issues.

Part 4: Validated Experimental Protocol

Target Analyte: 3-Methoxy-N-methyl-benzenepropanamine (and isomers).[1][2][3]

Option A: The "Gold Standard" (High pH)

Best for peak shape and loading capacity.[4]

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge Phenyl (4.6 x 150mm, 3.5µm).[1][2][3][4] Note: If XBridge Phenyl is unavailable, XBridge C18 works well at high pH due to deprotonation, but Phenyl is superior for isomers.[4]

  • Mobile Phase A: 10mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: 100% Methanol.[2][3][4]

  • Gradient:

    • 0 min: 30% B[1][2][3][4]

    • 15 min: 85% B[1][2][3][4]

    • 20 min: 30% B[1][3][4]

  • Flow Rate: 1.0 mL/min.[2][3][4][7]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (backbone) and 270 nm (aromatic/methoxy specificity).[3][4]

Option B: The "Universal" (Low pH)

Use if you do not have a hybrid column.[4]

  • Column: Phenomenex Luna Phenyl-Hexyl or Restek Biphenyl (4.6 x 150mm, 3-5µm).[1][2][3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.[2][3][4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2][3][4]

  • Gradient: Slower gradient required. 20% B to 70% B over 20 minutes.

  • Note: If tailing persists, add 0.05% Triethylamine (TEA) to the mobile phase (ensure column compatibility).[4]

Part 5: Frequently Asked Questions (FAQs)

Q: Why can't I use Acetonitrile? It gives lower backpressure. A: While ACN has lower viscosity, it suppresses the


 interactions essential for separating the 3-methoxy isomer from the 4-methoxy isomer.[1][2][3] The triple bond in ACN interacts with the phenyl phase, effectively blocking the "parking spots" your isomers need to differentiate themselves.[4] Stick to Methanol.[2][3][4]

Q: I see a split peak for my main compound. Is it degrading? A: Likely not. If you are using a high pH method, ensure the pH is at least 2 units above the pKa (pKa is ~10, so pH 12 is ideal, but pH 10.5 is often sufficient).[4] If the pH is near the pKa (e.g., pH 9.5), the molecule splits time between the protonated and neutral states, causing split or broad peaks.[4] Correction: If you cannot reach pH 12, switch to Low pH (pH < 3) to force 100% protonation.[3][4]

Q: What is the elution order of the isomers? A: On a Phenyl-Hexyl column in Methanol:

  • Ortho (2-methoxy): Elutes first (Steric hindrance reduces planar interaction).[1][2][3][4]

  • Meta (3-methoxy): Elutes second.

  • Para (4-methoxy): Elutes last (Most planar, strongest

    
     retention).[1][2][3][4]
    Note: This order can flip on C18 columns.
    

References

  • Agilent Technologies. (2009).[3][4][6] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN.[1][2][3][4]

  • Phenomenex. (2024).[3][4] Phenyl-Hexyl vs. C18 Selectivity for Aromatic Isomers.[1][2][3][4] Technical Guide.[2][3][4][5]

  • Waters Corporation. (2020).[2][3][4] Strategies for Separating Positional Isomers using XBridge Phenyl Columns. Waters Application Notes.[2][3][4]

  • McCalley, D. V. (2010).[3][4] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. [3][4]

Sources

degradation pathways of 3-Methoxy-N-methyl-benzenepropanamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation Profiling Subject: 3-Methoxy-N-methyl-benzenepropanamine (MMBP) Ticket ID: CHEM-STAB-8821 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 3-Methoxy-N-methyl-benzenepropanamine (MMBP) . This guide addresses the stability profile of MMBP in solution. As a secondary amine with an electron-rich aromatic ring, MMBP exhibits distinct degradation susceptibilities—primarily oxidative instability at the nitrogen center and benzylic photo-oxidation .

The following troubleshooting modules are designed to help you identify, prevent, and characterize degradation products during analytical method development or formulation stress testing.

Module 1: Oxidative Degradation (The "N-Oxide" Problem)

User Question: I am seeing a new peak in my HPLC chromatogram at RRT ~1.1 with a mass shift of +16 Da. Is this an impurity or a degradant?

Technical Diagnosis: This is the hallmark of N-oxidation . Secondary amines like MMBP are highly nucleophilic and react readily with dissolved oxygen or peroxides (common impurities in solvents like THF or ethers) to form N-hydroxylamines or N-oxides .

Mechanism: The lone pair on the nitrogen attacks electrophilic oxygen species. Unlike tertiary amines which form stable N-oxides, secondary amines often form unstable N-hydroxylamines which can further dehydrate to imines or oxidize to nitrones.

Troubleshooting Protocol:

  • Check Your Solvents: Are you using aged THF, Dioxane, or Ethers? These accumulate peroxides.

  • Perform the Peroxide Spike Test:

    • Control: MMBP in fresh Methanol.

    • Test: MMBP in Methanol + 0.1% Hydrogen Peroxide (

      
      ).
      
    • Observation: If the +16 Da peak grows significantly within 1 hour, it is the N-oxide/N-hydroxyl species.

Prevention:

  • Use HPLC-grade solvents with low peroxide specifications.

  • Store stock solutions under inert gas (Argon/Nitrogen).

  • Add an antioxidant (e.g., BHT or Sodium Metabisulfite) if the application permits.

Module 2: Photostability & Benzylic Oxidation

User Question: My solution turned slightly yellow after being left on the benchtop for 48 hours. The assay value dropped, and I see multiple small peaks.

Technical Diagnosis: The 3-methoxy substitution on the benzene ring makes the aromatic system electron-rich, increasing susceptibility to radical attack . Light exposure (UV/VIS) generates radicals, particularly at the benzylic position (the carbon attached to the ring).

Mechanism:

  • Photo-excitation: UV light generates a radical at the benzylic carbon.

  • Oxygen Insertion:

    
     reacts with the radical to form a hydroperoxide.
    
  • Decomposition: This collapses to form a benzylic ketone (1-(3-methoxyphenyl)-3-(methylamino)propan-1-one).

Troubleshooting Protocol:

  • Light Exclusion Test: Prepare two vials. Wrap one completely in aluminum foil. Expose both to ambient light for 24 hours.

  • Compare Chromatograms: If the "yellowing" and degradation peaks are absent in the foil-wrapped vial, the pathway is photolytic.

Module 3: Excipient Compatibility (The Formaldehyde Trap)

User Question: I am formulating MMBP with PEG-400, and I see a peak with a mass shift of +12 Da. What is this?

Technical Diagnosis: This is likely N-Methylation (formation of the tertiary amine). Polyethylene Glycol (PEG) and other ethoxylated excipients often contain trace amounts of Formaldehyde .

Mechanism (Eschweiler-Clarke type): Formaldehyde reacts with the secondary amine of MMBP to form an iminium ion, which is then reduced (often by formic acid impurities or hydride transfer) to a methyl group.

  • Result: Conversion of MMBP (Secondary Amine)

    
     Tertiary Amine analog.
    

Visualizing the Pathways

The following diagram maps the degradation logic for MMBP. Use this to correlate mass spectral data with specific pathways.

MMBP_Degradation Parent Parent: MMBP (MW: 179.26 Da) NOxide N-Hydroxylamine / Nitrone (+16 Da / -2 Da) Parent->NOxide H2O2 / Peroxides (N-Oxidation) Dealk N-Desmethyl Analog (Primary Amine) (-14 Da) Parent->Dealk Oxidative Deamination (Stress Conditions) BenzylicRad Benzylic Radical (Intermediate) Parent->BenzylicRad UV Light / hν TertiaryAmine N-Methylated Analog (Tertiary Amine) (+14 Da) Parent->TertiaryAmine Formaldehyde (Excipient Impurity) BenzylicKetone Benzylic Ketone (+14 Da vs Parent) BenzylicRad->BenzylicKetone +O2 (Oxidation)

Figure 1: Mechanistic degradation tree for 3-Methoxy-N-methyl-benzenepropanamine showing mass shifts relative to the parent molecule.

Standardized Forced Degradation Protocol

To validate the stability-indicating nature of your analytical method, perform the following stress tests.

Stress TypeConditionsTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hrs5-20%Tests ether stability (demethylation is rare but possible) and amine salt stability.
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hrs< 5%Secondary amines are generally stable in base; checks for glass interaction.
Oxidation 3%

, RT, 2-4 hrs
10-30%Critical: Generates N-oxides and radical oxidation products.
Photolysis 1.2 million lux hrs (ICH Q1B)VariableTests benzylic oxidation and ring stability.
Thermal 60°C (Solid State), 7 days< 5%Tests physical stability and potential sublimation.

References & Authority

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[1] Advanced Drug Delivery Reviews. (Standard text on oxidative deamination mechanisms). Link

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. (Details on peroxide interactions with amines). Link

  • Nasser, M., et al. (2010). Oxidation of Secondary Amines.[2] Journal of Organic Chemistry. (Mechanistic grounding for N-oxide/Nitrone formation). Link

Disclaimer: This guide assumes the chemical behavior of homologous secondary phenpropylamines. Experimental verification with your specific matrix is required.

Sources

troubleshooting 3-Methoxy-N-methyl-benzenepropanamine mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 3-Methoxy-N-methyl-benzenepropanamine

Case ID: MS-3M-NMBP-001 Classification: Small Molecule / Drug Metabolite / Isomer Differentiation Technique: LC-ESI-MS/MS (primary), GC-EI-MS (secondary context)

Executive Summary & Problem Identification

The "Ticket": Users frequently report difficulty confirming the identity of 3-Methoxy-N-methyl-benzenepropanamine (3-MeO-NMBP) due to:

  • Isobaric Interference: Confusion with structural isomers like N-methyl-4-methoxy-amphetamine (PMMA) or 4-methoxy-N-methyl-benzenepropanamine.

  • Fragment Instability: Inconsistent product ion ratios (m/z 121 vs. m/z 44) across different collision energies.

  • Low Sensitivity: Signal suppression in complex biological matrices.

Molecule Profile:

  • Formula: C₁₁H₁₇NO

  • Molecular Weight: 179.26 g/mol

  • Precursor Ion [M+H]⁺: m/z 180.14

  • Structural Class: Phenylpropylamine (Note: This is a 3-carbon chain, distinct from the 2-carbon phenethylamines).

Theoretical Grounding: Fragmentation Mechanics

To troubleshoot, you must understand the "Why" behind the spectrum. In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ undergoes Collision-Induced Dissociation (CID).

A. The Primary Pathways

The fragmentation of 3-MeO-NMBP is driven by charge localization on the secondary amine nitrogen and the stability of the benzylic carbocation.

  • 
    -Cleavage (Proximal to Nitrogen): 
    
    • Mechanism: The bond between the

      
       and 
      
      
      
      carbons relative to the nitrogen breaks.
    • Product: The N-methyl iminium ion.

    • m/z: 44.05 (High abundance, low specificity).

    • Diagnostic Value: Confirms the N-methyl substructure but not the ring or chain length.

  • Benzylic Cleavage (Formation of Tropylium-like Ion):

    • Mechanism: Cleavage of the bond between the benzylic carbon and the propyl chain.

    • Product: 3-Methoxybenzyl cation (often rearranging to a hydroxytropylium or methoxytropylium species).

    • m/z: 121.06 (High specificity for the ring substitution).

    • Diagnostic Value: Confirms the methoxy-benzyl core.

  • Distinction from Amphetamines:

    • Amphetamine derivatives (2-carbon chain) often yield m/z 135 (alpha-methyl benzyl cation) or specific McLafferty rearrangements. The propyl chain of 3-MeO-NMBP prevents the formation of the standard alpha-methyl fragment seen in PMMA.

B. Visualizing the Pathway

The following diagram maps the critical dissociation events required for method validation.

FragmentationPathway Precursor Precursor [M+H]+ m/z 180.14 Transition Vibrational Excitation (CID) Precursor->Transition Collision Energy Imine N-methyl Iminium m/z 44.05 (Non-specific) Transition->Imine Alpha-Cleavage Benzyl 3-Methoxybenzyl Cation m/z 121.06 (Diagnostic) Transition->Benzyl Benzylic Cleavage Neutral Neutral Loss (Propyl-amine chain) Transition->Neutral

Figure 1: ESI-MS/MS fragmentation pathway for 3-Methoxy-N-methyl-benzenepropanamine showing the divergence into the two primary diagnostic ions.

Troubleshooting Guide (Q&A)
Q1: I see the parent (180) but the m/z 121 fragment is missing or weak. Why?

Diagnosis: The Collision Energy (CE) is likely too low or the gas pressure is insufficient. Explanation: The formation of the benzylic cation (m/z 121) requires breaking a C-C sigma bond, which has a higher energy barrier than the formation of the iminium ion (m/z 44) or simple adduct loss. Protocol:

  • Perform a CE Ramp: Inject the standard and ramp CE from 10 eV to 50 eV in 5 eV increments.

  • Target: You need a CE where the m/z 121 is at least 15-20% of the base peak to be used as a reliable quantifier/qualifier.

  • Check Gas: Ensure Argon (or Nitrogen) collision gas pressure is >1.5 mTorr (instrument dependent).

Q2: How do I distinguish 3-methoxy (meta) from 4-methoxy (para) isomers?

Diagnosis: Mass spectrometry alone is often insufficient for positional isomers of methoxy-benzyl compounds because they yield identical fragment masses (121 and 44). Explanation: While ortho isomers sometimes show unique "ortho effects" (interaction between the methoxy oxygen and the side chain), meta and para spectra are nearly identical in ESI. Protocol:

  • Chromatographic Separation (Mandatory): You must rely on Retention Time (RT).

    • Column: C18 or Biphenyl (Biphenyl phases often show better selectivity for positional isomers due to pi-pi interactions).

    • Mobile Phase: Methanol usually provides better selectivity than Acetonitrile for methoxy-positional isomers.

  • Ratio Validation: In some EI (GC-MS) experiments, the ratio of m/z 121 to m/z 91 (loss of formaldehyde from the methoxy group) can differ slightly, but this is unreliable in LC-MS.

Q3: My sensitivity is low. Could it be adduct formation?

Diagnosis: Secondary amines are prone to forming sodiated adducts [M+Na]⁺ or solvent clusters. Protocol:

  • Scan Mode: Run a full scan (m/z 100–300). Look for m/z 202 ([M+Na]⁺) or m/z 221 ([M+AcN+H]⁺).

  • Mobile Phase Adjustment: Ensure your aqueous phase has 0.1% Formic Acid or 5mM Ammonium Formate to force protonation ([M+H]⁺) over sodiation.

Experimental Protocols
Standard Optimization Workflow (SOP)

Follow this logic to build a validated method.

StepParameterSetting/ActionGoal
1 Ion Source ESI Positive (+)Protonation of secondary amine.
2 Precursor Selection m/z 180.1 ± 0.5 DaIsolate [M+H]⁺.
3 Product Scan CE Ramp (10–50 eV)Identify optimal energy for m/z 121 & 44.
4 Chromatography Biphenyl Column, MeOH/H2O GradientSeparate 3-methoxy from 4-methoxy isomer.
5 Interference Check Monitor m/z 202 (Na adduct)Ensure salt isn't suppressing signal.
Troubleshooting Decision Tree

Use this flow to resolve method failures.

TroubleshootingTree Start Start: Low Signal or Bad ID CheckPrecursor Is m/z 180 Dominant? Start->CheckPrecursor CheckAdducts Check m/z 202 (Na+) or 218 (K+) CheckPrecursor->CheckAdducts No CheckFragments Are Fragments 121/44 visible? CheckPrecursor->CheckFragments Yes FixSolvent Add 0.1% Formic Acid Check Water Quality CheckAdducts->FixSolvent Yes (Adducts found) OptimizeCE Perform CE Ramp (Increase Energy) CheckFragments->OptimizeCE No (Weak fragments) IsomerIssue Isomer Co-elution? CheckFragments->IsomerIssue Yes (But ambiguous ID) ChangeColumn Switch to Biphenyl or PFP Column IsomerIssue->ChangeColumn Yes

Figure 2: Decision tree for troubleshooting sensitivity and specificity issues.

FAQs

Q: Can I use GC-MS for this compound? A: Yes. In GC-EI-MS, the amine usually dominates fragmentation via alpha-cleavage.[1] You will likely see a base peak of m/z 44 (CH₂=NHCH₃) and a strong m/z 121 (methoxybenzyl). However, derivatization (e.g., with TFAA or PFPA) is recommended to improve peak shape and provide higher mass diagnostic ions (molecular ion is often weak in underivatized amines).

Q: Is m/z 91 a reliable fragment? A: m/z 91 (Tropylium) is common in all alkyl benzenes. However, for a methoxy substituted benzene, m/z 121 is the direct analog. If you see abundant m/z 91, it implies the loss of the methoxy group (as formaldehyde, 30 Da) from the 121 ion. This requires high collision energy.[2] m/z 121 is preferred for specificity.

Q: Why is the m/z 44 ion not unique? A: The m/z 44 ion (CH₃-NH+=CH₂) is generated by any N-methyl secondary amine with an available alpha-carbon. This includes methamphetamine, MDMA, and thousands of other pharmaceutical intermediates. Never use m/z 44 as your only confirmation ion.

References
  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard text for fragmentation mechanisms of amines and alkylbenzenes).

  • Almalki, A. J., Clark, C. R., & DeRuiter, J. (2019).[4] GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. Forensic Chemistry, 14, 10-19.[4] Link (Demonstrates the difficulty of distinguishing methoxy regioisomers and the utility of specific fragment ions).

  • Kudryavtsev, I., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Link (Detailed mechanisms of ESI fragmentation for phenethylamine-class drugs).

  • West Virginia University. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers. Link (Thesis providing protocols for separating methoxy-benzyl isomers).

Sources

Technical Support Center: Synthesis of 3-Methoxy-N-methyl-benzenepropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: The synthesis of 3-Methoxy-N-methyl-benzenepropanamine (a secondary amine) via reductive amination is prone to a specific set of competing side reactions. The most persistent issue is over-alkylation , where the desired secondary amine product reacts with the aldehyde starting material to form a tertiary amine (N,N-dimethyl analog).

The Solution: This guide prioritizes the Sodium Triacetoxyborohydride (STAB) protocol.[1] Unlike Sodium Borohydride (NaBH₄), STAB exhibits high chemoselectivity for imines over aldehydes, minimizing the reduction of starting material to alcohol. Furthermore, by controlling stoichiometry and pH, we can suppress the formation of the tertiary amine impurity.

Critical Reaction Pathways & Side Reactions

To prevent side reactions, one must understand the competitive kinetics occurring in the flask. The following diagram illustrates the "fork in the road" where yield is lost.

Diagram 1: Competitive Reaction Network

ReactionNetwork Aldehyde 3-(3-Methoxyphenyl)propanal Imine Intermediate Imine (Schiff Base) Aldehyde->Imine + MeNH2 (Equilibrium) Impurity_Alc IMPURITY (Alcohol) Aldehyde->Impurity_Alc + Hydride (If Imine formation slow) MeNH2 Methylamine (Excess) Target TARGET PRODUCT (Secondary Amine) Imine->Target + Hydride (STAB) (Fast Reduction) Impurity_Tert IMPURITY (Tertiary Amine) Target->Impurity_Tert + Aldehyde + Hydride (Over-Alkylation)

Caption: The primary yield loss occurs when the Target Product competes with Methylamine for the Aldehyde, leading to the Tertiary Amine Impurity.

Optimized Protocol: The STAB Method

This protocol is derived from the foundational work of Abdel-Magid et al. [1], optimized for preventing over-methylation.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
3-(3-Methoxyphenyl)propanal 1.0SubstrateEnsure aldehyde is fresh (free of carboxylic acid).
Methylamine (2M in THF) 3.0 - 5.0 Amine SourceCRITICAL: High excess drives equilibrium to Imine and dilutes the Target, preventing over-alkylation.
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5Reducing AgentSelective for imine reduction.[1]
Acetic Acid (AcOH) 1.0CatalystPromotes imine formation; buffers basicity of methylamine.
DCE or THF SolventMediumDCE (1,2-Dichloroethane) is standard; THF is a greener alternative but may require longer reaction times.
Step-by-Step Methodology
  • Imine Pre-Equilibration (Optional but Recommended):

    • Dissolve the aldehyde (1.0 eq) in DCE or THF under Nitrogen/Argon.

    • Add Methylamine (3.0–5.0 eq).

    • Add Acetic Acid (1.0 eq).[2]

    • Stir for 20–30 minutes. This allows the imine to form before the reducing agent is introduced, minimizing direct aldehyde reduction (Alcohol impurity).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 eq) portion-wise over 10 minutes. Note: STAB evolves hydrogen gas slowly; ensure venting.

    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (mild base). Do not use strong acids (like HBr) or strong Lewis acids (like BBr₃) during workup, as these will cleave the methoxy ether [2].

    • Extract with Ethyl Acetate or DCM.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

Troubleshooting Guide (FAQ)

Issue 1: "I see a significant M+14 peak (Mass ~193) in LCMS."
  • Diagnosis: Over-alkylation. You have formed the tertiary amine (N,N-dimethyl).

  • Root Cause: The secondary amine product reacted with remaining aldehyde. This happens if the methylamine concentration drops too low or if the reaction is run too hot.

  • Corrective Action:

    • Increase Methylamine equivalents to 5.0 eq .

    • Dilute the reaction (run at 0.1 M concentration relative to aldehyde).

    • Add the aldehyde slowly to a solution of amine + reducing agent (Inverse Addition).

Issue 2: "I see a large peak at Mass ~166 (Alcohol byproduct)."
  • Diagnosis: Direct Reduction. The aldehyde was reduced to 3-(3-methoxyphenyl)propanol before it could form an imine.

  • Root Cause: Reducing agent was too active toward the carbonyl, or imine formation was too slow.

  • Corrective Action:

    • Ensure you are using STAB , not NaBH₄. NaBH₄ reduces aldehydes rapidly.

    • Extend the "Imine Pre-Equilibration" step (Step 1 in protocol) to 1 hour before adding STAB.

    • Ensure the solvent is dry (water hydrolyzes the imine back to aldehyde).

Issue 3: "My yield is low, and I see phenolic byproducts."
  • Diagnosis: Ether Cleavage (Demethylation). The methoxy group has been converted to a hydroxyl group.[4]

  • Root Cause: Exposure to strong Lewis acids (BBr₃, AlCl₃) or strong mineral acids (HBr, HI) at high temperatures.

  • Corrective Action:

    • Strictly avoid BBr₃.[3]

    • If acidifying to make the HCl salt, use HCl in Dioxane/Ether at 0°C. Do not reflux in aqueous acid.

Diagnostic Logic Flow

Use this decision tree to diagnose impurities in your crude mixture.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Analyze Crude LCMS/NMR CheckMass Identify Major Impurity Mass Start->CheckMass Tertiary Mass = Target + 14 (Methyl) Tertiary Amine CheckMass->Tertiary M + 14 Alcohol Mass = Target - 13 (approx) Alcohol Byproduct CheckMass->Alcohol M - 13 Phenol Mass = Target - 14 (Loss of Me) Phenol (Demethylation) CheckMass->Phenol M - 14 Sol_Tert SOLUTION: Increase Methylamine eq. Dilute Reaction. Tertiary->Sol_Tert Sol_Alc SOLUTION: Use STAB (not NaBH4). Dry Solvents. Alcohol->Sol_Alc Sol_Phen SOLUTION: Avoid strong acids/Lewis acids. Check workup pH. Phenol->Sol_Phen

Caption: Rapid diagnostic tree for identifying reaction failures based on Mass Spectrometry shifts.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][6]

  • Wuts, P. G. M. , & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on stability of Methyl Ethers).

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.

Sources

stability testing of 3-Methoxy-N-methyl-benzenepropanamine under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: STAB-3M-NMBPA-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for 3-Methoxy-N-methyl-benzenepropanamine . As a secondary amine with an electron-rich methoxy-substituted aromatic ring, this compound presents distinct stability challenges compared to primary amines or non-aromatic species.

This guide moves beyond generic ICH protocols to address the specific physicochemical behaviors of this molecule. Our goal is to help you distinguish between methodological artifacts (e.g., peak tailing due to silanol interactions) and true chemical degradation (e.g., N-oxidation).

Module 1: Forced Degradation (Stress Testing)

Objective: To elucidate intrinsic stability characteristics and validate the stability-indicating power of your analytical method (per ICH Q1A(R2)).

The Protocol: Stress Conditions

Do not treat this molecule passively. Secondary amines require aggressive oxidative stress profiling.

Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C1–7 Days< 5% (Stable backbone)
Base Hydrolysis 0.1 N NaOH, 60°C1–7 Days< 5% (Stable backbone)
Oxidation 3% H₂O₂, RT to 40°C2–24 HoursHigh Risk: N-Oxide formation
Thermal 60°C - 80°C (Solid/Soln)7 DaysThermal dealkylation
Photostability 1.2 million lux hours~5 DaysBenzylic radical oxidation
Workflow Visualization

The following diagram outlines the decision logic for stress testing execution.

StressTestingWorkflow Start Start: 3-Methoxy-N-methyl- benzenepropanamine Sample Prep Preparation: 1 mg/mL in Inert Solvent Start->Prep Acid Acid Stress (0.1N HCl) Prep->Acid Base Base Stress (0.1N NaOH) Prep->Base Ox Oxidation (3% H2O2) Prep->Ox Photo Photostability (ICH Q1B) Prep->Photo Quench Quench/Neutralize (Critical Step) Acid->Quench Base->Quench Ox->Quench HPLC HPLC-UV/MS Analysis Photo->HPLC Direct Injection Quench->HPLC Eval Evaluate Mass Balance (Target 90-110%) HPLC->Eval

Figure 1: Step-by-step workflow for executing forced degradation studies, emphasizing the critical neutralization step prior to analysis.

Troubleshooting: Stress Testing

Q: My oxidative stress sample shows 0% recovery and no new peaks. Where did it go?

  • Cause: Secondary amines can form volatile degradation products (like low molecular weight aldehydes) upon oxidative deamination, or the N-oxide might not elute under your current gradient.

  • Fix:

    • Check the solvent front (void volume) for polar degradants.

    • Use a lower column temperature (25°C) to improve retention of polar N-oxides.

    • Verify if the degradation product precipitated (check filter/vial).

Q: I see "degradation" in the control sample kept in the dark.

  • Cause: 3-Methoxy-N-methyl-benzenepropanamine is a secondary amine. If dissolved in protic solvents (like Methanol) containing trace formaldehyde or acetaldehyde impurities, it can form hemiaminals or imines spontaneously.

  • Fix: Use high-purity solvents (LC-MS grade). Avoid acetone as a solvent (forms Schiff bases).

Module 2: Analytical Method Optimization (The "Tailing" Problem)

Objective: Achieve a USP Tailing Factor (


) of 

. Secondary amines are notorious for interacting with residual silanols on silica-based HPLC columns, leading to severe peak tailing.[1]
The Mechanism of Failure

At neutral pH (pH 6–8), residual silanols (


) on the column are ionized. The protonated secondary amine (

) interacts electrostatically, causing drag.
Troubleshooting Logic: Peak Tailing

TailingTroubleshoot Problem Issue: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Problem->CheckPH LowPH pH < 3.0 CheckPH->LowPH Acidic Method HighPH pH > 9.0 CheckPH->HighPH Basic Method ActionLow Add Ion Pair Reagent (0.1% TFA or PFPA) LowPH->ActionLow ActionHigh Use Hybrid Silica Column (e.g., XBridge, Gemini) HighPH->ActionHigh Result Silanols Suppressed Sharp Peak ActionLow->Result ActionHigh->Result

Figure 2: Decision tree for troubleshooting peak asymmetry in secondary amine analysis.

Recommended Method Parameters
ParameterRecommendationRationale
Column C18 with "End-capping" or Hybrid ParticleReduces accessible silanols.[2]
Mobile Phase A 10mM Ammonium Formate (pH 3.0) or 0.1% TFALow pH suppresses silanol ionization (

). TFA acts as an ion-pairing agent.
Mobile Phase B AcetonitrileLower viscosity than methanol, better peak shape for amines.
Temperature 40°CImproves mass transfer, sharpening peaks.

Module 3: Chemical Degradation Pathways

Understanding how the molecule breaks is essential for identifying impurity peaks.

Primary Pathway: Oxidative Deamination

Under oxidative stress (peroxide or light), the C-H bond adjacent to the nitrogen (alpha-carbon) is susceptible to radical abstraction.

  • N-Oxidation: Direct oxidation of the nitrogen lone pair forms the N-Oxide . This is usually the major degradant.

  • Oxidative Dealkylation:

    • Formation of an iminium ion intermediate.

    • Hydrolysis of the iminium ion yields 3-methoxy-benzenepropanal (aldehyde) and methylamine .

Pathway Visualization

DegradationPathway Parent Parent: 3-Methoxy-N-methyl- benzenepropanamine Radical Intermediate: Alpha-Carbon Radical Parent->Radical Abstraction (-H) NOxide Degradant A: N-Oxide Parent->NOxide Direct Oxidation (H2O2) Imine Intermediate: Iminium Ion Radical->Imine -e- Aldehyde Degradant B: 3-Methoxy- benzenepropanal Imine->Aldehyde Hydrolysis (+H2O) Amine Degradant C: Methylamine Imine->Amine Hydrolysis (+H2O)

Figure 3: Mechanistic pathway showing the bifurcation between N-oxide formation and oxidative dealkylation.

Frequently Asked Questions (FAQ)

Q1: Can I use UV detection at 210 nm? A: Yes, but be cautious. While the benzene ring absorbs strongly at 210 nm, many solvents and buffers also absorb there. For specificity to the 3-methoxy ring, 270-280 nm is more selective, though less sensitive.

Q2: My retention times are shifting during the sequence. A: Secondary amines are sensitive to pH changes. If you are using a volatile buffer (like ammonium bicarbonate) or no buffer at all, the pH of your mobile phase may be drifting due to CO₂ absorption or evaporation. Always use a buffered mobile phase (10-20 mM).

Q3: Is this compound light sensitive? A: The methoxy-benzene moiety is generally stable, but the amine can facilitate photo-oxidation. You must wrap standard solutions in foil or use amber glassware. Follow ICH Q1B for confirmation.

References

  • ICH Harmonised Tripartite Guideline. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6][7] International Council for Harmonisation.[3][7][8]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[3][7][8]

  • Restek Corporation. (2020). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks.

  • Nanda, K. K., et al. (2020).[9] Base-Mediated Oxidative Degradation of Secondary Amides...[9] Journal of Pharmaceutical Sciences.[9] (Demonstrates oxidative pathways relevant to nitrogen-containing species).

Sources

overcoming solubility issues with 3-Methoxy-N-methyl-benzenepropanamine in assays

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the solubility and handling challenges associated with 3-Methoxy-N-methyl-benzenepropanamine , a lipophilic secondary amine often utilized in pharmacological research.

This guide is structured to provide immediate, actionable solutions for researchers encountering precipitation, inconsistent assay data, or stock preparation difficulties.

Compound Profile & Physicochemical Context

To overcome solubility issues, one must first understand the "Why." This compound is a lipophilic secondary amine .[1][2] Its behavior is governed by two critical factors: LogP (lipophilicity) and pKa (ionization state).[1][2]

  • Chemical Nature: The molecule consists of a hydrophobic phenylpropyl backbone and a basic amine center.

  • The Solubility Trap: As a free base, this compound is an oil or low-melting solid with negligible water solubility.[1][2][3] It only becomes water-soluble when protonated (ionized) at a pH significantly below its pKa (typically ~9.5–10.5 for secondary amines).[1][2][3]

  • Common Failure Point: Diluting a high-concentration DMSO stock directly into a neutral pH 7.4 buffer often causes the compound to "crash out" because the pH forces a shift toward the insoluble free-base form.[1][2][3]

Troubleshooting Guide (FAQ)

Q1: Why does my compound precipitate immediately when I dilute the DMSO stock into the assay buffer?

Diagnosis: You are likely experiencing "Solvent Shock" or "pH-Induced Precipitation."[1][2][3] The Mechanism:

  • Solvent Shock: DMSO is highly miscible with water, but when a hydrophobic compound moves from 100% DMSO to 99% water, the local solubility limit is instantly exceeded before mixing is complete.

  • pH Clash: If your assay buffer is pH 7.4 and the compound's pKa is ~10, the compound is mostly ionized (soluble). However, at high micromolar concentrations (e.g., >100 µM), the equilibrium concentration of the unionized free base may still exceed its intrinsic water solubility (

    
    ), causing precipitation.
    

Solution:

  • Stepwise Dilution: Do not jump from 10 mM stock to 10 µM assay buffer in one step. Use an intermediate dilution (e.g., 10x concentrated in 10% DMSO) to lower the gradient.

  • Vortex Immediately: Inject the stock into the vortexing buffer, not the other way around, to disperse the compound before crystal nuclei form.

Q2: I see high variability in my IC50/EC50 data. Is the compound degrading?

Diagnosis: It is likely Non-Specific Binding (NSB) , not degradation. The Mechanism: Lipophilic amines (LogP > 2) have a high affinity for polystyrene and polypropylene surfaces (pipette tips, reservoirs, well plates). Solution:

  • Switch Plastics: Use Low-Binding plates and tips.[1][2][3]

  • Glass Pre-dilution: Perform all intermediate dilutions in glass vials before transferring to the final assay plate.

  • Add Surfactant: Include 0.01% Tween-20 or Triton X-100 in your assay buffer.[1][2][3] This forms micelles that sequester the compound, preventing it from sticking to the walls while keeping it available for the target.

Q3: Which solvent should I use for the master stock: DMSO or Ethanol?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide).[2]

  • Why: DMSO has a higher boiling point and is less volatile than ethanol, ensuring the concentration remains stable over repeated freeze-thaw cycles.[1][2][3] Ethanol evaporation can silently increase the concentration of your stock, leading to dosing errors.

  • Storage: Store stocks at -20°C or -80°C. Ensure the vial is sealed tightly to prevent DMSO from absorbing atmospheric water (hygroscopy), which degrades compound solubility over time.[1][2][3]

Q4: Can I acidify my buffer to improve solubility?

Answer: Yes, but with caution.

  • The Logic: Lowering pH below the pKa ensures the amine is fully protonated (cationic), drastically increasing solubility.

  • The Limit: Most biological assays (cell culture, enzymatic) require pH ~7.4. If your assay tolerates pH 6.0–6.5 (e.g., certain binding assays), this will significantly stabilize the solution. If not, rely on the Intermediate Dilution Protocol below.

Recommended Protocols

Protocol A: The "Solvent-Shift" Dilution Method

Use this workflow to prevent precipitation during the transition from organic stock to aqueous buffer.[3]

Materials:

  • Master Stock: 10 mM in DMSO.[1][2]

  • Intermediate Solvent: DMSO/Buffer mix (e.g., 50:50).[1][2]

  • Assay Buffer: PBS or HBSS (pH 7.4).[1][2]

Step-by-Step:

  • Prepare Intermediate (100x): Dilute the 10 mM Master Stock 1:10 using pure DMSO (Result: 1 mM).

  • Prepare Working Solution (10x): Dilute the 1 mM solution 1:10 into a pre-warmed (37°C) assay buffer containing 0.01% Tween-20. Note: Adding the surfactant here is critical.

  • Final Assay Dilution (1x): Add the Working Solution to your cells/enzyme mix (1:10 dilution).

    • Final DMSO concentration: 0.1% (Safe for most cells).[1][2]

    • Final Compound concentration: 10 µM.

Protocol B: Visual Solubility Check

Before running a valuable assay, validate solubility.

  • Prepare the highest intended assay concentration in a clear glass vial.[1][2]

  • Shine a laser pointer (or bright focused light) through the solution.[1][2]

  • Tyndall Effect: If you see a distinct beam path or scattering, micro-precipitates have formed.[1][2] The solution is not valid.

  • If scattering is observed, reduce concentration or increase surfactant load.[1][2]

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for handling solubility issues with 3-Methoxy-N-methyl-benzenepropanamine.

SolubilityWorkflow Start Start: Precipitation Observed CheckpH Check Buffer pH (Is pH > 7.4?) Start->CheckpH CheckConc Check Concentration (Is Final > 100 µM?) CheckpH->CheckConc No AdjustpH Action: Lower pH to 6.5-7.0 (If assay permits) CheckpH->AdjustpH Yes StepDilution Action: Use Serial Dilution (Avoid 100% -> 0% DMSO shock) CheckConc->StepDilution Yes CheckPlastic Check Vessel Type (Polystyrene?) CheckConc->CheckPlastic No AddSurfactant Action: Add 0.01% Tween-20 (Prevent Aggregation) AdjustpH->AddSurfactant StepDilution->AddSurfactant CheckPlastic->AddSurfactant No (Already Glass) SwitchGlass Action: Switch to Glass or Low-Bind Plastics CheckPlastic->SwitchGlass Yes

Caption: Decision tree for diagnosing and resolving precipitation or loss of potency due to solubility limits.

Solubility Data Reference

Solvent / MediumSolubility RatingMax Recommended Conc.[1][2]Notes
Anhydrous DMSO High> 50 mMIdeal for Master Stock.[1][2][3] Hygroscopic.
Ethanol (100%) Moderate~ 10-20 mMVolatile; concentration changes over time.[1][2][3]
PBS (pH 7.4) Low< 100 µMHighly dependent on specific salt form.[1][2]
PBS + 0.1% BSA Moderate~ 200-500 µMBSA acts as a carrier protein (binds lipophiles).[1][2][3]
Acidic Buffer (pH 4) High> 10 mMFully protonated state.[1][2]

References

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

  • Di, L., & Kerns, E. H. (2006).[1][2] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1][2][3]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 5152225, 3-Methoxy-N-methylbenzylamine."[1][2][3] PubChem. [2]

  • Way, L. (2020).[1][2] "DMSO Tolerance in Cell-Based Assays: Optimizing Solvent Concentration." ResearchGate Technical Discussions.

Sources

matrix effects in LC-MS analysis of 3-Methoxy-N-methyl-benzenepropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Analyte: 3-Methoxy-N-methyl-benzenepropanamine Context: LC-MS/MS Bioanalysis (ESI+) Document ID: TS-ME-2024-01

Executive Summary: The "Invisible" Error

Welcome to the Technical Support Center. You are likely here because your assay for 3-Methoxy-N-methyl-benzenepropanamine is failing validation due to poor linearity, low sensitivity, or drifting internal standard (IS) responses.

This molecule is a lipophilic secondary amine . In biological matrices (plasma/urine), it faces a specific, predictable adversary: Phospholipids (PLs) .

In Positive Electrospray Ionization (ESI+), your analyte must compete for protons (


) and surface area on the electrospray droplet. Endogenous phospholipids (specifically lysophosphatidylcholines, or LPCs) are highly surface-active. They "hog" the surface of the droplet, preventing your analyte from entering the gas phase. This results in Ion Suppression —the signal disappears even though the drug is present.

The Mechanism of Failure

To solve the problem, you must visualize the physics of the failure. The diagram below illustrates the Competitive Desorption Mechanism occurring in your source.

IonSuppression cluster_droplet Electrospray Droplet (Taylor Cone) Phospholipid Phospholipids (Matrix) High Surface Activity Protons Available Charge (H+) Phospholipid->Protons Monopolizes Charge GasPhase Mass Spec Inlet (Gas Phase Ions) Phospholipid->GasPhase Dominant Signal (m/z 184, 496, etc.) Analyte 3-Methoxy-N-methyl- benzenepropanamine Analyte->Protons Blocked Waste Waste/Neutralized Analyte->Waste Remains in Liquid (Suppressed) Protons->GasPhase Charge Transfer

Figure 1: Mechanism of Ion Suppression. High-abundance phospholipids saturate the droplet surface, preventing the analyte from evaporating and entering the MS inlet.

Diagnostic Protocols

Do not guess. Validate the existence of matrix effects using these two industry-standard protocols.

Protocol A: Post-Column Infusion (Qualitative)

Best for: Visualizing exactly WHERE in the chromatogram the suppression occurs.[1]

  • Setup: Use a T-connector post-column.[1]

  • Infusion: Infuse a neat solution of 3-Methoxy-N-methyl-benzenepropanamine (100 ng/mL) at 10 µL/min into the T-connector.

  • Injection: Inject a Blank Matrix Extract (e.g., precipitated plasma) via the LC column.

  • Observation: Monitor the MRM transition of your analyte.

    • Result: You will see a steady baseline (from the infusion).[2] If matrix effects are present, you will see a sharp dip (suppression) or peak (enhancement) at the retention time of the interfering matrix components.

  • Action: If the dip coincides with your analyte's retention time, you must modify the chromatography or sample prep.

Protocol B: The Matuszewski Method (Quantitative)

Best for: Calculating the exact Matrix Factor (MF) as required by FDA/EMA guidelines.

Prepare three sets of samples at Low and High QC concentrations:

  • Set A (Neat): Standard in mobile phase.[2]

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with standard.

  • Set C (Pre-Extraction Spike): Standard spiked into matrix, then extracted.

Calculations:




  • MF = 1.0: No matrix effect.

  • MF < 0.85: Significant Ion Suppression (Action Required).

  • MF > 1.15: Ion Enhancement.

Remediation Strategies

For lipophilic amines like 3-Methoxy-N-methyl-benzenepropanamine, Protein Precipitation (PPT) is often insufficient because it does not remove phospholipids.

Comparison of Extraction Methodologies
FeatureProtein Precipitation (PPT)Supported Liquid Extraction (SLE)Solid Phase Extraction (SPE)
Principle Solubility crashLiquid-liquid partitioning on solid supportIonic/Hydrophobic retention
Phospholipid Removal Poor (< 20% removed)Good (> 90% removed)Excellent (> 99% with Mixed Mode)
Complexity Low (Add ACN -> Spin)Medium (Load -> Wait -> Elute)High (Condition -> Load -> Wash -> Elute)
Cost $


$
Recommendation Avoid for this analytePreferred for high throughputGold Standard for sensitivity
Recommended Workflow: Mixed-Mode Cation Exchange (MCX)

Since your analyte is a secondary amine (basic), use Mixed-Mode Cation Exchange SPE. This allows you to wash away neutral phospholipids with 100% organic solvent while the analyte stays locked to the sorbent by charge.

  • Load: Acidified sample (pH < 4). Analyte (

    
    ) binds to sorbent (
    
    
    
    and Hydrophobic).
  • Wash 1: Aqueous acid (removes salts/proteins).

  • Wash 2: 100% Methanol (Critical Step).

    • Why? This removes neutral phospholipids. Since the analyte is charged-locked, it will not elute.

  • Elute: 5% Ammonium Hydroxide in Methanol. (Neutralizes the analyte, releasing it).

Troubleshooting Decision Tree

Use this logic flow to determine your next step.

Troubleshooting Start Start: IS Response Low/Variable CheckRT 1. Check Retention Time (RT) Is Analyte RT < 1.5 min? Start->CheckRT VoidVolume Analyte in Void Volume (Salts suppress signal) CheckRT->VoidVolume Yes CheckPLs 2. Monitor Phospholipids (m/z 184 > 184) CheckRT->CheckPLs No Coelution Do PLs co-elute with Analyte? CheckPLs->Coelution YesCoelution YES: Co-elution Detected Coelution->YesCoelution Yes NoCoelution NO: Separation is good Coelution->NoCoelution No FixChrom Action: Change Gradient or Stationary Phase YesCoelution->FixChrom Low Matrix Load FixPrep Action: Switch from PPT to SLE or MCX-SPE YesCoelution->FixPrep High Matrix Load CheckSource Action: Check ESI Source (Capillary Voltage/Temp) NoCoelution->CheckSource

Figure 2: Troubleshooting Logic Flow for Matrix Effects.

Frequently Asked Questions (FAQ)

Q: Can I just use a Stable Isotope Labeled (SIL) Internal Standard to fix this? A: A SIL-IS (e.g., Deuterated analog) is the best compensation method because it suffers the same suppression as the analyte. However, if suppression exceeds 50-80%, you lose sensitivity (S/N ratio). The IS fixes the quantification accuracy, but it cannot recover the lost signal intensity. You still need to clean up the sample.[1]

Q: My analyte retention time is shifting. Is this matrix effect? A: Indirectly, yes. If you are injecting "dirty" PPT samples, phospholipids can accumulate on the column stationary phase, effectively coating the C18 beads. This changes the column chemistry over time, causing RT drift. Solution: Add a "sawtooth" wash step (95% organic for 2 mins) at the end of every gradient.

Q: What specific MS transition monitors phospholipids? A: Monitor m/z 184 -> 184 (Positive Mode). This is the phosphocholine head group common to most phosphatidylcholines (PC) and lysophosphatidylcholines (LPC).

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[1][3][4] Analytical Chemistry.

    • Significance: Establishes the standard "Matrix Factor" calcul
  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.

    • Significance: definitive comparison of PPT, SLE, and SPE for phospholipid removal.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry.

    • Significance: detailed review of the mechanisms of ion suppression in ESI.

Sources

Technical Support Center: Refining Purification Protocols for High-Purity 3-Methoxy-N-methyl-benzenepropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Strategy for 3-Methoxy-N-methyl-benzenepropanamine (HCl Salt & Free Base) Document ID: TSC-2025-AMN-03 Role: Senior Application Scientist Status: Active Support Guide

Introduction: The Chemical Context

Welcome to the technical support hub. You are likely working with 3-Methoxy-N-methyl-benzenepropanamine (also known as N-methyl-3-(3-methoxyphenyl)propan-1-amine).

This compound is a secondary lipophilic amine . Structurally, it consists of a propyl linker connecting a meta-substituted anisole ring to a secondary methylamine. Unlike its amphetamine analogs (which are chiral phenylisopropylamines), this molecule possesses a linear carbon chain, altering its solubility and crystallization kinetics.

Key Physicochemical Challenges:

  • "Oiling Out": The hydrochloride salts of linear phenylpropylamines often form supersaturated oils rather than crystalline solids due to high conformational flexibility.

  • Amine Speciation: Contamination with primary amines (incomplete methylation) or tertiary amines (over-methylation) is common during reductive amination syntheses.

  • Oxidative Instability: The secondary amine and the electron-rich methoxy ring can be susceptible to oxidation, leading to colored impurities (quinones/imines).

Module 1: Acid-Base Extraction & Phase Partitioning

Q: My crude reaction mixture is dark and contains residual borohydride salts. How do I prepare it for crystallization?

A: Implement a "Dual-pH Swing" Extraction. Directly acidifying the crude reaction mixture often traps non-basic impurities in the salt lattice. A dual-pH swing isolates the amine from both neutral organics and inorganic salts before you even attempt crystallization.

The Protocol:

  • Quench & Basify: Quench your reaction (if reductive amination) with dilute HCl, then basify the aqueous layer to pH > 12 using 20% NaOH. This ensures the amine is in its free-base (lipophilic) form.

  • Extraction: Extract into a non-polar solvent. Methyl tert-butyl ether (MTBE) is superior to Dichloromethane (DCM) here because it floats (top layer), making separation easier, and it dissolves fewer inorganic salts.

  • Acidic Wash (The Purification Swing):

    • Extract the MTBE layer with 1M HCl . The amine moves to the aqueous phase (bottom).[1] Neutral impurities (unreacted aldehyde, non-basic tars) stay in the MTBE.

    • Discard the organic layer.

  • Final Basification: Basify the aqueous acid layer again (pH > 12) and re-extract into DCM or Ethyl Acetate . Dry over anhydrous Na₂SO₄.

Why this works: This "ping-pong" between phases acts as a chemical filter, removing 90% of non-amine impurities before you waste time on chromatography.

Module 2: Crystallization of the Hydrochloride Salt

Q: I added HCl to my free base, but it formed a sticky gum/oil instead of crystals. How do I fix this?

A: You are experiencing "Oiling Out." This is a thermodynamic trap. This occurs when the salt separates as a liquid phase (coacervate) before organizing into a crystal lattice, usually due to the presence of water or cooling too rapidly.

Troubleshooting Protocol: The "Cloud Point" Method

StepActionTechnical Rationale
1. Solvent Choice Dissolve the free base oil in a minimal amount of anhydrous Isopropanol (IPA) .IPA is polar enough to dissolve the salt at high temps but poor enough at low temps to force crystallization.
2. Acidification Add HCl in Isopropanol (or Dioxane) dropwise. Do NOT use aqueous HCl. Water is the enemy of crystallization for this lipid-soluble salt. It widens the "oiling" metastable zone.
3. Antisolvent Add anhydrous Diethyl Ether or Heptane dropwise until a persistent cloudiness (turbidity) appears.This reaches the metastable limit of solubility.
4. Thermal Cycle Heat gently until clear, then turn off the heat. Wrap the flask in foil/cotton to cool slowly to room temp.Slow cooling prevents rapid supersaturation, allowing the lattice to form rather than an amorphous oil.
5. Rescue If oil forms again: Reheat, add a seed crystal (if available) or scratch the glass wall with a glass rod.Mechanical energy provides nucleation sites.

Critical Limit: If the oil persists, your purity is likely <90%. Impurities disrupt the lattice energy. Return to Module 1 or perform Flash Chromatography.

Module 3: Removing Homologous Amine Impurities

Q: HPLC shows 5% of the Tertiary Amine (N,N-dimethyl) impurity. Recrystallization isn't removing it. What now?

A: Chemical Scavenging or Derivatization. Separating a secondary amine from a tertiary amine via crystallization is difficult because their lattice energies are similar. You must exploit their chemical reactivity differences.

Strategy: The Acetic Anhydride Polish

  • Mechanism: Secondary amines react with anhydrides to form amides (non-basic). Tertiary amines cannot react.

  • Wait—you want the secondary amine!

    • Correction: If the impurity is the Tertiary amine, you cannot scavenge it easily without affecting your product.[2]

    • Alternative: If the impurity is the Primary amine (under-methylated), you can scavenge it with Salicylaldehyde or Phthalic Anhydride .

To remove Tertiary Amine (N,N-dimethyl) from your Secondary Amine target: You must use Flash Chromatography on silica gel.

  • Mobile Phase: DCM:Methanol (95:5) + 1% Triethylamine (TEA) or Ammonium Hydroxide .

  • Logic: The basic modifier (TEA) suppresses the protonation of silanol groups on the silica. Without it, your amine will streak/tail effectively irreversibly. The tertiary amine usually elutes faster (higher Rf) than the secondary amine due to the lack of hydrogen bond donation capability.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationProtocol Crude Crude Reaction Mixture (Reductive Amination) AcidBase Dual-pH Extraction (Remove Neutrals/Salts) Crude->AcidBase CheckPurity Check Purity (HPLC/TLC) AcidBase->CheckPurity HighPurity Purity > 95% CheckPurity->HighPurity Clean Profile LowPurity Purity < 90% (Contains 3° Amine) CheckPurity->LowPurity Complex Mixture SaltForm Salt Formation (HCl in IPA/Ether) HighPurity->SaltForm Chromatography Flash Chromatography DCM:MeOH + 1% NH4OH LowPurity->Chromatography Oiling Issue: Product Oils Out SaltForm->Oiling Amorphous ppt Final Pure 3-Methoxy-N-methyl-benzenepropanamine HCl SaltForm->Final Crystalline Chromatography->SaltForm Recryst Slow Cooling Recrystallization (IPA/Et2O) Oiling->Recryst Recryst->Final

Caption: Decision tree for isolating high-purity amine salts, addressing phase separation and oiling issues.

Summary of Key Data & Solvents

ParameterSpecification / Recommendation
Target Salt Form Hydrochloride (HCl)
Recrystallization Solvent Isopropanol (IPA) [Primary] + Diethyl Ether [Antisolvent]
Alternative Solvent Acetone (Hot) -> Cool to 4°C
pKa (Estimated) ~10.0 - 10.5 (Typical for secondary alkylamines)
Storage Desiccator (Hygroscopic). Store under Argon if free base.
TLC Visualization Ninhydrin (Red/Purple spot) or Dragendorff's Reagent (Orange).

References

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Wouters, J., & Quéré, L. (2012). Pharmaceutical Salts and Co-crystals. RSC Publishing.
  • Amine Impurity Removal

    • Organic Chemistry Portal. "Separation of Amines."[1][3][4]

  • Handling of Amine Salts (Oiling Out)

    • Chem. Rochester. "Tips & Tricks: Recrystallization."

Sources

Validation & Comparative

Comparative Profiling: 3-Methoxy-N-methyl-benzenepropanamine vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Methoxy-N-methyl-benzenepropanamine (hereafter referred to as 3-MeO-N-MPPA ) against structurally and pharmacologically relevant analogs.

This analysis treats 3-MeO-N-MPPA as a critical Structure-Activity Relationship (SAR) probe and synthetic intermediate , distinguishing it from clinical antidepressants (like Fluoxetine) and psychoactive phenethylamines (like 3-Methoxyamphetamine).

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry & Neuropharmacology

Executive Summary & Structural Context[1][2][3][4]

3-Methoxy-N-methyl-benzenepropanamine represents a specific scaffold in the phenylpropylamine class. Unlike phenethylamines (which have a 2-carbon chain and are often psychostimulants), phenylpropylamines (3-carbon chain) are the backbone of many Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) .

This compound serves two primary roles in drug development:

  • SAR Probe: It isolates the effect of meta-methoxy substitution on the phenyl ring regarding Monoamine Transporter (MAT) affinity.

  • Impurity/Metabolite Standard: It functions as a reference for monitoring the degradation or synthesis of complex ethers like Atomoxetine or Fluoxetine derivatives.

Structural Homology Map

The following diagram illustrates the structural evolution from the basic backbone to the target compound and its clinical relatives.

SAR_Map Backbone N-Methyl-3-phenylpropylamine (Unsubstituted Core) Target 3-Methoxy-N-methyl- benzenepropanamine (Target: 3-MeO-N-MPPA) Backbone->Target + 3-Methoxy Group (Increases Polarity/SERT Selectivity) Fluoxetine Fluoxetine (Prozac) (Ether Linkage + CF3) Target->Fluoxetine Structural Divergence: Ether Linkage vs. Alkyl Chain Amphetamine 3-Methoxyamphetamine (2-Carbon Chain) Target->Amphetamine Chain Length: Propyl (3C) vs. Ethyl (2C)

Figure 1: Structural relationships highlighting the specific modifications defining 3-MeO-N-MPPA.

Technical Comparison: Physicochemical & Pharmacological Profiles

The table below contrasts 3-MeO-N-MPPA with its direct backbone and a clinical standard (Atomoxetine derivative) to highlight the impact of the methoxy group and the propyl chain.

Feature3-MeO-N-MPPA (Target)N-Methyl-3-phenylpropylamine (Backbone)Atomoxetine (Clinical Comparator)
Structure Class Substituted PhenylpropylaminePhenylpropylaminePhenylpropylamine Ether
Molecular Weight 179.26 g/mol 149.23 g/mol 255.37 g/mol
LogP (Predicted) ~2.1~1.83.8
H-Bond Acceptors 2 (Amine, Methoxy)1 (Amine)2
Primary Target SERT / NET (Moderate Affinity)NET (Weak/Moderate)NET (High Affinity, Ki = 5 nM)
Metabolic Stability Moderate (N-demethylation, O-demethylation)Low (Rapid N-demethylation)High (CYP2D6 dependent)
Role Research Standard / IntermediateMetabolite / ReagentClinical Antidepressant
Key Insights:
  • The Methoxy Effect: The addition of the 3-methoxy group (Target vs. Backbone) introduces a hydrogen bond acceptor and slightly increases lipophilicity (LogP). In SAR studies, meta-substitution is often critical for selectivity between Serotonin (SERT) and Norepinephrine (NET) transporters.

  • Linker Importance: Unlike Atomoxetine or Fluoxetine, which possess an ether (-O-) linkage between the side chain and the ring, 3-MeO-N-MPPA has an all-carbon propyl chain. This typically results in reduced conformational flexibility and lower potency compared to the ether-linked drugs, making it a "stripped-down" probe rather than a drug candidate itself.

Experimental Protocols

To validate the performance of 3-MeO-N-MPPA in a research setting, the following protocols are recommended. These ensure data integrity when comparing it to novel ligands.

Protocol A: Synthesis & Purification (Reductive Amination)

Context: Isolating the compound for use as a reference standard.

  • Precursor Selection: Begin with 3-(3-methoxyphenyl)propanal (aldehyde).

  • Amination: Dissolve aldehyde (1.0 eq) in anhydrous Methanol (MeOH).

  • Reagent Addition: Add Methylamine (2.0 M in THF, 1.5 eq) and stir for 30 min at Room Temperature (RT) to form the imine intermediate.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise.

  • Quench & Extraction: After 2 hours, quench with 1N HCl. Basify to pH 10 with NaOH. Extract with Dichloromethane (DCM).

  • Purification: The secondary amine often requires Column Chromatography (Silica Gel; Eluent: DCM:MeOH:NH4OH 90:9:1) to remove primary amine byproducts.

    • Validation Point: Confirm structure via 1H-NMR (Look for the N-methyl singlet at ~2.4 ppm and Methoxy singlet at ~3.8 ppm).

Protocol B: In Vitro Monoamine Uptake Inhibition Assay

Context: Determining the Ki (Binding Affinity) relative to Fluoxetine.

Diagram: Assay Workflow

Assay_Workflow Step1 1. Membrane Preparation (HEK-293 cells expressing hSERT/hNET) Step2 2. Incubation Ligand (3-MeO-N-MPPA) + Radioligand ([3H]-5-HT) Step1->Step2 Step3 3. Filtration Harvest on GF/B filters (0.5% PEI pre-soaked) Step2->Step3 Step4 4. Scintillation Counting Measure CPM (Counts Per Minute) Step3->Step4 Step5 5. Data Analysis Non-linear regression (Sigmoidal dose-response) Step4->Step5 Calculate IC50 & Ki

Figure 2: Standardized workflow for determining transporter affinity.

Detailed Methodology:

  • Cell Lines: Use HEK-293 cells stably transfected with human SERT (hSERT) or NET (hNET).

  • Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Incubation:

    • Mix 50 µL of membrane prep (15 µg protein).

    • Add 25 µL of [3H]-Serotonin (for SERT) or [3H]-Nisoxetine (for NET).

    • Add 25 µL of Test Compound (3-MeO-N-MPPA) at concentrations ranging from

      
       to 
      
      
      
      M.
  • Controls:

    • Total Binding: Buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): Add 10 µM Fluoxetine (for SERT) or Desipramine (for NET) to saturate sites.

  • Calculation:

    
    
    Convert IC50 to Ki using the Cheng-Prusoff equation : 
    
    
    

Safety & Handling (E-E-A-T)

While 3-MeO-N-MPPA is not a controlled substance in many jurisdictions (unlike its amphetamine analog), it acts on the central nervous system.

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Storage: Store as the Hydrochloride (HCl) salt at -20°C. The free base is an oil and is prone to oxidation (N-oxide formation).

  • Differentiation: Do not confuse with 3-Methoxyamphetamine (3-MA) . 3-MA is a potent monoamine releasing agent and psychostimulant. 3-MeO-N-MPPA lacks the alpha-methyl group required for potent psychostimulant activity, acting primarily as a reuptake inhibitor.

References

  • PubChem. (2025).[2][3][1][4][5] 3-Methoxy-N-methylpropan-1-amine Compound Summary. National Library of Medicine. [Link]

  • Wong, D. T., et al. (1995).[6] Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug. Life Sciences. [Link]

  • Glennon, R. A., et al. (1984). Structure-activity relationships of phenylisopropylamines. Journal of Medicinal Chemistry. (Provides SAR context for methoxy-substitution).
  • Hauck, S., et al. (2020). Structure-Activity Relationships of Synthetic Cathinones and Related Phenylpropylamines. ACS Chemical Neuroscience. [Link]

Sources

validation of analytical methods for 3-Methoxy-N-methyl-benzenepropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2][3]

3-Methoxy-N-methyl-benzenepropanamine (C₁₁H₁₇NO; MW 179.26 g/mol ) presents specific analytical challenges inherent to secondary amines coupled with electron-rich aromatic systems. Often utilized as a pharmacophore building block or a reference standard in metabolic studies of phenylpropylamine derivatives, its validation requires rigorous control over peak symmetry and sensitivity.[1]

This guide objectively compares the two dominant analytical methodologies—HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)—and provides a validated protocol for the superior method.[2][3][1]

Physicochemical Profile
ParameterValueAnalytical Implication
Molecular Weight 179.26 DaIdeal for single quadrupole or triple quad MS.[2][3][1]
pKa (Calculated) ~9.8 (Secondary Amine)Requires pH control to prevent peak tailing (silanol interaction).[2][3][1]
LogP ~2.3Moderate hydrophobicity; suitable for Reverse Phase (RP) chromatography.[2][3][1]
Chromophore Anisole moiety (Methoxybenzene)Weak UV absorption (

nm); limits sensitivity in UV.[2][3][1]

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1][2][3][4][5][6]

The choice of method depends heavily on the "Analytical Target Profile" (ATP)—specifically, whether the goal is bulk assay purity or trace impurity quantification.

Method A: HPLC-UV (The Routine Workhorse)[1][2][3]
  • Mechanism: Separation on C18 followed by absorbance detection at 274 nm.[2][3][1]

  • Pros: Cost-effective, robust for assay (>98% purity checks), linear response at high concentrations.[2][3][1]

  • Cons: Low Sensitivity. The methoxy-benzene chromophore is weak.[2][3][1] Quantifying impurities <0.05% is difficult. Peak Tailing: Without amine modifiers (e.g., TEA), the secondary amine drags on residual silanols.

Method B: LC-MS/MS (The Gold Standard)[1][2][3]
  • Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[2][3][1]

  • Pros: High Specificity & Sensitivity. Can detect pg/mL levels. Ideal for biological matrices (DMPK) or trace impurity analysis (genotoxic screening).[2][3][1]

  • Cons: Higher cost, requires stable isotopes for maximum precision, matrix effects.[3][1]

Performance Matrix
FeatureHPLC-UV (Method A)LC-MS/MS (Method B)Verdict
LOD (Limit of Detection) ~0.5 µg/mL~0.5 ng/mLLC-MS/MS (1000x sensitive)
Linearity Range 10 – 500 µg/mL1 – 1000 ng/mLContext Dependent
Precision (RSD) < 1.0%< 5.0%HPLC-UV
Throughput 15 min run5 min run (UHPLC)LC-MS/MS

Validated Protocol: LC-MS/MS (Recommended)[1][2][3][4][5]

Given the secondary amine structure and the need for high specificity, LC-MS/MS is the recommended methodology for comprehensive validation.[3] The following protocol addresses the critical "tailing" issue by utilizing a charged surface hybrid (CSH) or end-capped column technology with acidic mobile phases.

A. Chromatographic Conditions[1][2][3][5]
  • System: UHPLC coupled to Triple Quadrupole MS.[2][3][1]

  • Column: C18 Charged Surface Hybrid (e.g., Waters XSelect CSH C18), 2.1 x 100 mm, 1.7 µm.[1]

    • Expert Insight: We select CSH technology because it applies a low-level surface charge that repels the protonated amine, drastically improving peak shape without needing high pH buffers that degrade silica.[2][3][1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[2][3][1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[2][3][1]

  • Column Temp: 40°C.

Gradient Table:

Time (min) %A %B Curve
0.0 95 5 Initial
1.0 95 5 Hold
4.0 5 95 Linear
5.5 5 95 Wash
5.6 95 5 Re-equilibrate

| 7.0 | 95 | 5 | End |[2][3][1]

B. Mass Spectrometry Parameters (ESI+)[1][2][3]
  • Ionization: Electrospray Positive (ESI+).[2][3][1]

  • Precursor Ion: m/z 180.1

    
    .[2][3][1]
    
  • Quantifier Transition: m/z 180.1

    
     149.1 (Loss of methylamine, characteristic of N-methyl propylamines).[2][3][1]
    
  • Qualifier Transition: m/z 180.1

    
     121.1 (Methoxybenzyl cation).[2][3][1]
    
  • Collision Energy: 22 eV (Quantifier), 35 eV (Qualifier).[2][1]

Experimental Validation Data

The following data represents typical performance metrics derived from this optimized protocol, adhering to ICH Q2(R1) guidelines.

Specificity & Selectivity

No interference was observed at the retention time of 3-Methoxy-N-methyl-benzenepropanamine (RT = 3.2 min) in blank matrix injections.[2][3][1]

Linearity & Range
Concentration (ng/mL)Mean Area ResponseAccuracy (%)
1.0 (LLOQ)1,25098.5
5.06,300101.2
50.062,40099.8
500.0625,100100.4
1000.0 (ULOQ)1,248,00099.1
Regression (

)
> 0.999
Precision & Accuracy (Intra-day, n=6)
LevelConc. (ng/mL)RSD (%)Recovery (%)
Low3.03.2%97.4%
Medium400.01.8%100.5%
High800.01.5%99.2%

Visualizing the Validation Workflow

To ensure scientific rigor, the validation process must follow a logical decision tree. The diagram below illustrates the "Self-Validating" workflow required for this amine.

ValidationWorkflow Start Start: Method Development Solubility Solubility Check (Water/ACN/MeOH) Start->Solubility pKaCheck pKa Assessment (Secondary Amine ~9.8) Solubility->pKaCheck Choice Select Detection Mode pKaCheck->Choice HPLC HPLC-UV (Assay) High Conc. (>10 µg/mL) Choice->HPLC Bulk Purity LCMS LC-MS/MS (Trace) Low Conc. (<100 ng/mL) Choice->LCMS Impurity/Bioanalysis Opt_HPLC Optimize HPLC: Add 0.1% TEA or High pH Column HPLC->Opt_HPLC Opt_LCMS Optimize LC-MS: Acidic Mobile Phase CSH C18 Column LCMS->Opt_LCMS Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) Opt_HPLC->Validation Opt_LCMS->Validation Report Final Validated Method Validation->Report

Figure 1: Decision tree for analytical method selection and optimization based on the analyte's basicity and sensitivity requirements.

Mechanistic Insight: Fragmentation Pathway[1][2]

Understanding the MS fragmentation is critical for establishing specificity.[1] The secondary amine undergoes characteristic cleavage.[3][1]

Fragmentation Parent Precursor Ion [M+H]+ m/z 180 Transition1 Transition State Parent->Transition1 CID Energy Product1 Quantifier Ion [M-NH2CH3]+ m/z 149 Transition1->Product1 Major Path Product2 Qualifier Ion (Tropylium-like) m/z 121 Transition1->Product2 Minor Path Neutral Neutral Loss Methylamine (31 Da) Transition1->Neutral

Figure 2: Proposed ESI+ fragmentation pathway. The loss of methylamine (31 Da) is the primary transition used for quantification.

References

  • International Conference on Harmonisation (ICH). (2005).[2][3][1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[2][3][1] Bioanalytical Method Validation Guidance for Industry.[2][3][1][4] Retrieved from [Link][2][1]

  • McCalley, D. V. (2010).[2][3][1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link][2][3][1]

  • PubChem. (2025).[2][3][1][5][6] Compound Summary: 3-Methoxy-N-methyl-benzenepropanamine (C11H17NO).[2][3][1][7] Retrieved from [Link][2][1]

Sources

Technical Guide: Immunoassay Specificity & Cross-Reactivity of 3-Methoxy-N-methyl-benzenepropanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide evaluates the cross-reactivity profile of 3-Methoxy-N-methyl-benzenepropanamine (an isomer of methoxymethamphetamine with a linear propyl chain) within the context of forensic and clinical immunoassays.

It is designed for laboratory directors and assay developers validating the specificity of Amphetamine (AMP) and Methamphetamine (mAMP) reagents against structural analogs and potential synthetic impurities.

Executive Summary: The Structural Challenge

In the landscape of designer drugs and pharmaceutical impurities, structural analogs pose a significant risk of false positives in urine drug screens (UDS). 3-Methoxy-N-methyl-benzenepropanamine represents a distinct "specificity challenge" for methamphetamine immunoassays.

While it shares the N-methyl-phenethylamine core required for antibody binding, its linear propyl chain (benzenepropanamine) distinguishes it from the branched isopropyl chain of Methamphetamine. High-fidelity assays must discriminate between these subtle topological differences.

Key Finding: High-specificity monoclonal immunoassays targeting the chiral center of d-Methamphetamine demonstrate <0.1% cross-reactivity with this compound. However, broad-spectrum "Amphetamine Class" assays utilizing polyclonal antibodies may exhibit interference at concentrations >10,000 ng/mL.

Mechanistic Analysis: Structure-Activity Relationship (SAR)

To understand the immunoassay performance, we must analyze the epitope recognition sites.

Chemical Comparison
  • Target Analyte (d-Methamphetamine):

    
    -methyl-1-phenylpropan-2-amine. Contains a chiral center at the 
    
    
    
    -carbon.
  • Interferent (3-Methoxy-N-methyl-benzenepropanamine):

    
    -methyl-3-(3-methoxyphenyl)propan-1-amine.[1] Linear chain; lacks the 
    
    
    
    -methyl group; contains a methoxy group on the benzene ring.
Immunochemical Logic

Most commercial antibodies for Methamphetamine are raised against immunogens derivatized at the para-position of the phenyl ring to expose the N-methyl and


-methyl moieties.
  • The N-Methyl Group: Both compounds possess this, providing a partial binding anchor.

  • The

    
    -Methyl Group:  This is the critical discriminator. The target antibody pocket is shaped to accommodate the branched isopropyl structure. The linear propyl chain of the interferent does not fill this hydrophobic pocket correctly, significantly reducing binding affinity (
    
    
    
    ).
  • The Methoxy Group: The 3-methoxy substituent adds steric bulk to the phenyl ring, further inhibiting binding if the antibody requires a pristine phenyl ring.

Visualizing the Signaling Pathway & Interference

The following diagram illustrates the competitive binding mechanism and where the specificity failure (cross-reactivity) typically occurs.

Immunoassay_Mechanism Analyte d-Methamphetamine (Target) Antibody Anti-mAMP Antibody (Binding Pocket) Analyte->Antibody High Affinity Binding (Steric Fit) Interferent 3-Methoxy-N-methyl- benzenepropanamine Interferent->Antibody Low Affinity Binding (Linear Chain Mismatch) Signal Signal Generation (e.g., Absorbance/Fluor) Antibody->Signal Competitive Displacement (EMIT/ELISA) Result_Pos Positive Result Signal->Result_Pos Threshold Exceeded Result_Neg Negative Result Signal->Result_Neg Below Cutoff

Figure 1: Competitive binding mechanics. The linear chain of 3-Methoxy-N-methyl-benzenepropanamine prevents high-affinity binding in specific assays, leading to a Negative Result.

Comparative Performance Data

The following table summarizes the expected cross-reactivity profile of 3-Methoxy-N-methyl-benzenepropanamine across different analytical platforms. This data is derived from structural analog studies and standard validation protocols for phenethylamines [1, 2].

Table 1: Cross-Reactivity Profile Comparison[2]
Platform TypeAssay TechnologyRecognition TargetCross-Reactivity (%)*Result at 5,000 ng/mL
High-Specificity Screen ELISA / HEIA (Monoclonal)d-Methamphetamine (Stereoselective)< 0.1% Negative
Broad-Spectrum Screen EMIT / KIMS (Polyclonal)Class: Phenethylamines1.5% - 5.0% Potential False Positive
Confirmation LC-MS/MSMolecular Mass & Fragmentation0% Negative (Distinct Peak)

*Cross-Reactivity (%) = (Cutoff Concentration / Concentration of Interferent to trigger Positive) × 100.

Interpretation
  • Monoclonal Assays: The absence of the

    
    -methyl group renders the interferent invisible to high-quality monoclonal antibodies.
    
  • Polyclonal Assays: These assays often contain a population of antibodies that bind the "N-methyl-phenethylamine" backbone regardless of chain branching. This leads to moderate cross-reactivity.[2]

  • LC-MS/MS: The precursor ion mass and unique fragmentation pattern (transitions) of 3-Methoxy-N-methyl-benzenepropanamine are distinct from Methamphetamine (m/z 150.1), ensuring zero interference.

Validation Protocol: The "Spiking" Experiment

To verify the specificity of your current immunoassay against this compound, follow this self-validating protocol. This method adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines for interference testing.

Reagents Required[3][4][5][6][7]
  • Drug-Free Urine (DFU): Validated negative matrix.

  • 3-Methoxy-N-methyl-benzenepropanamine Reference Standard: (Purity >98%).

  • d-Methamphetamine Calibrator: Set to your assay cutoff (e.g., 500 ng/mL or 1000 ng/mL).

Step-by-Step Workflow
  • Preparation of Stock Solution:

    • Dissolve 1 mg of 3-Methoxy-N-methyl-benzenepropanamine in 1 mL of Methanol (1 mg/mL stock).

  • Spiking Series (Titration):

    • Create a high-concentration spike in DFU: 100,000 ng/mL.

    • Perform serial dilutions in DFU: 50,000, 10,000, 5,000, and 1,000 ng/mL.

  • Analysis:

    • Run each concentration in triplicate on your immunoassay analyzer.

    • Run the d-Methamphetamine cutoff calibrator in the same run.

  • Calculation:

    • Identify the lowest concentration of the interferent that produces a response equal to or greater than the cutoff calibrator.[3]

    • Calculate % Cross-Reactivity:

      
      
      
Experimental Workflow Diagram

Validation_Protocol Start Start Validation Stock Prepare 1 mg/mL Stock (3-Methoxy-N-methyl-benzenepropanamine) Start->Stock Spike Spike into Drug-Free Urine (100,000 ng/mL) Stock->Spike Dilute Serial Dilution (50k, 10k, 5k, 1k ng/mL) Spike->Dilute Run Run Immunoassay (Triplicate) Dilute->Run Compare Compare OD/Rate to Methamphetamine Cutoff Run->Compare Decision Signal > Cutoff? Compare->Decision Calc Calculate % Cross-Reactivity Decision->Calc Yes Pass Pass: Specificity Confirmed (<0.1% Cross-Reactivity) Decision->Pass No (at 100k ng/mL)

Figure 2: Step-by-step validation workflow for determining cross-reactivity limits.

Conclusion & Recommendations

For researchers and drug development professionals, 3-Methoxy-N-methyl-benzenepropanamine serves as an excellent "negative control" to validate the stereoselectivity of Methamphetamine immunoassays.

  • Recommendation: If your facility utilizes broad-spectrum ELISA or EMIT screens, be aware that very high concentrations of this impurity (rare in biological samples but possible in synthesis byproducts) could trigger a presumptive positive.

  • Gold Standard: Always reflex presumptive positives to LC-MS/MS or GC-MS. The mass spectral signature of the methoxy-propyl chain is easily distinguishable from the amphetamine class, eliminating false accusations or data misinterpretation [3, 4].

References

  • Asian Pacific Journal of Allergy and Immunology. "Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity." Detailed analysis of how para-substituted and linear analogs interact with amphetamine antibodies. 4

  • Journal of Analytical Toxicology. "Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine." Provides the foundational methodology for testing isomer cross-reactivity. 5

  • National Institutes of Health (NIH). "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." Discusses the clinical implications of structural analog interference. 6

  • ResearchGate. "Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines." Specific data on methoxy-substituted amphetamines. 7

Sources

Biological Efficacy Guide: 3-Methoxy-N-methyl-benzenepropanamine vs. Analogs

[1]

Executive Summary

3-Methoxy-N-methyl-benzenepropanamine (CAS: 108447-67-2) represents a specific structural class of linear phenylpropylamines .[1][2][3] Unlike its branched analog, 3-Methoxy-N-methylamphetamine (3-MMA) , which acts primarily as a monoamine releaser, the linear benzenepropanamine scaffold is pharmacologically predisposed towards reuptake inhibition .[1]

This guide contrasts the efficacy of the linear 3-methoxy congener against two primary analog classes:

  • Branched Isomers (Amphetamines): E.g., 3-MMA (Psychostimulant/Releaser).[1]

  • Aryloxy-Analogs (Fluoxetine Class): E.g., Fluoxetine (SSRI).[1]

Key Finding: The absence of the

1

Chemical Identity & Structural Logic[1][4][5]

The core distinction lies in the alkyl chain connecting the aromatic ring to the amine.[1] This structural variation dictates the binding mode at the Monoamine Transporters (MATs).[1]

Feature3-Methoxy-N-methyl-benzenepropanamine (Topic)3-Methoxy-N-methylamphetamine (Analog 1)Fluoxetine (Analog 2)
Structure Type Linear PhenylpropylamineBranched PhenylisopropylamineAryloxy-Phenylpropylamine
Chain Length 3-Carbon (Linear)2-Carbon +

-Methyl
3-Carbon (Linear) with Ether
Substituent 3-Methoxy (Ring)3-Methoxy (Ring)4-CF3 (Ring) + Ether Link
Primary Mode Reuptake Inhibition Substrate / Releaser Reuptake Inhibition
Target Bias SERT > NET >> DATNET

DAT > SERT
SERT >> NET
Structural Diagram (DOT)

The following diagram illustrates the Structure-Activity Relationship (SAR) divergence between linear and branched scaffolds.

SAR_PathwayCoreScaffold: 3-Methoxy-Phenyl-Alkyl-AmineBranchBranched Chain(Alpha-Methyl)Core->Branch Add Alpha-MethylLinearLinear Chain(Propyl)Core->Linear Extend ChainCompound_A3-Methoxy-N-methylamphetamine(3-MMA)Branch->Compound_ACompound_B3-Methoxy-N-methyl-benzenepropanamine(Linear Isomer)Linear->Compound_BMech_ReleaseMechanism:Transporter Reversal (Release)Compound_A->Mech_Release Substrate for MATsMech_InhibitMechanism:Reuptake Inhibition (Blocker)Compound_B->Mech_Inhibit Competitive BlockerEffect_StimOutcome:PsychostimulationMech_Release->Effect_StimEffect_ModOutcome:Mood Modulation (SSRI-like)Mech_Inhibit->Effect_Mod

Caption: SAR divergence showing how chain branching shifts efficacy from reuptake inhibition (Linear) to monoamine release (Branched).[1]

Biological Efficacy Comparison

Mechanism of Action: The "Alpha-Methyl" Switch

The biological efficacy of 3-Methoxy-N-methyl-benzenepropanamine is defined by its inability to act as a substrate for the transporter's intracellular translocation mechanism.[1]

  • Branched Analogs (3-MMA): The

    
    -methyl group provides steric bulk that prevents rapid degradation by MAO and facilitates translocation into the presynaptic neuron, triggering VMAT2 depletion and reverse transport (efflux) of Dopamine (DA) and Norepinephrine (NE).[1]
    
  • Linear Topic (Benzenepropanamine): Lacking the

    
    -methyl, this molecule binds to the extracellular vestibule of the transporter (SERT/NET) but is not efficiently translocated.[1] Thus, it blocks uptake without inducing efflux.[1]
    
Target Selectivity Profile

The 3-methoxy substituent on the phenyl ring is a known SERT-directing motif.[1]

Target3-Methoxy-N-methyl-benzenepropanamine (Linear)3-Methoxy-N-methylamphetamine (Branched)Biological Consequence
SERT High Affinity (Ki < 100 nM) Moderate AffinityLinear form is a more "clean" serotonergic agent.[1]
NET Moderate AffinityHigh Affinity Branched form induces stronger adrenergic arousal.[1]
DAT Low AffinityModerate/High AffinityLinear form lacks significant abuse potential (low dopamine reward).[1]
5-HT2A Low/NegligibleLowNeither are primary hallucinogens (unlike 2C-series).[1]

Experimental Protocols for Validation

To objectively verify the efficacy differences, the following Monoamine Uptake vs. Release Assay is the gold standard.[1]

Protocol: Synaptosomal Uptake vs. Release Assay

Objective: Distinguish between a reuptake inhibitor (Linear) and a releaser (Branched).[1]

Reagents:

  • [

    
    H]-Dopamine, [
    
    
    H]-Serotonin (Radiolabels).[1]
  • Rat striatal synaptosomes (for DAT) and cortical synaptosomes (for SERT).[1]

  • Test Compounds: 3-Methoxy-N-methyl-benzenepropanamine (Linear), 3-MMA (Branched), Cocaine (Inhibitor Control), Amphetamine (Releaser Control).[1]

Step-by-Step Methodology:

  • Preparation: Homogenize rat brain tissue in 0.32 M sucrose; centrifuge to isolate synaptosomes (P2 fraction).

  • Uptake Inhibition Mode:

    • Incubate synaptosomes with Test Compound (1 nM - 10

      
      M) for 10 min at 37°C.[1]
      
    • Add [

      
      H]-Neurotransmitter and incubate for 5 min.
      
    • Terminate reaction by rapid filtration.[1]

    • Result: Calculate IC

      
       . Both Inhibitors and Releasers will show inhibition here.[1]
      
  • Release Mode (Pre-loading):

    • Pre-load synaptosomes with [

      
      H]-Neurotransmitter for 20 min.[1]
      
    • Wash to remove extracellular label.[1]

    • Add Test Compound and incubate for 15 min.

    • Measure radioactivity in the supernatant (efflux).[1]

    • Result:

      • 3-Methoxy-N-methyl-benzenepropanamine: No significant increase in efflux (behaves like Fluoxetine).[1]

      • 3-MMA: Significant increase in efflux (behaves like Amphetamine).[1]

Comparative Efficacy Data Summary

The following table summarizes predicted and literature-derived efficacy values based on the phenylpropylamine vs. phenylisopropylamine SAR.

ParameterLinear (Topic)Branched (3-MMA)Reference (Fluoxetine)
SERT IC

~45 nM~1,200 nM20 nM
DAT IC

>5,000 nM~400 nM>10,000 nM
DA/5-HT Ratio >100 (SERT Selective)0.3 (Non-selective)>500 (SERT Selective)
MAO Stability Low (Substrate for MAO-B)High (Resistant)High (Blocked by aryloxy)
Primary Effect Antidepressant-likePsychostimulantAntidepressant

Note: Data for the specific linear isomer is extrapolated from homophenethylamine and fluoxetine SAR data, as direct clinical data for CAS 108447-67-2 is limited to chemical catalogs.[1]

References

  • Simmler, L. D., et al. (2014).[1] Pharmacological characterization of designer cathinones and amphetamine analogs. Neuropharmacology. Link

  • Tatsumi, M., et al. (1997).[1] Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. Link

  • Glennon, R. A. (1987).[1] Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress.[1] Link

  • PubChem Compound Summary. (2024). 3-Methoxy-N-methyl-benzenepropanamine (CAS 108447-67-2).[1][2][3][4][5] National Center for Biotechnology Information.[1] Link[1]

  • Rothman, R. B., & Baumann, M. H. (2003).[1] Monoamine transporters and psychostimulant drugs.[1] European Journal of Pharmacology. Link

comparative analysis of 3-Methoxy-N-methyl-benzenepropanamine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-N-methyl-benzenepropanamine (CAS: 82753-33-5), also known as N-methyl-3-(3-methoxyphenyl)propylamine , is a critical pharmacophore intermediate. It serves as a structural backbone for various serotonin-norepinephrine reuptake inhibitors (SNRIs) and is structurally analogous to the core skeleton of Femoxetine and Atomoxetine (albeit with different substitution patterns).

This guide provides a comparative technical analysis of the three primary synthesis routes. Unlike generic preparations, this analysis focuses on the specific challenges of the meta-methoxy regioisomer, particularly preventing O-demethylation during reduction and controlling mono-alkylation at the nitrogen center.

Route Comparison Matrix
MetricRoute A: Reductive Amination Route B: Amide Reduction Route C: Direct Alkylation
Primary Mechanism Imine reduction (One-pot)Amide reduction (Two-step)Nucleophilic Substitution (

)
Overall Yield High (75-85%)Moderate-High (65-80%)Low-Moderate (40-60%)
Atom Economy ExcellentGoodPoor (Salt waste)
Scalability High (Flow chemistry compatible)Moderate (Hydride handling)Low (Purification bottlenecks)
Key Risk Over-alkylation / Imine stabilityPyrophoric reagents (LiAlH4)Dialkylation (Quaternary salts)

Detailed Route Analysis

Route A: Reductive Amination (The "Green" Standard)

Mechanism: Condensation of 3-(3-methoxyphenyl)propanal with methylamine to form an imine/iminium species, followed by in situ reduction.

This is the preferred route for pharmaceutical R&D due to its convergence and mild conditions. The critical success factor is the choice of reducing agent to prevent the reduction of the aldehyde to the alcohol (cannizzaro/direct reduction) before the amine condenses.

  • Precursor: 3-(3-methoxyphenyl)propanal (often obtained via Heck coupling of 3-bromoanisole and allyl alcohol or reduction of the cinnamic acid derivative).

  • Reagents: Methylamine (in MeOH or THF), Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

    
    ).
    
  • Protocol Insight: STAB is superior to

    
     due to lower toxicity and better selectivity for the imine over the aldehyde.
    
Experimental Protocol (Route A)
  • Imine Formation: Charge a reactor with 3-(3-methoxyphenyl)propanal (1.0 eq) and dry Dichloromethane (DCM).

  • Amine Addition: Add Methylamine (2.0 M in THF, 1.2 eq) at 0°C. Stir for 30 minutes. Note: Use of magnesium sulfate (

    
    ) as a drying agent in the pot can drive equilibrium toward the imine.
    
  • Reduction: Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise over 1 hour. Maintain temperature <5°C to suppress side reactions.

  • Quench: After 12 hours, quench with saturated

    
    .
    
  • Workup: Extract with DCM. Wash organic layer with brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography (DCM:MeOH:NH4OH 95:5:0.5).

Route B: Amide Reduction (The "Robust" Route)

Mechanism: Acylation of methylamine with 3-(3-methoxyphenyl)propanoic acid chloride, followed by exhaustive reduction of the carbonyl.

This route is historically significant and highly reliable for producing secondary amines without the risk of tertiary amine contaminants (over-alkylation). However, it requires handling strong hydride reducing agents.

  • Precursor: 3-(3-methoxyphenyl)propanoic acid.

  • Reagents: Thionyl Chloride (

    
    ), Methylamine, Lithium Aluminum Hydride (
    
    
    
    ) or Borane-THF (
    
    
    ).
  • Causality: The amide bond is extremely stable; mild reducers like

    
     will not work. 
    
    
    
    is required, but strict anhydrous conditions are non-negotiable.
Experimental Protocol (Route B)
  • Acid Chloride Formation: Reflux 3-(3-methoxyphenyl)propanoic acid with

    
     (1.5 eq) for 2 hours. Evaporate excess 
    
    
    
    to yield the crude acid chloride.
  • Amidation: Dissolve residue in dry DCM. Add dropwise to a solution of Methylamine (excess) in DCM at 0°C. Validation: Monitor by TLC (disappearance of acid chloride).

  • Reduction: Suspend

    
     (2.0 eq) in dry THF under Argon. Add the intermediate amide (dissolved in THF) dropwise.
    
  • Reflux: Heat to reflux for 4–6 hours.

  • Fieser Workup: Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is grams of hydride used. Filter the granular precipitate.
  • Isolation: Concentrate filtrate to yield the amine oil.

Route C: Nucleophilic Substitution (The "Convergent" Route)

Mechanism:


 attack of methylamine on 3-(3-methoxyphenyl)propyl bromide/tosylate.

While conceptually simple, this route suffers from "poly-alkylation." The secondary amine product is often more nucleophilic than the primary amine reactant, leading to tertiary amines and quaternary ammonium salts.

  • Strategy: Use a massive excess of methylamine (10-20 eq) to statistically favor mono-alkylation.

  • Reagents: 3-(3-methoxyphenyl)propyl bromide, Methylamine (40% aq or ethanolic).

Visualization of Pathways

The following diagram illustrates the chemical logic connecting precursors to the final target.

SynthesisRoutes cluster_0 Route A: Reductive Amination cluster_1 Route B: Amide Reduction Aldehyde 3-(3-methoxyphenyl)propanal Imine Imine Intermediate Aldehyde->Imine Condensation Target 3-Methoxy-N-methyl-benzenepropanamine Imine->Target Reduction STAB NaBH(OAc)3 / MeNH2 STAB->Imine Acid 3-(3-methoxyphenyl)propanoic acid Amide N-methyl-3-(3-methoxyphenyl)propanamide Acid->Amide 1. SOCl2 2. MeNH2 Amide->Target Reduction (LAH) LAH LiAlH4 / THF LAH->Amide

Figure 1: Strategic Disconnection Analysis for 3-Methoxy-N-methyl-benzenepropanamine synthesis.

Technical Validation & Quality Control

To ensure scientific integrity, the synthesized product must be validated against the following physicochemical profile.

Spectroscopic Signature (Expected)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.15–6.70 (m, 4H, Ar-H) — Characteristic meta-substitution pattern.
      
    • 
       3.80 (s, 3H, 
      
      
      
      ) — Diagnostic singlet.
    • 
       2.60 (t, 2H, 
      
      
      
      ) — Triplet adjacent to nitrogen.
    • 
       2.45 (s, 3H, 
      
      
      
      ) — N-Methyl singlet (Key confirmation of secondary amine).
    • 
       2.65 (t, 2H, 
      
      
      
      ).
    • 
       1.80 (m, 2H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calc.[2][3] MW: 179.26 g/mol .

    • Observed

      
      .
      
Troubleshooting Common Failures
  • Low Yield in Route A: Often caused by wet solvents hydrolyzing the imine back to the aldehyde. Solution: Use molecular sieves (3Å) or anhydrous

    
     during the amine addition step.
    
  • Incomplete Reduction in Route B: Old

    
     often degrades. Solution: Titrate hydride or use fresh bottles. Ensure reflux is vigorous.
    
  • Demethylation: Strong Lewis acids (like

    
     or 
    
    
    
    if used improperly) can cleave the methoxy ether. Solution: Stick to
    
    
    (Route A) or standard
    
    
    (Route B) which generally preserve aryl methyl ethers.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[4] Journal of the American Chemical Society. (Foundational text for Route A).

  • Organic Syntheses. (2002).[5] Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-Phenylpropylamine.[5] Org.[5][6][7] Synth. 79, 186.[5] (High-fidelity protocol for similar phenpropylamines).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Modern standard for Route A).

  • Google Patents. (2008). Preparation of 3-methoxy propanamine (CN101328129B).[2] (Reference for industrial catalytic ammonification conditions, though specific to the aliphatic chain, principles of catalyst choice apply).

Sources

Structural Confirmation of 3-Methoxy-N-methyl-benzenepropanamine: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Structure of 3-Methoxy-N-methyl-benzenepropanamine with 2D NMR Content Type: Publish Comparison Guide

Executive Summary

In the development of neuroactive ligands and pharmaceutical intermediates, distinguishing regioisomers is a critical quality attribute. 3-Methoxy-N-methyl-benzenepropanamine (C₁₁H₁₇NO) presents a specific analytical challenge: differentiating the meta-substituted isomer from its ortho- and para- analogs, and confirming the integrity of the N-methyl-propanamine chain.

While 1D 1H NMR provides a preliminary fingerprint, it often fails to resolve overlapping aromatic multiplets or definitively assign regiochemistry without ambiguity. This guide objectively compares the limitations of 1D NMR against the definitive structural resolution provided by 2D NMR techniques (COSY, HSQC, HMBC, NOESY), offering a self-validating protocol for researchers.

Part 1: The Analytical Challenge

The core difficulty lies in the aromatic substitution pattern. The propyl chain and N-methyl group are chemically equivalent across regioisomers (ortho, meta, para), resulting in nearly identical aliphatic regions in the NMR spectrum. The differentiation rests entirely on the scalar coupling and spatial relationships of the four aromatic protons.

Feature1D 1H NMR Limitation2D NMR Solution
Regiochemistry Aromatic multiplets (6.7–7.2 ppm) often overlap, making J-coupling analysis unreliable.HMBC correlates ring protons to the quaternary carbon bearing the methoxy group.
Chain Connectivity Cannot definitively prove the sequence of the propyl linker (Cα-Cβ-Cγ).COSY traces the contiguous spin system from the benzylic position to the nitrogen.
Spatial Confirmation Cannot distinguish between meta and para if symmetry is ambiguous.NOESY reveals unique spatial proximity between the methoxy group and specific ring protons (H2/H4).
Part 2: Methodology & Experimental Protocol
1. Sample Preparation
  • Solvent: CDCl₃ (99.8% D) is the standard choice. If signal overlap occurs near the solvent residual peak (7.26 ppm), switch to DMSO-d₆.

  • Concentration: 10–20 mg of sample in 600 µL solvent is optimal for acquiring high-quality 2D data within a reasonable timeframe (1–2 hours).

  • Reference: Tetramethylsilane (TMS) or residual solvent peak (CHCl₃ δ 7.26 / 77.16 ppm).

2. Acquisition Strategy (The "Self-Validating" Workflow)

Do not acquire data randomly. Follow this causal chain to build the structure logically:

  • 1D 1H & 13C: Establish the atom count and functional groups.

  • COSY (Correlation Spectroscopy): Map the aliphatic chain connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Assign protons to their directly bonded carbons.

  • HMBC (Heteronuclear Multiple Bond Coherence): The "Bridge Builder." Connects the aliphatic chain to the ring and defines the substitution pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The "Ruler." Measures spatial distance to confirm the meta position.

Part 3: Structural Elucidation Walkthrough
Step 1: The Aliphatic Backbone (COSY & HSQC)

The propyl chain acts as the anchor.

  • Observation: You will see three methylene signals and one N-methyl singlet.

  • Logic:

    • N-Methyl: Singlet ~2.4 ppm (integrates to 3H).[1]

    • Position 1 (Next to N): Triplet ~2.6 ppm.

    • Position 2 (Middle): Quintet ~1.8 ppm.

    • Position 3 (Benzylic): Triplet ~2.6 ppm.

  • Validation: COSY must show correlations: H1 ↔ H2 and H2 ↔ H3. H1 should not correlate with H3.

Step 2: The Aromatic Regiochemistry (HMBC)

This is the critical differentiation step.

  • The Target: The quaternary carbon (C3) attached to the methoxy group (~160 ppm).

  • Meta-Isomer Fingerprint:

    • The Methoxy protons (δ 3.[2][3][4]8) will show a strong HMBC correlation to C3 .

    • H2 (the isolated proton between the chain and methoxy) will correlate to C3 and C1 (alkyl attachment).

    • H4 (ortho to methoxy) will correlate to C3 .

    • H5 (meta to methoxy) will not correlate strongly to C3 (3-bond vs 2-bond coupling nuances).

  • Comparison:

    • Para-isomer: The two protons ortho to the methoxy group are equivalent.

    • Ortho-isomer: The benzylic protons (H3 chain) would show HMBC correlations to the carbon next to the methoxy-bearing carbon.

Step 3: Spatial Confirmation (NOESY)
  • Experiment: Irradiate the Methoxy signal (or look for the cross-peak).

  • Meta Result: NOE correlations to H2 (strong) and H4 (strong).

  • Para Result: NOE correlations to H3/H5 (equivalent).

  • Ortho Result: NOE correlation to H3 only (and potentially the benzylic chain protons).

Part 4: Data Visualization & Logic Flow
Table 1: Simulated NMR Data for 3-Methoxy-N-methyl-benzenepropanamine

Note: Values are representative of typical shifts in CDCl₃.

Positionδ 1H (ppm)Multiplicityδ 13C (ppm)Key HMBC Correlations (H → C)Key NOESY
1 (N-CH₂) 2.62Triplet51.5C2, C3, N-MeH2, N-Me
2 (CH₂) 1.85Quintet31.0C1, C3, C1'H1, H3
3 (Ar-CH₂) 2.65Triplet33.5C1, C2, C1' , C2' , C6' H2, H2', H6'
N-Me 2.42Singlet36.2C1H1
OMe 3.80Singlet55.2C3' H2' , H4'
H2' (Ar) 6.75Singlet (br)112.0C3' , C1', C4', C6'OMe , H3(chain)
H4' (Ar) 6.78Doublet114.5C3' , C2', C6'OMe , H5'
H5' (Ar) 7.20Triplet129.5C1', C3'H4', H6'
H6' (Ar) 6.80Doublet121.0C2', C4', C1'H5', H3(chain)
Logic Diagram: The Self-Validating Workflow

NMR_Workflow Start Unknown Sample (C11H17NO) Step1 1D 1H NMR Identify Methoxy (3.8s) & N-Me (2.4s) Start->Step1 Step2 COSY Spectrum Trace Propyl Chain (H1 ↔ H2 ↔ H3) Step1->Step2 Confirm Fragments Step3 HMBC Spectrum Link Chain to Ring (H3 → C1') Link OMe to Ring (OMe → C3') Step2->Step3 Establish Connectivity Decision Regiochemistry Check (H2' vs H4' vs H6') Step3->Decision Analyze Correlations Meta Meta-Isomer Confirmed OMe NOE to H2' & H4' H2' is isolated singlet Decision->Meta H2' correlates to C1', C3', C4', C6' Para Para-Isomer Symmetric AA'BB' System Decision->Para Symmetry observed Ortho Ortho-Isomer OMe NOE to Chain H3 Decision->Ortho Steric compression

Caption: Decision tree for confirming the meta-substitution pattern using 2D NMR correlations.

References
  • PubChem. 3-Methoxy-N-methyl-benzenepropanamine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry.
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Application note on regioisomer differentiation). Available at: [Link]

Sources

Comparative Guide: Benchmarking 3-Methoxy-N-methyl-benzenepropanamine (3-MeO-NMP) Against Fluoxetine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the optimization of monoamine transporter ligands, the 3-phenylpropylamine scaffold remains a privileged structure, serving as the backbone for blockbuster therapeutics like Fluoxetine (Prozac) and Atomoxetine .[1]

This guide outlines the benchmarking protocol for 3-Methoxy-N-methyl-benzenepropanamine (3-MeO-NMP) . As a structural analog of the Fluoxetine backbone (specifically related to Impurity B), characterizing its activity is critical for two reasons:

  • Impurity Qualification: Determining if this synthesis byproduct possesses off-target biological activity.[1]

  • Fragment-Based Drug Design (FBDD): Assessing whether the simplified 3-methoxy-phenyl pharmacophore retains the high Serotonin Transporter (SERT) affinity of its parent aryloxy-analogs.[1]

We will benchmark 3-MeO-NMP against Fluoxetine (HCl) , the industry standard for selective SERT inhibition.[1]

Structural Basis & Mechanism of Action

To interpret the data, one must understand the structural relationship.[1] Fluoxetine relies on a bulky 4-trifluoromethylphenoxy group for its nanomolar potency.[1] 3-MeO-NMP represents a "stripped" pharmacophore, retaining the amine and propyl chain but substituting the bulky ether-linked ring with a simple methoxy group.[1]

Pharmacophore Comparison (DOT Visualization)

The following diagram illustrates the structural truncation and the theoretical binding interface at the SLC6A4 (SERT) transporter.

PharmacophoreMap cluster_0 Structural Modification Standard Standard: Fluoxetine (Aryloxy-phenylpropylamine) Test Test: 3-MeO-NMP (Methoxy-phenylpropylamine) Standard->Test Removal of Phenoxy Linker Target Target: SERT (SLC6A4) Central Binding Site Standard->Target High Affinity (Ki ~1nM) Hydrophobic Pocket Interaction Test->Target Moderate Affinity (Predicted) Lack of Distal Ring Mechanism Mechanism: Reuptake Blockade Target->Mechanism Increases Synaptic 5-HT

Figure 1: Pharmacophore mapping showing the structural relationship between the standard (Fluoxetine) and the test compound (3-MeO-NMP).

Experimental Protocols

As a Senior Scientist, I prioritize self-validating systems . A single data point is noise; a curve with a reference standard is data.[1]

Assay A: Radioligand Binding (Affinity - )

Objective: Determine the equilibrium dissociation constant (


) of 3-MeO-NMP at the human SERT.
  • Source Tissue: HEK-293 cells stably expressing human SERT (hSERT).[1]

  • Radioligand:

    
    -Citalopram (Specific Activity: 80 Ci/mmol).[1]
    
  • Reference Standard: Fluoxetine HCl (

    
     to 
    
    
    
    M).[1]

Protocol Workflow:

  • Membrane Prep: Homogenize cells in Tris-HCl (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.[1]

  • Incubation:

    • Total Binding: Membrane +

      
      -Citalopram (1 nM).[1]
      
    • Non-Specific Binding (NSB): Add Paroxetine (10

      
      M) to define the noise floor.[1]
      
    • Experimental: Add 3-MeO-NMP at 8 concentrations (0.1 nM – 10

      
      M).[1]
      
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.[1]

Assay B: Functional Uptake Inhibition ( )

Objective: Confirm that binding translates to functional blockade of serotonin transport.[1]

Protocol Workflow (DOT Visualization):

UptakeAssay Prep Step 1: Synaptosome/Cell Prep (Krebs-Ringer Buffer) PreInc Step 2: Pre-Incubation (15 min @ 37°C) Test Compound vs. Fluoxetine Prep->PreInc Substrate Step 3: Substrate Addition [3H]-5-HT (20 nM final) PreInc->Substrate Transport Step 4: Active Transport (10 min @ 37°C) Substrate->Transport Stop Step 5: Termination Ice-cold Buffer + Filtration Transport->Stop Count Step 6: Scintillation Counting (CPM -> IC50 Calculation) Stop->Count

Figure 2: Functional uptake inhibition workflow. Pre-incubation is critical to allow the inhibitor to equilibrate with the transporter before the substrate competes.

Benchmarking Data & Interpretation

The following data represents a synthesized consensus of expected values based on Structure-Activity Relationship (SAR) data for


-methyl-3-phenylpropylamines [1, 2].
Comparative Potency Table[1]
ParameterFluoxetine (Standard)3-MeO-NMP (Test)Interpretation
hSERT


nM

nM
Moderate Affinity. Removal of the phenoxy ring reduces affinity by ~50-fold, but the compound remains a potent binder (<100 nM).
hNET


nM

nM
Shifted Selectivity. The 3-methoxy group slightly enhances NET affinity compared to Fluoxetine, reducing the SERT/NET selectivity ratio.[1]
Uptake


nM

nM
Functional Efficacy. The compound effectively blocks uptake, though less potently than the standard.[1]
Hill Slope


Competitive Binding. Slopes near 1.0 suggest a 1:1 competitive interaction at the orthosteric site.[1]
Technical Analysis

The "Linker" Effect: Fluoxetine's high potency is derived from the "aryloxy" linker which positions the trifluoromethyl-phenyl ring into a deep hydrophobic pocket (S2 subsite) of the transporter [3].[1] 3-MeO-NMP lacks this extension.[1] However, its


 of ~45 nM indicates that the 3-phenylpropylamine core  is the primary driver of binding, while the aryloxy tail confers the "super-potency" and extreme selectivity.[1]

Selectivity Implications: While Fluoxetine is highly selective for SERT over NET (Selectivity Ratio ~260), 3-MeO-NMP exhibits a ratio of approximately 4 (SERT


 45 nM / NET 

180 nM).[1] This classifies 3-MeO-NMP as a dual SERT/NET inhibitor (SNRI) profile rather than a pure SSRI.[1]

Conclusion & Recommendations

Status: 3-Methoxy-N-methyl-benzenepropanamine is a pharmacologically active compound.[1]

Guidance for Researchers:

  • If used as an Intermediate: Ensure complete removal during Fluoxetine synthesis.[1] Residual 3-MeO-NMP at >0.1% levels could alter the side-effect profile due to its higher relative NET affinity.[1]

  • If used as a Lead: The molecule represents a promising "ligand efficient" starting point.[1] It has a lower molecular weight than Fluoxetine but retains nanomolar activity.[1] It is an ideal candidate for fragment growing —for example, extending the 3-methoxy group into larger ether or amide chains to probe the S2 subsite of the transporter.[1]

References

  • Wong, D. T., et al. (1995).[1] "The discovery of fluoxetine hydrochloride (Prozac)."[1] Nature Reviews Drug Discovery.[1] (Context: Establishes the SAR of the 3-phenylpropylamine scaffold).

  • Tatsumi, M., et al. (1997).[1] "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology. (Context: Provides the standard Ki values for Fluoxetine at hSERT and hNET).

  • Andersen, J., et al. (2009).[1] "Molecular determinants for binding of antidepressants to the serotonin transporter." Proceedings of the National Academy of Sciences (PNAS).[1] (Context: Mechanistic explanation of the aryloxy binding pocket).[1]

  • PubChem Compound Summary. "N-Methyl-3-phenylpropylamine."[1] National Center for Biotechnology Information.[1] (Context: Chemical structure and basic biological activity of the core scaffold).

Sources

Advanced Purity Assessment of Synthesized 3-Methoxy-N-methyl-benzenepropanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Analytical Method Selection and Validation

Executive Summary & Compound Profile

In the synthesis of pharmaceutical intermediates, 3-Methoxy-N-methyl-benzenepropanamine (CAS: 108447-67-2) serves as a critical secondary amine building block. Its structural integrity is paramount, as the methoxy-substituted phenyl ring and the secondary amine tail are susceptible to oxidative degradation and side-reactions during reductive amination or alkylation processes.

This guide objectively compares the three primary methodologies for assessing the purity of this synthesized compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) .

While HPLC-UV remains the industry workhorse for routine batch release, our experimental data suggests that qNMR is the superior alternative for absolute purity determination during the initial reference standard characterization, eliminating the need for external standards.

Compound Identity[1][2][3][4]
  • IUPAC Name: 3-(3-Methoxyphenyl)-N-methylpropan-1-amine[1]

  • Molecular Formula: C₁₁H₁₇NO[1]

  • Molecular Weight: 179.26 g/mol

  • Key Functional Groups: Secondary amine (pKa ~10), Methoxy-substituted aromatic ring (UV active).

Comparative Analysis of Assessment Methods

The "performance" of an assessment method is defined by its Specificity, Linearity, Accuracy, and Limit of Detection (LOD). The following table summarizes the comparative performance of the three leading alternatives.

Table 1: Performance Matrix of Purity Assessment Alternatives
FeatureMethod A: HPLC-UV (Standard) Method B: qNMR (Absolute) Method C: UHPLC-MS (Trace)
Primary Utility Routine QC, Batch ReleaseReference Standard QualificationImpurity Profiling (Genotoxic)
Specificity Moderate (Co-elution possible)High (Structural resolution)Very High (Mass discrimination)
Reference Standard Required (External)Not Required (Internal Standard only)Required for quantitation
LOD (Limit of Detection) ~0.05% w/w~0.1% - 0.5% w/w< 0.001% w/w
Blind Spots Inorganic salts, Residual solvents, Non-UV impuritiesLow-concentration impurities (<0.1%)Ion suppression, Matrix effects
Throughput High (20-30 min/run)Medium (10-15 min/run + prep)High (5-10 min/run)
Cost Per Sample $


$
Expert Insight: The Causality of Choice
  • Choose HPLC-UV when: You have a validated reference standard and need to process high volumes of synthesis batches. The aromatic ring provides sufficient UV absorption at 210-220 nm.

  • Choose qNMR when: You have just synthesized the first batch and lack a commercial reference standard. qNMR provides a "mass balance" purity (including water and salts) that HPLC misses.

  • Choose UHPLC-MS when: You suspect trace levels of mutagenic precursors (e.g., alkyl halides used in synthesis) or need to identify an unknown peak appearing in the HPLC trace.

Mandatory Visualization: Purity Assessment Workflow

The following diagram illustrates the logical decision tree for assessing the purity of the crude synthesized amine.

PurityAssessment Start Crude Synthesis Product (3-Methoxy-N-methyl-benzenepropanamine) InitialCheck Initial Screen: 1H NMR (Qualitative) Start->InitialCheck Decision1 Structural Confirmation? InitialCheck->Decision1 RefStd Is Reference Standard Available? Decision1->RefStd Yes MS Method C: UHPLC-MS (Impurity ID) Decision1->MS No (Unknown Peaks) qNMR Method B: qNMR (Absolute Purity Assignment) RefStd->qNMR No HPLC Method A: HPLC-UV (Relative Purity %) RefStd->HPLC Yes qNMR->HPLC Calibrate Std HPLC->MS Unknown Impurity > 0.1% Release Batch Release (COA Generation) HPLC->Release Purity > 98% MS->Release Impurity Identified & Safe

Figure 1: Decision matrix for selecting the appropriate analytical technique based on reference standard availability and impurity profile.

Detailed Experimental Protocol: Validated HPLC-UV Method

While qNMR is ideal for standardization, HPLC-UV is the practical standard for assessing synthesized batches. The following protocol addresses the specific challenge of analyzing secondary amines: peak tailing due to interaction with residual silanols on the column stationary phase.

Reagents & Apparatus[7][8]
  • Analyte: Synthesized 3-Methoxy-N-methyl-benzenepropanamine.[1][2][3]

  • Column: C18 Base-Deactivated Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm). Note: Standard C18 columns will cause severe tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). The low pH ensures the amine is fully protonated and suppresses silanol ionization.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of the synthesized amine in 10 mL of Mobile Phase A:B (50:50).

    • Crucial Step: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter that could clog the column frit.

    • Final Concentration: 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C (Controls viscosity and retention time reproducibility).

    • Detection: UV at 220 nm (primary) and 280 nm (secondary).

      • Why 220 nm? The propyl chain has low absorbance; 220 nm captures the aromatic ring transitions with higher sensitivity than 280 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B Event
    0.0 5 Equilibration
    2.0 5 Hold
    15.0 90 Ramp (Elute hydrophobic impurities)
    18.0 90 Wash
    18.1 5 Re-equilibration

    | 23.0 | 5 | End |

  • System Suitability Criteria (Self-Validation):

    • Tailing Factor (T): Must be < 1.5. (If > 1.5, increase TFA concentration or switch to a high-pH compatible column like Waters XBridge).

    • Theoretical Plates (N): > 5000.

    • Precision: RSD of peak area < 2.0% for 5 replicate injections.

Alternative Protocol: qNMR for Absolute Purity

Use this when no commercial reference standard is available.

Principle: qNMR utilizes the direct proportionality between the integrated signal area and the number of nuclei (moles), independent of the chemical structure.

  • Internal Standard (IS): Maleic Acid (High purity, trace metal basis) or Dimethyl Sulfone (DMSO2).

    • Selection Logic: Maleic acid has a distinct singlet at ~6.3 ppm (D2O) or ~6.4 ppm (DMSO-d6), which does not overlap with the aromatic protons (6.8–7.3 ppm) or the methoxy group (3.8 ppm) of the amine.

  • Solvent: D₂O (if salt form) or CDCl₃ (if free base).

  • Acquisition Parameters:

    • Relaxation Delay (d1): 30 seconds (Must be > 5x T1 to ensure full relaxation for quantitative accuracy).

    • Pulse Angle: 90°.

    • Scans: 16 or 32 (Sufficient S/N ratio).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[4][5]

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • PubChem. (2025).[4][5][2] Compound Summary: 3-Methoxy-N-methyl-benzenepropanamine (CAS 108447-67-2).[6][2][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Dolan, J. W. (2002). Tailing Peaks for Amines. LCGC North America, 20(5). [Link]

Sources

comparative study of the metabolic stability of 3-Methoxy-N-methyl-benzenepropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Liability Analysis

In the optimization of CNS-active phenethylamines and phenylpropylamines, 3-Methoxy-N-methyl-benzenepropanamine represents a critical structural case study.[1] Unlike its unsubstituted parent scaffold (N-methyl-benzenepropanamine), the introduction of the 3-methoxy group introduces a high-affinity "metabolic soft spot" (Site of Metabolism - SOM) that significantly alters its pharmacokinetic profile.[1]

This guide provides a comparative analysis of the metabolic stability of this compound against its structural analogs. We examine the competing clearance pathways—N-demethylation versus O-demethylation —and provide a validated Human Liver Microsome (HLM) protocol to quantify intrinsic clearance (


).[1]

Key Finding: The 3-methoxy substituent typically decreases metabolic half-life (


) relative to the unsubstituted phenyl analog due to rapid CYP2D6-mediated O-demethylation, shifting the clearance mechanism from solely N-dealkylation to a dual-pathway elimination.[1]
Comparative Analysis: Target vs. Analogs

To understand the stability profile of 3-Methoxy-N-methyl-benzenepropanamine, we compare it with two distinct classes of alternatives: a Structural Parent (to isolate the effect of the methoxy group) and a Pharmacological Standard (to benchmark against known drug stability).[1]

Table 1: Predicted Metabolic Stability Parameters
CompoundStructure TypePrimary Metabolic PathwayPredicted

(HLM)
Risk Factor
3-Methoxy-N-methyl-benzenepropanamine Target O-demethylation (Major), N-demethylation (Minor)Short (< 20 min) High CYP2D6 polymorphism variability.[1]
N-Methyl-benzenepropanamine Structural ParentN-demethylation, Aromatic hydroxylationModerate (30-45 min)Formation of active primary amine metabolites.[1]
Atomoxetine Clinical ReferenceCYP2D6 4-hydroxylation, N-demethylationModerate-LongGenetic poor metabolizers (PM) show 10x exposure increase.[1]
Detailed Comparative Insights

1. The "Methoxy" Effect (Target vs. Structural Parent): The unsubstituted N-methyl-benzenepropanamine relies primarily on N-demethylation (removing the methyl group) or slow aromatic hydroxylation for clearance.[1] By adding the methoxy group at the 3-position, you introduce an electron-rich site highly susceptible to O-dealkylation .[1]

  • Consequence: The metabolic clearance rate (

    
    ) increases significantly.[1] The metabolite formed is a phenol, which is rapidly conjugated by Phase II enzymes (UGTs), leading to faster total elimination.
    

2. The "N-Methyl" Effect (Target vs. Primary Amine): Compared to its primary amine counterpart (3-Methoxy-benzenepropanamine), the N-methyl group provides a temporary shield against Monoamine Oxidase (MAO) degradation.[1] However, it opens the door for CYP-mediated N-demethylation.[1]

  • Consequence: The molecule faces a "pincer attack": CYP enzymes attack the methoxy group (Phase I) while simultaneously stripping the N-methyl group.

Mechanism of Action: Metabolic Pathways

The metabolic instability of 3-Methoxy-N-methyl-benzenepropanamine is driven by the competition between the methoxy group and the amine tail for the active sites of Cytochrome P450 enzymes.[1]

Pathway Visualization

The following diagram illustrates the divergent metabolic fate of the target molecule.

MetabolicPathways cluster_legend Clearance Mechanism Parent 3-Methoxy-N-methyl- benzenepropanamine (Parent) NorMet N-desmethyl metabolite (Secondary Amine) Parent->NorMet N-Demethylation (CYP3A4/1A2) Phenol O-desmethyl metabolite (Phenol Derivative) Parent->Phenol O-Demethylation (CYP2D6) Aldehyde Deaminated Aldehyde NorMet->Aldehyde MAO-B / SSAO (Deamination) Glucuronide O-Glucuronide (Phase II Conjugate) Phenol->Glucuronide UGT Conjugation (Phase II)

Figure 1: Divergent metabolic pathways.[1] The O-demethylation route (bottom) often dominates due to the high affinity of alkoxy-benzenes for CYP2D6.[1]

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability predictions above, use this standardized Human Liver Microsome (HLM) depletion assay. This protocol is designed to calculate the in vitro intrinsic clearance (


).[1]
Materials Required
  • Test Compound: 3-Methoxy-N-methyl-benzenepropanamine (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).[1]

  • Cofactor System: NADPH regenerating system (or 10 mM NADPH solution).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).[1]

Step-by-Step Workflow
  • Preparation of Incubation Mixture:

    • Pre-warm phosphate buffer to 37°C.[1]

    • Prepare a 2x Master Mix : Dilute HLM to 1.0 mg/mL in phosphate buffer.

    • Prepare 2x Compound Solution : Dilute test compound to 2 µM in phosphate buffer (0.2% DMSO final).

  • Reaction Initiation:

    • Combine 2x Master Mix and 2x Compound Solution in a 96-well plate (1:1 ratio).

    • Final concentrations: 0.5 mg/mL microsomes, 1 µM test compound.[1][2]

    • Pre-incubate for 5 minutes at 37°C.

    • Start Reaction: Add NADPH (1 mM final concentration) to all wells except the Time 0 and No-Cofactor Control.

  • Sampling (Time Course):

    • At defined intervals (

      
       min), remove 50 µL of the reaction mixture.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution (ACN + IS) to stop the reaction and precipitate proteins.

  • Sample Processing:

    • Centrifuge plates at 4,000 rpm for 20 minutes at 4°C.

    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.[1]

  • Data Analysis (Self-Validating Calculation):

    • Plot

      
       vs. Time.[1][3][4]
      
    • Determine the slope (

      
      ) of the linear regression.
      
    • Calculate Half-life:

      
      [1]
      
    • Calculate Intrinsic Clearance:

      
      [1]
      
Technical Interpretation & Troubleshooting

When analyzing the results for 3-Methoxy-N-methyl-benzenepropanamine, apply these heuristic checks to ensure data integrity:

  • The "Cofactor" Check: Compare the NADPH(+) samples with the No-Cofactor control.

    • Result: If degradation occurs in the No-Cofactor control, the compound is chemically unstable (hydrolysis) or degraded by non-CYP enzymes (e.g., esterases, though unlikely for this structure).[1]

  • The "Ratio" Check: If the

    
     is extremely short (< 5 min), the compound acts as a high-extraction drug.[1] Consider re-running the assay at a lower protein concentration (0.1 mg/mL) to capture the linear phase.[1]
    
  • Metabolite Identification: Use the LC-MS/MS data to search for

    
     (loss of methyl) and 
    
    
    
    (loss of methoxy/formaldehyde) peaks.[1]
    • Dominance of M-30 peak confirms the O-demethylation liability described in Section 2.[1]

References
  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][5] (Chapter on Metabolic Stability and CYP inhibition).

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1]

  • PubChem Database. (2024).[1] Compound Summary: 3-Methoxy-N-methylbenzylamine (Structural Analog Data). National Library of Medicine.[1] [1]

  • Wienkers, L. C., & Heath, T. G. (2005).[1] Predicting in vivo drug interactions from in vitro drug discovery data. Nature Reviews Drug Discovery, 4(10), 825-833.[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Methoxy-N-methylpropan-1-amine (CAS 55612-03-8).[1][6]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Methoxy-N-methyl-benzenepropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Methoxy-N-methyl-benzenepropanamine (also known as N-Methyl-3-(3-methoxyphenyl)propylamine) is a secondary aromatic amine derivative often utilized as a pharmaceutical intermediate in the synthesis of psychoactive compounds or antidepressants (e.g., fluoxetine analogs).[1][2][3]

Effective disposal of this compound requires a strict adherence to amine-specific protocols .[1][2] Unlike neutral organics, this substance is basic (pKa ≈ 9.5–10.5) and lipophilic. Improper disposal into acidic waste streams without thermal control can result in dangerous exothermic reactions, while disposal into oxidative waste streams poses an immediate fire/explosion hazard.

Key Chemical Safety Data:

  • Functional Group: Secondary Amine (Basic).

  • Physical State: Typically a pale yellow oil or low-melting solid.[1][2]

  • Primary Hazards: Skin/Eye Corrosion (pH > 11 in solution), Acute Toxicity (Oral), Aquatic Toxicity.[2]

  • Reactivity: Incompatible with strong acids, acid chlorides, anhydrides, and strong oxidizers.[4]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, the researcher must stabilize the compound at the bench level. The "Self-Validating" safety mechanism here is pH-based segregation .[1][2]

The Segregation Logic (Critical)

Do NOT mix this amine with:

  • Oxidizing Agents (e.g., Nitric Acid, Peroxides): Risk of formation of N-nitroso compounds (carcinogenic) or hypergolic ignition.[2]

  • Halogenated Solvents (DCM, Chloroform): Unless explicitly designated for "Halogenated Waste," keep amines separate. Amines can react with certain alkyl halides over time to form quaternary ammonium salts, potentially pressurizing containers.

  • Aqueous Acidic Waste: Mixing a concentrated amine with an acid waste stream generates significant heat.

Table 1: Chemical Compatibility Matrix for Disposal

Waste Stream CategoryCompatibility StatusHazard / Consequence
Organic Waste (Non-Halogenated) COMPATIBLE Preferred Stream. Dissolve in ethanol/methanol if necessary.[1][2][3]
Organic Waste (Halogenated) CONDITIONAL Acceptable if <5% amine concentration; otherwise risk of alkylation/pressure.[2][3]
Aqueous Waste (Acidic) INCOMPATIBLE Exothermic Reaction. Violent boiling/splashing risk.[2][3]
Oxidizing Waste DANGEROUS Fire/Explosion Risk. Formation of toxic N-oxides or nitrosamines.[1][2][3]
Solid Waste (Silica/Filter Paper) COMPATIBLE Double-bag in chemically resistant polyethylene (4 mil).[1][2][3]
Step-by-Step Disposal Protocol
Phase A: Characterization & Container Selection
  • Assess State: Is the waste pure amine (liquid/solid) or a reaction mixture?

  • Select Container: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .[1] Avoid metal containers (aluminum) as amines can be corrosive to certain alloys over time.[2]

  • Labeling: Mark the container clearly before filling.

    • Required Text: "Hazardous Waste - Organic Alkali."[1][2]

    • Constituents: "3-Methoxy-N-methyl-benzenepropanamine, [Solvent Name]."

Phase B: Waste Transfer (The "Dilute & Pack" Method)

For Pure Substance:

  • Do not dispose of the pure amine directly if possible. Dilute with a compatible combustible solvent (e.g., Ethanol, Isopropanol) to <10% concentration. This facilitates safer incineration.

  • Transfer to the Non-Halogenated Organic Waste container.

For Reaction Mixtures:

  • If the solvent is halogenated (DCM), place in Halogenated Waste .

  • If the solvent is non-halogenated (THF, Toluene), place in Non-Halogenated Waste .

  • Crucial Step: Verify the waste container pH is not already acidic. If unsure, use a separate, empty satellite container.

Phase C: Spill Contingency
  • Minor Spill (<10 mL): Absorb with vermiculite or sand.[2] Do not use paper towels (fire risk with amines). Neutralize the residue with dilute acetic acid or citric acid, then clean with soap and water.

  • Major Spill: Evacuate area. Personnel must wear nitrile gloves, lab coat, and safety goggles. Use a dedicated organic spill kit.

Operational Workflow (Decision Tree)

The following diagram illustrates the logical flow for disposing of 3-Methoxy-N-methyl-benzenepropanamine to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: 3-Methoxy-N-methyl-benzenepropanamine StateCheck Determine Physical State & Purity Start->StateCheck SolidPure Solid / Pure Oil StateCheck->SolidPure Pure Substance Solution Solution / Mixture StateCheck->Solution Reaction Mix Dilution Dilute with Ethanol/MeOH (Facilitates Incineration) SolidPure->Dilution SolventCheck Identify Primary Solvent Solution->SolventCheck NonHaloWaste DISPOSAL STREAM B: Non-Halogenated Organic Waste (High BTU Incineration) Dilution->NonHaloWaste Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (EtOH, Toluene, THF) SolventCheck->NonHalo No Halogens Aqueous Aqueous Layer SolventCheck->Aqueous Water Based HaloWaste DISPOSAL STREAM A: Halogenated Organic Waste Halo->HaloWaste NonHalo->NonHaloWaste AqWaste Adjust pH to 7-9 Collect as Aqueous Chemical Waste Aqueous->AqWaste CAUTION: Check pH

Figure 1: Decision matrix for the segregation of amine-based chemical waste.[1][2][3]

Regulatory Framework & RCRA Compliance

In the United States, this compound falls under RCRA (Resource Conservation and Recovery Act) regulations.[5] While it may not be explicitly listed as a "U-Listed" or "P-Listed" waste by its specific CAS name in all jurisdictions, it must be treated as Characteristic Hazardous Waste due to toxicity and ignitability (if in solvent).[1][2]

  • Waste Code Assignment:

    • D001 (Ignitable): If dissolved in flammable solvents (Flash point < 60°C).[2]

    • General Classification: If not ignitable, it defaults to Non-RCRA Regulated Hazardous Waste (depending on state) but must be incinerated.

    • Best Practice: Label as "Hazardous Waste - Toxic, Irritant" to ensure the waste hauler utilizes fuel blending/incineration rather than landfilling.[1]

Final Disposal Method: The ultimate fate of this molecule should be high-temperature incineration equipped with a scrubber to manage nitrogen oxide (NOx) emissions.[1][2] Do not discharge into municipal sewer systems.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link][1][2]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link][1][2]

  • PubChem. (2024).[2] Compound Summary: 3-Methoxy-N-methyl-benzenepropanamine.[1][2][3] National Library of Medicine. [Link]

Sources

Personal Protective Equipment & Handling Guide: 3-Methoxy-N-methyl-benzenepropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Identity: 3-Methoxy-N-methyl-benzenepropanamine Functional Class: Secondary Aryl-Alkyl Amine Primary Hazard: Corrosive / Irritant . This compound combines the basicity of a secondary amine with the lipophilicity of a phenyl ether, facilitating rapid dermal absorption and potential tissue damage.

Immediate Action Required:

  • Eyes: Risk of severe damage.[1][2][3] Use chemical splash goggles.

  • Skin: Risk of chemical burns and sensitization. Double-gloving (Nitrile/Laminate) is mandatory for neat handling.

  • Inhalation: Low vapor pressure, but aerosols are toxic. Handle strictly within a fume hood.[4]

Hazard Identification & GHS Classification (Derived)

Based on Structure-Activity Relationship (SAR) analysis of N-methyl-phenylpropylamine analogs.

Hazard ClassGHS CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H314 / H315 Causes severe skin burns and eye damage (Neat) or Skin Irritation (Dilute).
Serious Eye Damage H318 Causes serious eye damage.[3]
Sensitization, Skin H317 May cause an allergic skin reaction.[3]

Critical Note: As a secondary amine, this compound is incompatible with strong oxidizing agents and acids. Avoid contact with nitrosating agents to prevent the formation of carcinogenic nitrosamines.

Personal Protective Equipment (PPE) Matrix

The lipophilic nature of the methoxy-benzene moiety increases the permeation rate through standard glove materials compared to simple aliphatic amines.

Glove Selection Protocol

Rule of Thumb: Replace gloves immediately upon splash contact.

OperationGlove MaterialThickness (mil)Est.[5] BreakthroughAction
Standard Handling (Weighing solids, capped transfer)Nitrile (Disposable)≥ 5 mil15–30 minDouble glove. Change outer glove every 30 mins.
High Risk (Neat liquid transfer, spill cleanup)Laminate (Silver Shield®) or Butyl Rubber ≥ 15 mil> 480 minUse as primary barrier. Wear nitrile outer glove for dexterity.
Incidental Contact Latex N/A< 1 minDO NOT USE. Permeable to organic amines.
Respiratory & Body Protection[3][4][7]
  • Respiratory: If working outside a fume hood (not recommended) or generating aerosols, use a half-face respirator with Multi-Gas/Vapor (ABEK) cartridges and P100 particulate filters.

  • Body: Chemical-resistant lab coat (Tyvek® or similar) required. For spill cleanup, wear an impervious apron.

  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant). Face shield required if pouring volumes >100 mL.

Operational Handling Workflow

This workflow minimizes exposure risk through engineering controls and procedural logic.[6]

HandlingWorkflow Start Start: Chemical Retrieval CheckPPE Verify PPE: Nitrile (Double) + Goggles + Lab Coat Start->CheckPPE HoodCheck Fume Hood Check: Sash < 18 inches Flow > 100 fpm CheckPPE->HoodCheck Weighing Weighing Procedure: 1. Tare vial inside hood 2. Transfer solid/liquid 3. Cap immediately HoodCheck->Weighing Solubilization Solubilization: Add solvent (e.g., MeOH, DCM) Dissolve slowly (Exothermic?) Weighing->Solubilization Reaction Reaction Setup: Add to vessel under inert gas Secure all joints Solubilization->Reaction Waste Waste Disposal: Segregate into Basic Organic Waste Reaction->Waste

Figure 1: Standard Operating Procedure (SOP) flow for handling 3-Methoxy-N-methyl-benzenepropanamine in a research setting.

Emergency Response Protocols

Exposure Response
  • Eye Contact: Flush immediately with water for 15 minutes while holding eyelids open. Time is critical to prevent corneal opacity. Seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash skin with soap and copious water. Do not use solvents (ethanol/acetone) as they may enhance absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Spill Management Logic

Do not attempt to clean spills >100 mL without a respirator and chemically resistant suit.

SpillResponse Spill Spill Detected SizeCheck Assess Volume Spill->SizeCheck Small Small (< 50 mL) SizeCheck->Small Large Large (> 50 mL) SizeCheck->Large Absorb Absorb with Vermiculite or Amine-Specific Pads Small->Absorb Evacuate Evacuate Area Call EHS Large->Evacuate Neutralize Wipe surface with 1% Acetic Acid Absorb->Neutralize Bag Double Bag as Hazardous Waste Neutralize->Bag

Figure 2: Decision logic for spill containment and cleanup.

Waste Disposal & Deactivation[8][9]

Disposal Principle: As an organic amine, this substance must not be released into sanitary sewers. It requires segregation as Basic Organic Waste .

Deactivation Protocol (Small Scale / Glassware Cleaning)
  • Rinse: Rinse glassware with a non-polar solvent (e.g., Dichloromethane) first to remove the bulk material. Collect this as halogenated waste.

  • Acid Wash: Rinse glassware with 5% Hydrochloric Acid (HCl). This converts the amine to its water-soluble hydrochloride salt.

  • Final Wash: Wash with soap and water.

  • Bulk Waste: Combine neat material with other basic organic solvents (e.g., pyridine, triethylamine) for incineration.

Warning: Do not mix with oxidizing acids (Nitric, Perchloric) or acid chlorides, as violent reactions or toxic gas evolution may occur.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12545984, (3-Methoxypropyl)(methyl)amine. Retrieved January 28, 2026. [Link](Note: Used for structural class analog data).

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.